molecular formula C10H12F2O B164044 1-Butoxy-2,3-Difluorobenzene CAS No. 136239-66-2

1-Butoxy-2,3-Difluorobenzene

Cat. No.: B164044
CAS No.: 136239-66-2
M. Wt: 186.2 g/mol
InChI Key: HYDIPEHDSUNHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-2,3-Difluorobenzene is a useful research compound. Its molecular formula is C10H12F2O and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDIPEHDSUNHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382365
Record name 1-Butoxy-2,3-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136239-66-2
Record name 1-Butoxy-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136239-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2,3-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-butoxy-2,3-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene (CAS: 136239-66-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2), a versatile fluorinated aromatic ether. The strategic incorporation of a difluorobenzene moiety and a butoxy group imparts unique physicochemical properties, making it a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, outlines a robust synthesis methodology based on the Williamson ether synthesis, discusses its spectroscopic characterization, explores its current and potential applications, and provides essential safety and handling information. The content is structured to offer both a foundational understanding for new researchers and in-depth insights for seasoned professionals in organic synthesis and drug discovery.

Introduction and Significance

This compound is a specialized chemical compound characterized by a benzene ring substituted with two adjacent fluorine atoms and a butoxy group.[1] The presence of fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in medicinal chemistry to enhance the biological activity and pharmacokinetic profiles of drug candidates.[2] The butoxy group, on the other hand, increases solubility in organic solvents and provides a flexible aliphatic chain that can influence molecular interactions.[1] Consequently, this compound serves as a critical building block in the construction of complex molecular architectures for novel therapeutic agents and crop protection agents.[2] Its unique substitution pattern also makes it a subject of interest in materials science for the development of specialty polymers and coatings with enhanced durability and resistance.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 136239-66-2[1][3]
Molecular Formula C₁₀H₁₂F₂O[1][3]
Molecular Weight 186.20 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 110 °C at 20 mmHg[1][4]
Density 1.11 g/cm³[1]
Refractive Index (n20D) 1.47[1]
Purity ≥ 98% (GC)[1]
Solubility Enhances solubility in organic solvents[1]
Storage Conditions Store at room temperature[1]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[5][6] In this specific case, 2,3-difluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then displaces a halide from a butyl halide, such as 1-bromobutane.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation: A base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, abstracts the acidic proton from the hydroxyl group of 2,3-difluorophenol. This generates the 2,3-difluorophenoxide anion, a potent nucleophile. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation without significantly solvating the nucleophilic anion, thus enhancing its reactivity.[7]

  • Nucleophilic Attack: The 2,3-difluorophenoxide anion then attacks the electrophilic carbon of the butyl halide in a concerted backside attack, displacing the halide leaving group. For this step to be efficient and to minimize the competing E2 elimination reaction, a primary alkyl halide like 1-bromobutane is the ideal electrophile.[8]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the phenolic proton, facilitating the deprotonation step.

Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 2,3-Difluorophenol R1 + B Base R2 -> C 2,3-Difluorophenoxide R3 + D 1-Bromobutane R4 -> E This compound R5 + F Salt

Figure 1: General workflow for the Williamson ether synthesis.
Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures.[9]

Materials:

  • 2,3-Difluorophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

protocol_flowchart start Start: Dry Flask under N2 reactants Add 2,3-Difluorophenol and K2CO3 start->reactants solvent Add anhydrous DMF reactants->solvent stir1 Stir at RT for 30 min solvent->stir1 add_halide Add 1-Bromobutane stir1->add_halide heat Heat to 80-90 °C for 4-6h add_halide->heat workup Cool and quench with water heat->workup extract Extract with Diethyl Ether workup->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Figure 2: Experimental workflow for the synthesis.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group and the aromatic protons. The butyl chain protons will appear as a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm). The three aromatic protons will appear in the range of 6.8-7.2 ppm, with complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The four carbons of the butoxy group will be in the aliphatic region (~14, 19, 31, and 70 ppm). The six aromatic carbons will be in the downfield region, and their chemical shifts will be influenced by the fluorine and butoxy substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[3] Carbons further away will show smaller two- and three-bond C-F couplings, leading to complex splitting patterns in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching (aliphatic): 2850-3000 cm⁻¹

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C=C stretching (aromatic): 1450-1600 cm⁻¹

  • C-O-C stretching (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)

  • C-F stretching (aromatic): 1100-1400 cm⁻¹

PubChem lists available FTIR and ATR-IR spectra for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern will likely involve the cleavage of the butyl group, leading to characteristic fragments. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[10]

Applications in Research and Development

This compound is a versatile building block with significant potential in several areas of chemical research and industry.

  • Pharmaceutical Synthesis: Its primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common pharmacophore that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug molecules.[1]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The fluorine atoms can increase the efficacy and selectivity of these agents.[1]

  • Materials Science: The unique properties imparted by the fluorinated aromatic ring make it a candidate for the synthesis of specialty polymers and coatings with improved thermal stability, chemical resistance, and durability.[1]

  • Solvent Applications: The butoxy group enhances its solubility in organic solvents, making it a useful solvent for certain organic reactions where specific electronic properties are required.[1]

  • Research in Fluorinated Compounds: Its structure allows researchers to study the effects of fluorination on chemical reactivity and stability, contributing to the broader understanding of fluorine chemistry.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[3]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile fluorinated aromatic ether with significant applications in pharmaceutical and agrochemical research, as well as in materials science. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers working with this important chemical intermediate.

References

Introduction: The Strategic Role of 1-Butoxy-2,3-difluorobenzene in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Butoxy-2,3-Difluorobenzene

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design.[1][2] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[3][4] this compound (CAS No. 136239-66-2) is a key building block within this class of reagents. It presents a unique trifecta of structural features: a flexible butoxy group to enhance solubility, and two vicinal fluorine atoms on an aromatic ring that modulate electronic properties and offer vectors for further functionalization.[5]

This guide provides an in-depth analysis of the chemical properties of this compound, moving beyond catalog data to offer insights into its synthesis, spectroscopic identity, reactivity, and practical applications. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile synthetic intermediate.

Part 1: Core Physicochemical and Spectroscopic Profile

A molecule's utility is fundamentally dictated by its physical properties and its unique spectroscopic fingerprint. This section outlines the essential data for this compound and provides an expert interpretation of its expected spectral characteristics.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. The presence of the butoxy chain imparts a greater solubility in common organic solvents compared to its parent, 1,2-difluorobenzene, a critical feature for its use in synthetic transformations.[1][5]

PropertyValueSource(s)
CAS Number 136239-66-2[5][6]
Molecular Formula C₁₀H₁₂F₂O[5][6]
Molecular Weight 186.20 g/mol [5][6]
Appearance Colorless to light yellow liquid[5]
Boiling Point 110 °C @ 20 mmHg[5][7]
Density 1.11 g/cm³[5]
Refractive Index (n₂₀/D) 1.47[5]
Purity (Typical) ≥ 98% (by GC)[5]
Spectroscopic Characterization: An Interpretive Guide

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The spectra are predicted to show distinct features arising from the butoxy chain and the uniquely substituted aromatic ring.

  • ¹H NMR: The proton spectrum provides clear signals for the aliphatic chain and the aromatic system.

    • Butoxy Chain: Expect a triplet at ~4.1 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂ -). This signal's downfield shift is due to the deshielding effect of the electronegative oxygen atom. The subsequent methylene groups will appear as multiplets further upfield, around 1.8 ppm and 1.5 ppm, with the terminal methyl group appearing as a triplet near 0.9 ppm.

    • Aromatic Region: The three aromatic protons will reside in a complex multiplet pattern between 6.9 and 7.2 ppm. The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, making first-order analysis challenging.

  • ¹³C NMR: The carbon spectrum is highly informative, particularly due to the large C-F coupling constants.

    • Butoxy Chain: The aliphatic carbons will appear in the upfield region: -O-C H₂- (~69 ppm), -C H₂- (~31 ppm), -C H₂- (~19 ppm), and -C H₃ (~14 ppm).

    • Aromatic Region: The six aromatic carbons will appear between ~110 and ~155 ppm. The carbons directly bonded to fluorine (C2, C3) will exhibit very large one-bond coupling constants (¹JCF ≈ 240-250 Hz), appearing as doublets. The carbons adjacent to the C-F bonds (C1, C4) will show smaller two-bond couplings (²JCF), and so on. The C1 carbon, bonded to the butoxy group, is expected around 145 ppm (d,d).

  • ¹⁹F NMR: The Definitive Fingerprint Fluorine NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for identifying fluorinated compounds.[8][9] For this compound, the two fluorine atoms are chemically non-equivalent due to the C1 butoxy substituent.

    • Expect two distinct signals in the typical aromatic fluorine region (approx. -130 to -160 ppm).

    • These signals will likely appear as complex multiplets (doublets of doublets of multiplets) due to strong three-bond fluorine-fluorine coupling (³JFF) and additional couplings to the aromatic protons. This complexity is a definitive confirmation of the 1,2,3-substitution pattern.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the key functional groups.

  • C-H Stretching: Aliphatic C-H stretches from the butoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches will be weaker and appear just above 3000 cm⁻¹.

  • C-O Stretching: A strong, prominent band around 1250-1280 cm⁻¹ is characteristic of the aryl-alkyl ether C-O bond.

  • C-F Stretching: Strong C-F stretching bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.

Part 2: Synthesis and Chemical Reactivity

A thorough understanding of how a building block is synthesized and how it behaves in subsequent reactions is critical for its effective use. This section details a robust synthetic protocol and analyzes the compound's expected reactivity profile.

Recommended Synthesis: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[10][11] This classic Sₙ2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on a primary alkyl halide.[12]

Causality of Protocol Choices:

  • Starting Materials: 2,3-difluorophenol is the logical aromatic precursor. 1-Bromobutane is chosen over other butyl halides as it offers a good balance of reactivity and cost, with bromide being an excellent leaving group.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without causing side reactions. It is also inexpensive and easy to handle.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive.[12]

Experimental Protocol: Synthesis of this compound

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (approx. 5 mL per gram of phenol).

  • Addition of Alkyl Halide: Begin stirring the suspension and add 1-bromobutane (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the crude residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product phenol 2,3-Difluorophenol reflux Reflux (82°C, 12-24h) phenol->reflux bromide 1-Bromobutane bromide->reflux base K2CO3 base->reflux solvent Acetonitrile solvent->reflux workup Aqueous Workup (NaOH, H2O, Brine) reflux->workup Cool & Filter purify Vacuum Distillation workup->purify Dry & Concentrate product This compound purify->product

Caption: Williamson ether synthesis workflow.

Chemical Reactivity: A Guide to Synthetic Utility

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of its three substituents.[4]

  • Butoxy Group (-OBu): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can donate electron density to the ring via resonance.[13]

  • Fluorine Atoms (-F): Halogens are a unique case. They are deactivating via induction (due to high electronegativity) but are also ortho, para-directing because of resonance donation from their lone pairs.[13]

Predicting the Site of Substitution:

When these effects are combined, a clear hierarchy emerges. The powerful activating effect of the butoxy group dominates the weaker deactivating effect of the fluorine atoms.[14] Therefore, the butoxy group will primarily control the position of incoming electrophiles.

  • The positions ortho to the butoxy group are C2 and C6. C2 is already substituted.

  • The position para to the butoxy group is C4.

Between the remaining C6 (ortho) and C4 (para) positions, the C4 position is sterically less hindered. Furthermore, the C6 position is adjacent to a fluorine atom, which may add some steric hindrance. Thus, electrophilic substitution is strongly predicted to occur at the C4 position.

Reactivity Map for Electrophilic Aromatic Substitution

Caption: Analysis of directing effects in EAS.

Part 3: Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a purpose-built tool for addressing specific challenges in molecular design, particularly within pharmaceutical research.

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By placing the difluoro motif at the 2 and 3 positions, medicinal chemists can shield that part of the molecule from metabolic attack, potentially increasing the drug's half-life and bioavailability.

  • Modulation of pKa: The strongly electron-withdrawing fluorine atoms can lower the pKa of nearby functional groups. This can be used to fine-tune the ionization state of a drug candidate at physiological pH, which is critical for target binding and cell permeability.

  • Improving Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole interactions with protein targets, enhancing the binding affinity and potency of a drug.[1]

  • Synthetic Handle: The butoxy group provides solubility, while the activated C4 position serves as a reliable point for introducing further diversity into the molecular scaffold, allowing for rapid exploration of the structure-activity relationship (SAR).

Part 4: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful management due to its environmental toxicity.

  • GHS Classification: Warning.[6]

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[3][6]

    • H410: Very toxic to aquatic life with long lasting effects.[3][6]

  • Precautionary Measures:

    • P273: Avoid release to the environment.[3]

    • P391: Collect spillage.[3]

    • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[3]

References

Core Molecular Attributes and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Butoxy-2,3-Difluorobenzene

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether of increasing importance in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic signature, synthetic pathways, and its strategic application as a building block in modern chemical research.

This compound (CAS No. 136239-66-2) is a substituted benzene derivative characterized by a butoxy group (-O(CH₂)₃CH₃) and two fluorine atoms at the 2 and 3 positions of the aromatic ring.[1][2][3] The strategic placement of these substituents imparts a unique combination of steric and electronic properties that are highly valuable in the design of functional molecules.

The ortho-difluoro motif creates a distinct electronic environment on the benzene ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the aromatic protons and influences the regioselectivity of further chemical transformations. Concurrently, the butoxy group acts as an electron-donating group through resonance (+R) and a weak electron-withdrawing group inductively (-I), modulating the overall electronic character of the molecule. This interplay is critical for its role as a synthetic intermediate.[1]

The butoxy chain significantly increases the molecule's lipophilicity, a key parameter in drug design influencing solubility, membrane permeability, and pharmacokinetic profiles. This feature makes it an attractive fragment for incorporation into potential therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 136239-66-2[1][4]
Molecular Formula C₁₀H₁₂F₂O[1][4]
Molecular Weight 186.20 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 110 °C at 20 mmHg[1][6]
Density 1.11 g/mL[1][5]
Refractive Index (n20D) 1.47[1][5]
IUPAC Name This compound[4]
SMILES CCCCOC1=C(F)C(F)=CC=C1[2][3]
InChIKey HYDIPEHDSUNHPA-UHFFFAOYSA-N[2][4]

Structural Elucidation Through Spectroscopy

The definitive structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, painting a complete picture of the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic protons. The butyl chain will show four distinct signals: a triplet for the terminal methyl group (CH₃), two multiplets (sextets or pentets) for the two internal methylene groups (-CH₂-CH₂-), and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-). The aromatic region will display complex multiplets corresponding to the three protons on the difluorinated ring. The coupling of these protons with each other and with the adjacent fluorine atoms (H-F coupling) provides definitive evidence for their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals, confirming the presence of ten unique carbon environments.[4] The four aliphatic carbons will appear in the upfield region (approx. 10-70 ppm). The six aromatic carbons will appear in the downfield region (approx. 110-160 ppm). The carbons directly bonded to fluorine (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for fluorinated aromatics. The carbon attached to the butoxy group (C-O) will also be clearly identifiable by its chemical shift.

  • ¹⁹F NMR: Fluorine NMR provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, which will appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (F-H coupling).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H Stretching (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the butyl group.

  • C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹, characteristic of the sp² C-H bonds on the benzene ring.

  • C=C Stretching (Aromatic): Sharp absorptions around 1500-1600 cm⁻¹, indicative of the aromatic ring.

  • C-O-C Stretching (Ether): A strong, characteristic band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkage.

  • C-F Stretching: Strong, intense absorptions in the 1000-1100 cm⁻¹ region, which are definitive for the carbon-fluorine bonds.

FTIR and ATR-IR spectral data for this compound are available in public databases, confirming these characteristic features.[4][7]

Synthesis Protocol: Williamson Ether Synthesis

This compound is most commonly and efficiently prepared via the Williamson ether synthesis. This classical nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Core Reaction: 2,3-Difluorophenol + 1-Bromobutane → this compound

Step-by-Step Experimental Methodology
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the phenol to form the reactive sodium phenoxide salt.

  • Phenol Addition: Dissolve 2,3-difluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature, then warm to room temperature to ensure complete deprotonation, noted by the cessation of hydrogen gas evolution.

  • Alkyl Halide Addition: Add 1-bromobutane dropwise to the reaction mixture. Causality: 1-Bromobutane is an excellent substrate for SN2 reactions, with a good leaving group (Br⁻) and minimal steric hindrance at the electrophilic carbon.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Phenol 2,3-Difluorophenol Deprotonation 1. Deprotonation (0°C to RT) Phenol->Deprotonation AlkylHalide 1-Bromobutane SN2 2. SN2 Reaction (Heat to 60-70°C) AlkylHalide->SN2 Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SN2 Forms Phenoxide Quench 3. Aqueous Quench SN2->Quench Crude Product Extract 4. Extraction Quench->Extract Purify 5. Purification (Vacuum Distillation) Extract->Purify Product This compound Purify->Product

Caption: Williamson Ether Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block. Its structure is engineered for stability and predictable reactivity.

Influence on Aromatic Reactivity

The substituents on the aromatic ring dictate its reactivity in subsequent reactions, such as electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling.

  • Directing Effects: The butoxy group is a powerful ortho-, para- director for EAS. However, the positions ortho to the butoxy group are already substituted (F) or sterically hindered. Therefore, substitution is strongly directed to the para position (position 5).

  • Activation/Deactivation: The electron-donating resonance of the butoxy group activates the ring towards EAS, while the strong inductive withdrawal of the two fluorine atoms deactivates it. This balance makes the ring less prone to unwanted side reactions than highly activated ethers, while still allowing for controlled functionalization.

This predictable regioselectivity is a significant advantage for medicinal chemists, allowing for the precise construction of complex molecular architectures.

Caption: Electronic influences governing the reactivity of the aromatic ring.

Role in Drug Discovery

Fluorine-containing building blocks are indispensable in modern drug development. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability. The 2,3-difluoro pattern provides a robust metabolic shield for that edge of the aromatic ring.

  • Lipophilicity and Permeability: The butoxy group increases the overall lipophilicity (logP) of the molecule, which can improve its ability to cross cell membranes. The strategic placement of fluorine also modulates local electronics and can enhance interactions with protein targets.

  • pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's ionization state and target engagement at physiological pH.

This compound serves as a key intermediate for pharmaceuticals where a stable, lipophilic, and electronically tuned aromatic core is required.[1][8] It is particularly valuable in the synthesis of inhibitors, receptor antagonists, and other agents in oncology, virology, and inflammatory disease research.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as very toxic to aquatic life with long-lasting effects (H400, H410).[4][9]

  • Handling: Standard laboratory precautions should be observed. Handle in a well-ventilated place, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[9]

Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool. Its unique combination of a lipophilic side chain and a metabolically robust, electronically tuned aromatic core makes it a high-value building block for drug discovery and materials science. A thorough understanding of its structure, spectroscopic properties, and reactivity is essential for any scientist looking to leverage its potential in creating next-generation functional molecules.

References

1-Butoxy-2,3-Difluorobenzene spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 1-Butoxy-2,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 136239-66-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique difluorinated aromatic structure combined with a flexible butoxy group imparts desirable properties for creating novel bioactive molecules.[1] Accurate spectroscopic characterization is paramount for ensuring material quality, confirming structural integrity, and validating synthetic outcomes.

This document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the scientific rationale behind the spectral features. Where experimental data is not publicly available, high-fidelity predictions based on established first principles and analogous compound data are provided to serve as a robust reference.

Molecular Structure and Synthetic Context

IUPAC Name: this compound[2] Molecular Formula: C₁₀H₁₂F₂O[2] Molecular Weight: 186.20 g/mol [2] Monoisotopic Mass: 186.08562133 Da[2]

The structure consists of a 1,2,3-trisubstituted benzene ring bearing two adjacent fluorine atoms and a butoxy ether group. This substitution pattern leads to complex and informative spectral characteristics, particularly in NMR due to intricate spin-spin coupling networks.

From a quality control perspective, it is crucial to understand the synthetic origin of the material. A common and logical route to this ether is the Williamson ether synthesis, likely involving the reaction of 2,3-difluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base. This context is vital for anticipating potential impurities, such as unreacted 2,3-difluorophenol or dibutyl ether, which would be readily detectable by the spectroscopic methods outlined below.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of the key ether linkage, the aromatic ring, and the aliphatic chain, as well as the carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and straightforward method for acquiring an IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a Bruker Tensor 27) is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding a clean absorbance or transmittance spectrum.

Data Interpretation and Analysis

The following table summarizes the expected characteristic absorption bands for this compound, based on an FT-IR spectrum available from SpectraBase.[2]

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Assignment
3100–3000Medium-WeakC-H StretchAromatic C-H
2960–2850StrongC-H StretchAliphatic (CH₃, CH₂) of Butyl Group
~1600, ~1480MediumC=C StretchAromatic Ring Skeletal Vibrations
~1280–1240StrongC-O-C StretchAryl-Alkyl Ether (Asymmetric)
~1100–1000StrongC-F StretchAryl-Fluorine Bonds
~1050MediumC-O-C StretchAryl-Alkyl Ether (Symmetric)

The most diagnostic peaks are the strong aliphatic C-H stretches just below 3000 cm⁻¹, confirming the saturated butyl chain, and the strong, complex bands in the 1300-1000 cm⁻¹ region, which arise from the overlapping C-O-C ether stretches and the characteristic C-F stretches.[2] The absence of a broad absorption band around 3200-3600 cm⁻¹ is critical, as it confirms the absence of hydroxyl (-OH) groups from any unreacted 2,3-difluorophenol starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map out the entire carbon-hydrogen framework and directly observe the fluorine substituents, confirming their precise location on the aromatic ring.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 or more). A standard pulse program like zgpg30 is typically used. The presence of fluorine will introduce C-F couplings, which are generally not decoupled.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary as the spectrometer frequency can be referenced to a standard like CFCl₃, but one can be used for high precision. ¹⁹F is a highly sensitive nucleus, so a spectrum can be acquired rapidly.

  • Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum provides a clear map of the proton environments. The butyl group will show four distinct signals, while the aromatic region will display three signals corresponding to the three protons on the substituted ring.

Table of Predicted ¹H NMR Data (in CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H-4' (CH₃) 0.9–1.0 Triplet (t) J = 7.4 3H
H-3' (CH₂) 1.4–1.6 Sextet (sxt) J ≈ 7.5 2H
H-2' (CH₂) 1.7–1.9 Quintet (q) J ≈ 7.5 2H
H-1' (OCH₂) 4.0–4.1 Triplet (t) J = 6.6 2H

| H-4, H-5, H-6 | 6.8–7.2 | Multiplets (m) | Complex | 3H |

  • Aliphatic Region: The signals for the butyl chain are characteristic: a triplet for the terminal methyl group, two overlapping multiplets for the internal methylenes, and a downfield triplet for the methylene group attached to the oxygen atom (H-1').

  • Aromatic Region: The three aromatic protons will appear as complex multiplets between 6.8 and 7.2 ppm. Their exact appearance will be complicated by mutual H-H couplings (ortho, meta, para) and additional, smaller H-F couplings.

¹³C NMR Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is highly informative due to the large chemical shift range and the presence of carbon-fluorine spin-spin coupling. Standard proton-decoupled spectra will still show splitting from fluorine.[3]

Table of Predicted ¹³C NMR Data (in CDCl₃)

Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Predicted J (Hz)
C-4' (CH₃) ~14 Singlet (s) -
C-3' (CH₂) ~19 Singlet (s) -
C-2' (CH₂) ~31 Singlet (s) -
C-1' (OCH₂) ~70 Singlet (s) -
C-5 ~115 Doublet of doublets (dd) ³JC5-F3 ≈ 8, ⁴JC5-F2 ≈ 3
C-6 ~124 Doublet (d) ⁴JC6-F3 ≈ 3
C-4 ~125 Doublet of doublets (dd) ³JC4-F2 ≈ 8, ⁴JC4-F3 ≈ 3
C-1 ~140 Doublet of doublets (dd) ²JC1-F2 ≈ 15, ²JC1-F3 ≈ 5
C-3 ~149 Doublet of doublets (dd) ¹JC3-F3 ≈ 245, ²JC3-F2 ≈ 15

| C-2 | ~152 | Doublet of doublets (dd) | ¹JC2-F2 ≈ 248, ²JC2-F3 ≈ 15 |

  • C-F Coupling: The most striking feature is the splitting of the aromatic carbon signals by the fluorine atoms. The carbons directly bonded to fluorine (C-2, C-3) will exhibit very large one-bond coupling constants (¹JCF) of ~245-250 Hz.[4]

  • Multi-bond Coupling: Carbons two bonds away (²JCF), three bonds away (³JCF), and even four bonds away (⁴JCF) will show progressively smaller couplings, leading to complex multiplets that are definitive fingerprints of the substitution pattern.[4][5]

G cluster_C2 Signal for C-2 Carbon C2_unsplit C-2 Resonance C2_split1 Doublet due to F-2 (¹J ≈ 248 Hz) C2_unsplit->C2_split1 ¹J(C2-F2) C2_split2 Doublet of Doublets due to F-3 (²J ≈ 15 Hz) C2_split1->C2_split2 ²J(C2-F3)

Caption: Predicted ¹³C NMR splitting for the C-2 carbon.

¹⁹F NMR Analysis (Predicted)

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Given the ortho-relationship of the two fluorine atoms, they are chemically non-equivalent and will appear as two distinct signals, each split by the other.

Table of Predicted ¹⁹F NMR Data (vs. CFCl₃)

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz)
F-2 -135 to -145 Doublet (d) ³JF2-F3 ≈ 20

| F-3 | -150 to -160 | Doublet (d) | ³JF2-F3 ≈ 20 |

  • Chemical Shifts: The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature of adjacent substituents.[6][7] The electron-donating butoxy group at the C-1 position will shield the ortho-fluorine (F-2) more than the meta-fluorine (F-3), likely causing F-2 to appear upfield (less negative ppm value) relative to F-3.

  • F-F Coupling: The two fluorine atoms will couple to each other with a typical three-bond coupling constant (³JFF) of around 20 Hz, resulting in two doublets. Each signal may be further complicated by smaller couplings to the aromatic protons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺•) which is often unstable and breaks apart into smaller, characteristic fragment ions.[8][9]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a pure liquid or via a Gas Chromatography (GC) inlet for a mixture.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam in the ion source.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Analysis (Predicted)

The mass spectrum will provide the definitive molecular weight and a fragmentation pattern that confirms the connectivity of the butoxy group and the difluorophenyl ring.

Table of Predicted Major Fragments in EI-MS

m/z Proposed Ion Structure Fragmentation Pathway
186 [C₁₀H₁₂F₂O]⁺• Molecular Ion (M⁺•)
130 [C₆H₄F₂O]⁺• Loss of C₄H₈ (butene) via McLafferty Rearrangement
129 [C₆H₃F₂O]⁺ Loss of •C₄H₉ (butyl radical)
57 [C₄H₉]⁺ Butyl cation

| 41 | [C₃H₅]⁺ | Loss of CH₄ from butyl cation |

  • Molecular Ion (m/z 186): The presence of the aromatic ring should result in a reasonably intense molecular ion peak, confirming the molecular formula.[10] Its exact mass, measurable with a high-resolution instrument, would be 186.0856.[2]

  • Key Fragmentations:

    • McLafferty Rearrangement (m/z 130): A characteristic fragmentation for ethers with a sufficiently long alkyl chain. A γ-hydrogen is transferred to the oxygen atom with concomitant cleavage of the C-O bond, eliminating a neutral butene molecule (56 Da). The resulting ion at m/z 130 corresponds to the 2,3-difluorophenol radical cation.

    • Alpha-Cleavage (m/z 129): Homolytic cleavage of the C-C bond alpha to the oxygen results in the loss of a butyl radical (57 Da), leading to a stable difluorophenoxy cation.

    • Butyl Cation (m/z 57): Cleavage of the C-O bond can also generate a butyl cation, which is a common fragment for butyl-containing compounds.

G M [C₁₀H₁₂F₂O]⁺• m/z = 186 (Molecular Ion) F1 [C₆H₄F₂O]⁺• m/z = 130 M->F1 - C₄H₈ (McLafferty) F2 [C₆H₃F₂O]⁺ m/z = 129 M->F2 - •C₄H₉ (α-Cleavage) F3 [C₄H₉]⁺ m/z = 57 M->F3 - •C₆H₃F₂O

Caption: Predicted major EI-MS fragmentation pathways.

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (186 g/mol ) and the presence of butoxy and difluorophenyl units through fragmentation.

  • IR validates the key functional groups: the ether linkage (C-O-C), aromatic ring (C=C), aliphatic chain (C-H), and fluorination (C-F).

  • NMR provides the definitive and unambiguous structural proof. ¹H NMR confirms the proton count and environment of the butyl chain and aromatic ring. ¹³C and ¹⁹F NMR, through their characteristic chemical shifts and intricate coupling patterns, lock in the precise 1,2,3-substitution pattern on the benzene ring, unequivocally distinguishing it from other isomers like 1-Butoxy-2,4-difluorobenzene or 1-Butoxy-3,5-difluorobenzene.

Together, these techniques provide a comprehensive and self-validating system for the identification and quality assessment of this compound, a critical requirement for its application in high-value synthesis in the pharmaceutical and agrochemical industries.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the core physical properties of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2), a versatile fluorinated aromatic ether with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] As a key intermediate and solvent, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure predictable behavior in experimental and industrial settings. This document delineates its fundamental physicochemical constants, provides detailed, field-proven protocols for their experimental determination, and discusses the underlying scientific principles that govern these methodologies. The guide is structured to offer not just data, but a holistic understanding of the compound's nature, ensuring both scientific integrity and practical applicability.

Introduction: The Molecular Profile and Significance of this compound

This compound is a specialized organic compound characterized by a difluorinated benzene ring ether-linked to a butyl group.[1][2] This unique molecular architecture—combining the electron-withdrawing effects of the fluorine atoms with the lipophilic nature of the butoxy chain—imparts a distinct set of properties that make it a valuable component in organic synthesis.[1] Its enhanced solubility in organic solvents and inherent stability are key attributes for its use as a solvent and as an intermediate in the synthesis of complex molecules.[1] A precise characterization of its physical properties is the foundational step for its effective application, enabling accurate modeling, seamless process scale-up, and the assurance of safety and quality in research and development.

Core Physicochemical Properties

The fundamental physical properties of this compound have been determined and are summarized in the table below. These values represent the baseline for its handling, application, and integration into synthetic workflows.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂F₂O[2]
Molecular Weight 186.20 g/mol [2]
CAS Number 136239-66-2[2]
Appearance Colorless to light yellow, clear liquidChem-Impex
Boiling Point 110 °C at 20 mmHgChem-Impex
Density 1.086 - 1.11 g/cm³ at 25 °CEchemi, Chem-Impex
Refractive Index (n²⁰/D) 1.465 - 1.470Chem-Impex, ChemicalBook
Purity Typically ≥98% (by GC)Chem-Impex

Experimental Determination of Physical Properties: Protocols and Rationale

The trustworthiness of the data presented in Section 2 is contingent upon robust and reproducible experimental methodologies. The following protocols are designed as self-validating systems, incorporating control measures and clear endpoints to ensure accuracy.

Boiling Point Determination via the Capillary Method

The boiling point at reduced pressure is a critical parameter for distillation-based purification. The capillary method is a microscale technique ideal for determining the boiling point of small quantities of a liquid.

Causality Behind Experimental Choices:

  • Reduced Pressure: Fluorinated compounds can be susceptible to decomposition at elevated temperatures. Determining the boiling point at a reduced pressure (e.g., 20 mmHg) allows for volatilization at a lower temperature, preserving the compound's integrity.

  • Capillary Inversion: The inverted, sealed capillary tube acts as its own manometer. As the liquid is heated, the air trapped inside expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles emerges. This provides a sharp, observable endpoint.

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few drops) of this compound into a fusion tube.

  • Capillary Insertion: Introduce a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer and place the assembly in a heating apparatus, such as a Thiele tube or an aluminum block, ensuring the thermometer bulb and the sample are at the same level.[3][4]

  • Heating and Observation: Heat the apparatus slowly and uniformly.[3]

  • Endpoint Determination: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point at the given pressure.[3]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A Place sample in fusion tube B Insert sealed capillary tube A->B C Assemble in heating block B->C D Heat slowly and uniformly C->D E Observe for continuous bubble stream D->E F Record temperature as boiling point E->F

Caption: Workflow for Boiling Point Determination.

Density Measurement using a Pycnometer

Density is a fundamental property essential for mass-to-volume conversions and for assessing purity. A pycnometer, a flask with a precisely known volume, provides a highly accurate method for density determination.[5][6]

Causality Behind Experimental Choices:

  • Defined Volume: The pycnometer is calibrated to hold a specific volume at a given temperature. This eliminates the inaccuracies associated with reading a graduated cylinder.

  • Mass-Based Measurement: The protocol relies on a high-precision analytical balance. By measuring the mass of the empty pycnometer, the pycnometer filled with a reference (deionized water), and the pycnometer filled with the sample, the density can be calculated with high accuracy. This multi-step weighing process serves as an internal validation.

Experimental Protocol:

  • Initial Weighing: Carefully clean and dry a pycnometer and weigh it on an analytical balance. Record this mass (m₁).

  • Reference Measurement: Fill the pycnometer with deionized water of a known temperature and weigh it again. Record this mass (m₂). The density of water at this temperature is known.

  • Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it. Record this mass (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Density_Measurement_Workflow A Weigh empty, dry pycnometer (m1) B Fill with DI water, weigh (m2) A->B C Clean and dry pycnometer B->C D Fill with sample, weigh (m3) C->D E Calculate Density: ρ = [(m3-m1)/(m2-m1)]*ρ_water D->E

Caption: Workflow for Density Measurement via Pycnometry.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through the substance and is highly characteristic of a pure compound. It is sensitive to both temperature and wavelength of light.[7][8]

Causality Behind Experimental Choices:

  • Total Internal Reflection: The Abbe refractometer operates on the principle of total internal reflection at the boundary between a prism of high refractive index and the sample.[9] The critical angle for this reflection is directly related to the sample's refractive index, allowing for a precise measurement.

  • Standardized Conditions: Reporting the refractive index with the temperature (e.g., 20°C) and the wavelength of light (D-line of a sodium lamp, 589 nm) is critical for reproducibility and comparison to literature values.[7][10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer and close the prism assembly.[8]

  • Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[10]

  • Reading and Correction: Read the refractive index from the scale. Record the temperature. If the measurement temperature is not 20°C, apply a temperature correction.[8]

Spectroscopic Characterization

Spectroscopic data provides a structural fingerprint of the molecule, confirming its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, characteristic peaks would be expected for C-F, C-O, aromatic C=C, and aliphatic C-H bonds.

Experimental Protocol (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[11]

  • Sample Application: Place a single drop of the neat liquid onto the ATR crystal.[11][12]

  • Data Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).[12]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule.[13][14] Due to the symmetry of this compound, a specific number of distinct carbon signals is expected.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

  • Instrument Setup: Place the sample in the NMR spectrometer, lock onto the deuterium signal, and shim the magnetic field for homogeneity.[15]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[13][15] This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.

  • Processing and Referencing: Perform a Fourier transform on the acquired data, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

Safety, Handling, and Storage

As a fluorinated aromatic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16][17]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18] Containers should be tightly sealed.

  • Environmental Hazards: This compound is classified as very toxic to aquatic life with long-lasting effects.[19][20] Avoid release into the environment and dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

The physical properties of this compound define its behavior and dictate its application. The data and protocols presented in this guide offer a comprehensive framework for its use in a research and development context. By understanding not only the values of these properties but also the robust methodologies used to obtain them, scientists and professionals can employ this versatile compound with confidence, ensuring accuracy, safety, and reproducibility in their work.

References

An In-Depth Technical Guide to the Reactivity of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-Butoxy-2,3-difluorobenzene, a versatile fluorinated aromatic ether with significant potential in medicinal chemistry and materials science.[1] The unique electronic properties conferred by the vicinal fluorine atoms and the butoxy group dictate a nuanced reactivity profile. This document explores the principal reaction pathways for this molecule, including electrophilic and nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. By synthesizing foundational principles with data from analogous systems, this guide aims to equip researchers with the predictive understanding and practical knowledge necessary to effectively utilize this compound as a building block in complex molecule synthesis.

Introduction and Molecular Profile

This compound is a halogenated aromatic compound that is increasingly recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the benzene ring significantly alters its electronic landscape, enhancing its utility in creating novel molecular architectures. The electron-withdrawing nature of fluorine can improve the metabolic stability and binding affinity of drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136239-66-2[2][3][4]
Molecular Formula C₁₀H₁₂F₂O[2]
Molecular Weight 186.20 g/mol [2]
Appearance Colorless to light yellow liquidChem-Impex
Boiling Point 110 °C / 20 mmHgChem-Impex
Density ~1.11 g/cm³Chem-Impex

The butoxy group, an electron-donating substituent, counteracts the inductive withdrawal of the fluorine atoms to a degree, creating a complex interplay of electronic effects that governs the regioselectivity and rate of its reactions. This guide will dissect these effects to provide a clear understanding of the compound's chemical behavior.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 2,3-difluorophenol with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2,3-difluorophenol.

Materials:

  • 2,3-difluorophenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,3-difluorophenol in acetone, add potassium carbonate.

  • Heat the mixture to reflux.

  • Add 1-bromobutane dropwise to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with 5% sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 2,3-Difluorophenol 2,3-Difluorophenol Reaction Reflux in Acetone 2,3-Difluorophenol->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Product This compound Reaction->Product Byproducts KBr + KHCO₃ Reaction->Byproducts

Caption: Williamson ether synthesis of this compound.

Key Reactivity Patterns

The reactivity of the aromatic ring in this compound is primarily governed by the interplay of the electron-donating butoxy group and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The butoxy group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The strong inductive effect of the two adjacent fluorine atoms deactivates the ring towards electrophilic attack compared to benzene. However, the resonance donation from the butoxy group can still direct incoming electrophiles.

The probable sites for electrophilic attack are the C4 and C6 positions, which are para and ortho to the butoxy group, respectively. Steric hindrance from the butoxy group might disfavor substitution at the C6 position. The C5 position is meta to the butoxy group and is also flanked by two fluorine atoms, making it the most deactivated position.

Common EAS Reactions:

  • Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst.[5][6] The major product is expected to be the 4-halo-1-butoxy-2,3-difluorobenzene.

  • Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.[7] The nitro group is expected to add at the C4 position. A patent for the nitration of 2-fluoroanisole suggests that such reactions are feasible.[8][9]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.[10][11][12] The deactivating effect of the fluorine atoms makes this reaction challenging for 1,2-difluorobenzene, suggesting that forcing conditions might be necessary for this compound.[10][13] A patent on the Friedel-Crafts acylation of 1,3-difluorobenzene provides a relevant protocol.[14]

EAS_Regioselectivity A This compound C Major Product (4-substituted) A->C C4-attack (para to OBu) D Minor Product (6-substituted) A->D C6-attack (ortho to OBu) (sterically hindered) B Electrophile (E⁺)

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene.[15][16][17] The fluorine atoms themselves can act as leaving groups, particularly when activated by other electron-withdrawing groups or when strong nucleophiles are used.

In this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The position of nucleophilic attack is dictated by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex).

Directed Ortho-Metalation (DoM)

The butoxy group, being a Lewis basic moiety, can act as a directing metalation group (DMG).[10][18][19][20] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the directing group using a strong organolithium base, such as n-butyllithium or sec-butyllithium.[21]

For this compound, the most likely position for lithiation is C6, as it is the only available ortho position to the butoxy group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position.

Objective: To functionalize the C6 position of this compound via DoM.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the desired electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

DoM_Workflow Start This compound Step1 n-BuLi, THF, -78 °C Start->Step1 Intermediate 6-Lithio-1-butoxy-2,3-difluorobenzene Step1->Intermediate Step2 Electrophile (E⁺) Intermediate->Step2 Product 6-Substituted Product Step2->Product

Caption: General workflow for directed ortho-metalation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: If converted to a boronic acid or ester derivative (e.g., via ortho-metalation followed by reaction with a borate ester), the resulting compound can be coupled with aryl or vinyl halides.[22][23][24] Conversely, if halogenated (e.g., at the C4 or C6 position), it can be coupled with various boronic acids.[14][25][26]

  • Buchwald-Hartwig Amination: A halogenated derivative of this compound (e.g., 4-bromo-1-butoxy-2,3-difluorobenzene) can undergo amination with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand.[13][18][19][20][27][28][29]

Objective: To synthesize an N-aryl derivative from a halogenated this compound.

Materials:

  • 4-Bromo-1-butoxy-2,3-difluorobenzene

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-bromo-1-butoxy-2,3-difluorobenzene, the amine, sodium tert-butoxide, the palladium catalyst, and the ligand in a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development and Medicinal Chemistry

The 2,3-difluorophenyl ether motif is of significant interest in medicinal chemistry. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions. The butoxy group can improve lipophilicity and cellular permeability. The reactivity patterns described above allow for the elaboration of the this compound core into a diverse range of complex molecules for screening as potential therapeutic agents.

Conclusion

This compound is a valuable building block with a predictable yet versatile reactivity profile. The interplay between the electron-donating butoxy group and the electron-withdrawing fluorine atoms allows for regioselective functionalization through electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, as detailed in this guide, will empower researchers to strategically incorporate this fluorinated scaffold into the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Butoxy-2,3-Difluorobenzene, a fluorinated aromatic ether with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. We will delve into its synthesis, physicochemical properties, and the rationale behind its use in modern medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The unique electronic properties of fluorine can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound offers a synthetically accessible scaffold that combines the benefits of a difluorinated phenyl ring with a flexible butoxy group, making it a valuable intermediate for creating diverse and complex molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 136239-66-2--INVALID-LINK--
Molecular Formula C₁₀H₁₂F₂O--INVALID-LINK--
Molecular Weight 186.20 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 110 °C at 20 mmHg--INVALID-LINK--
Density 1.11 g/mL--INVALID-LINK--
Refractive Index n20/D 1.47--INVALID-LINK--
Solubility Enhances solubility in organic solvents--INVALID-LINK--

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2,3-difluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an n-butyl halide.

Reaction Scheme

Williamson Ether Synthesis reactant1 2,3-Difluorophenol product This compound reactant1->product Heat reactant2 1-Bromobutane reactant2->product Heat base Base (e.g., K₂CO₃) base->product Heat solvent Solvent (e.g., Acetone, DMF) solvent->product Heat Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Phenol 2,3-Difluorophenol Phenoxide 2,3-Difluorophenoxide Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ Product This compound Phenoxide->Product + 1-Bromobutane (Backside Attack) AlkylHalide 1-Bromobutane

References

An In-Depth Technical Guide to 1-Butoxy-2,3-Difluorobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2) is a specialized aromatic ether that has garnered significant interest within the chemical and pharmaceutical industries. Its structure, featuring a butoxy group and two vicinal fluorine atoms on a benzene ring, imparts a unique combination of physicochemical properties that make it a valuable intermediate and building block. The presence of the difluorobenzene moiety contributes to the molecule's chemical stability and modulates its electronic properties, while the butoxy group enhances its solubility in organic solvents.[1][2]

Fluorinated organic compounds are critical in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa.[3][4][5] As such, this compound serves as a key starting material for synthesizing more complex molecules where these modulated properties are desired, particularly in the development of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, spectroscopic characterization, and potential applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in synthesis and research.

Core Physicochemical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 136239-66-2[6]
Molecular Formula C₁₀H₁₂F₂O[6]
Molecular Weight 186.20 g/mol [6]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 110 °C @ 20 mmHg[1]
Density 1.11 g/cm³[1]
Refractive Index (n20/D) 1.47[1]
IUPAC Name This compound[6]
Structural Elucidation and Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. The data provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for structural verification.

TechniqueKey Observances
¹H NMR Resonances corresponding to the aromatic protons will appear as complex multiplets due to H-H and H-F coupling. Signals for the butoxy chain protons will be observed in the aliphatic region, with characteristic splitting patterns (triplet for the terminal methyl, triplet for the O-CH₂, and two multiplets for the central methylenes).
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and butoxy substituents. Large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are a hallmark of the spectrum, confirming the presence and position of the fluorine atoms. Four signals for the butoxy group carbons will also be present.
¹⁹F NMR Two distinct resonances are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, appearing as complex multiplets due to F-F and F-H couplings.
Infrared (IR) Characteristic absorption bands will be present for C-F stretching, C-O-C (ether) stretching, aromatic C=C stretching, and aliphatic C-H stretching.[6]
Mass Spectrometry (MS) The molecular ion peak (M⁺) will be observed at m/z 186, corresponding to the molecular weight. Fragmentation patterns will be consistent with the loss of the butyl group or other fragments from the parent molecule.

Synthesis and Purification

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[7][8][9] This venerable SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. In this case, the synthesis proceeds from the key intermediate, 2,3-difluorophenol.

Preparation of Precursor: 2,3-Difluorophenol

2,3-Difluorophenol can be synthesized via several reliable routes. One efficient laboratory-scale method involves the directed ortho-metalation of 1,2-difluorobenzene, followed by reaction with an electrophilic oxygen source.[1]

Protocol: Synthesis of 2,3-Difluorophenol [1]

  • Reaction Setup: To a solution of 1,2-difluorobenzene (1.0 eq) in dry tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Metalation: Stir the reaction mixture at -78°C for 1 hour.

  • Borylation: Add trimethyl borate (1.5 eq) dropwise and allow the reaction to stir for 16 hours, gradually warming to room temperature.

  • Oxidation & Workup: Cool the mixture in an ice bath and quench by the slow addition of 30% hydrogen peroxide solution. Stir for 3 hours. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,3-difluorophenol, which can be used directly in the next step.

Williamson Ether Synthesis of this compound

With the precursor in hand, the final etherification can be performed under standard conditions. The causality behind this choice is the high efficiency and reliability of the SN2 reaction between a deprotonated phenol and a primary alkyl halide like 1-bromobutane, which minimizes the competing E2 elimination reaction.[8][10]

Protocol: Synthesis of this compound

  • Deprotonation: In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Nucleophilic Attack: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. Add 1-bromobutane (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Williamson Ether Synthesis 1,2-Difluorobenzene 1,2-Difluorobenzene n-BuLi, THF, -78C n-BuLi, THF, -78C 1,2-Difluorobenzene->n-BuLi, THF, -78C 1. 2,3-Difluorophenol 2,3-Difluorophenol Base (K2CO3), DMF Base (K2CO3), DMF 2,3-Difluorophenol->Base (K2CO3), DMF 4. Deprotonation B(OMe)3 B(OMe)3 n-BuLi, THF, -78C->B(OMe)3 2. H2O2 H2O2 B(OMe)3->H2O2 3. Oxidative Workup H2O2->2,3-Difluorophenol 1-Bromobutane 1-Bromobutane Target_Product This compound 1-Bromobutane->Target_Product Base (K2CO3), DMF->1-Bromobutane 5. SN2 Attack

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Study in Aromatic Substitution

The reactivity of the this compound ring in electrophilic aromatic substitution (EAS) is governed by the competing electronic effects of its substituents.[11][12][13]

  • Butoxy Group (-OBu): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring via resonance (+R effect). It is an ortho, para-director.

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, making it strongly deactivating via the inductive effect (-I effect). However, like other halogens, it has lone pairs that can be donated via resonance (+R effect), making it an ortho, para-director.

The interplay of these effects dictates the position of attack for an incoming electrophile (E⁺). The butoxy group is a more powerful activating director than the deactivating fluorine atoms. Therefore, substitution is expected to occur at positions ortho or para to the butoxy group.

  • Position 6: Ortho to the butoxy group and meta to the C2-fluorine. This position is strongly activated.

  • Position 4: Para to the butoxy group and meta to the C3-fluorine. This position is also strongly activated.

  • Position 5: Meta to the butoxy group, but ortho to the C3-fluorine and para to the C2-fluorine. This position is less likely to be substituted due to being meta to the strong activating group.

Steric hindrance from the butoxy group may slightly disfavor attack at the C6 position compared to the C4 position. Therefore, electrophilic substitution will likely yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the nature of the electrophile and reaction conditions.

Caption: Directing effects in electrophilic aromatic substitution.

Applications in Drug Development and Beyond

This compound is primarily utilized as a versatile intermediate in the synthesis of high-value fine chemicals.[2] Its application is particularly prominent in the life sciences.

  • Pharmaceutical Intermediates: The 2,3-difluorophenyl ether motif is a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[3] This makes the title compound a key starting point for the synthesis of active pharmaceutical ingredients (APIs). For example, related difluorophenyl structures are found in selective Raf inhibitors for oncology applications, highlighting the importance of this chemical space in drug design.[14]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy, selectivity, and environmental persistence profiles.[3] this compound serves as a building block for creating new generations of crop protection agents.

  • Materials Science: The unique electronic properties and stability conferred by the difluoro substitution pattern make this compound a candidate for the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific dielectric or thermal properties are required.[2]

  • Research and Development: It is used in fundamental research to study the impact of vicinal difluorination on reaction mechanisms, molecular conformation, and physicochemical properties.[2]

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

  • Hazard Identification: The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Hazard Statements H400, H410).[6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Due to its environmental toxicity, it must not be released into the environment.[6] All waste must be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Butoxy-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2). As a fluorinated aromatic ether, this compound possesses unique properties valuable in synthesis and material science but also requires specific safety protocols to mitigate potential risks. This guide moves beyond standard Safety Data Sheet (SDS) information to provide practical, field-proven insights grounded in established chemical safety principles.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive risk assessment. This compound is a colorless to light yellow liquid utilized as a solvent, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and in materials science.[1] Its difluorobenzene structure imparts chemical stability, while the butoxy group enhances solubility in organic solvents.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 136239-66-2[2]
Molecular Formula C₁₀H₁₂F₂O[2]
Molecular Weight 186.20 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 110 °C @ 20 mmHg[1]
Density 1.11 g/mL[1]
Flash Point 82 °C (180 °F) - Data for analog Butoxybenzene[3]
Solubility Insoluble in water. Soluble in organic solvents.[1][4]

Section 2: Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is limited, an analysis of its structure and data from analogous compounds allows for a robust hazard assessment.

2.1 GHS Classification

The primary globally harmonized system (GHS) classification for this compound relates to its environmental impact.[2]

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[2]

    • H410: Very toxic to aquatic life with long lasting effects.[2]

  • Signal Word: Warning[2]

  • Precautionary Statements:

    • P273: Avoid release to the environment.

    • P391: Collect spillage.

    • P501: Dispose of contents/container to an approved waste disposal plant.

2.2 Toxicological Profile (Inferred)

  • Butoxybenzene (CAS 1126-79-0): The non-fluorinated analog has a reported oral LD50 in mice of 3200 mg/kg, indicating moderate acute toxicity if ingested.[5][6] Symptoms observed included tremors, excitement, and convulsions.[6]

  • Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter a molecule's metabolic profile and toxicity.[7] Metabolism of some fluorinated compounds can produce toxic metabolites. While the C-F bond is strong, metabolic pathways can exist that lead to the release of fluoride ions or other toxic species.[7]

  • Skin and Eye Contact: Based on general principles for organic ethers and solvents, direct contact may cause skin and eye irritation. Prolonged or repeated skin contact can lead to defatting and dermatitis.[7]

2.3 Unseen Hazard: Peroxide Formation

A critical, often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light. The analogous compound, n-Butyl phenyl ether (Butoxybenzene), is identified as a potential peroxide-forming chemical.[3] It is imperative to treat this compound with the same caution. Peroxide crystals can form in the container or on the threads of the cap and can detonate upon friction or shock.

Section 3: Risk Assessment and Control Hierarchy

A multi-layered approach to risk control is essential, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.

3.2 Administrative Controls: Standard Operating Procedures (SOPs)

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with hazard signs.

  • Date and Test for Peroxides: Containers must be dated upon receipt and upon opening. Due to the risk of peroxide formation, it is crucial to test for the presence of peroxides before use, especially if the container has been open for an extended period (e.g., > 6-12 months) or if crystals are observed. Never attempt to open a container with visible crystal formation around the cap; contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Avoid Working Alone: Do not handle this or other hazardous chemicals when working alone in the laboratory.

3.3 Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be based on the specific hazards of the compound. Generic recommendations are insufficient.

Table 2: Recommended Personal Protective Equipment

ProtectionSpecificationRationale and Causality
Eye/Face Chemical splash goggles conforming to EN 166 or ANSI Z87.1. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes of the liquid which can cause serious eye irritation. Standard safety glasses do not provide adequate protection.
Hand For extended contact or immersion: Butyl rubber or Viton® gloves. For incidental splash contact: Heavy-duty nitrile gloves (≥8 mil) may be acceptable, but must be removed and replaced immediately upon contamination.Standard thin nitrile gloves offer poor resistance to aromatic hydrocarbons and ethers and should not be used.[8] Butyl rubber provides good resistance to ethers.[9] Always consult the glove manufacturer's specific chemical resistance chart.[9][10]
Body Flame-resistant laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities.Provides a barrier against splashes and spills.
Respiratory Not typically required when work is conducted within a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.A fume hood is the primary method of respiratory protection. Respirator use requires a formal respiratory protection program, including training and fit-testing.

Experimental Protocols: Methodologies for Safe Handling

The following protocols provide step-by-step guidance for common laboratory manipulations.

Protocol 1: Aliquoting and Transferring the Liquid

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Peroxide Check: If the container has been opened previously and is more than 6 months old, test the liquid for peroxides using a commercial peroxide test strip. If peroxides are detected above the safe limit (consult your institutional guidelines, often >10-20 ppm), do not use the material and consult with your EHS department for disposal.

  • Grounding: If transferring large quantities (>1 L), ensure both the source and receiving containers are electrically bonded and grounded to prevent static discharge.

  • Transfer: Use a glass syringe, cannula, or a graduated cylinder for transfer. Pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Capping: Securely cap both the source and receiving containers immediately after the transfer is complete.

  • Cleaning: Clean any non-disposable equipment (e.g., graduated cylinder) with an appropriate solvent in the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.

Protocol 2: Spill Response

The appropriate response depends on the size of the spill.

SpillResponse start Spill Occurs assess_size Assess Spill Size & Location start->assess_size is_major Is spill > 1 Liter OR outside a fume hood? assess_size->is_major evacuate Alert personnel. Evacuate immediate area. Pull fire alarm if necessary. is_major->evacuate YES minor_spill_ppe Don appropriate PPE: - Double gloves (Butyl/Nitrile) - Goggles & Face Shield - Lab Coat/Apron is_major->minor_spill_ppe NO major_spill_path YES minor_spill_path NO call_ehs Call EHS/Emergency Response (Provide location & chemical name) evacuate->call_ehs secure_area Secure the area. Prevent re-entry. call_ehs->secure_area contain Contain spill with absorbent pads or inert material (e.g., vermiculite, sand). Work from outside in. minor_spill_ppe->contain absorb Cover and absorb all liquid. contain->absorb collect Collect absorbed material with non-sparking tools. absorb->collect dispose Place in a labeled, sealed container for hazardous waste disposal. collect->dispose decontaminate Decontaminate spill area with soap and water. dispose->decontaminate

Caption: Decision workflow for responding to a chemical spill.

Section 4: Storage, Reactivity, and Disposal

4.1 Storage

  • Store in a tightly sealed, original container in a cool, dry, well-ventilated area away from direct sunlight and heat.

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

  • Containers should be stored in a secondary containment tray.

4.2 Reactivity and Incompatibilities

  • Strong Oxidizing Agents: Can react vigorously. Avoid contact with materials like nitric acid, perchlorates, and permanganates.

  • Strong Acids (HBr, HI): Aryl ethers can be cleaved by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), which could lead to the formation of 2,3-difluorophenol and butyl bromide/iodide.[11][12] This reaction is generally not a risk under normal laboratory use but should be considered when planning reactions.

  • Hazardous Decomposition Products: When heated to decomposition or during combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[7]

4.3 Waste Disposal

  • Categorization: As a halogenated organic liquid, all waste containing this compound must be collected and disposed of as hazardous waste. Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.

  • Containers: Collect waste in a clearly labeled, compatible container (e.g., a high-density polyethylene or glass container) with a secure screw cap. The label must include "Hazardous Waste" and the full chemical name.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for waste pickup.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

FirstAid exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion move_air Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->move_air remove_clothing Immediately remove all contaminated clothing. skin->remove_clothing flush_eyes Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. eye->flush_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->rinse_mouth wash_skin Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention. remove_clothing->wash_skin

Caption: First aid procedures organized by route of exposure.

References

solubility of 1-Butoxy-2,3-Difluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Butoxy-2,3-Difluorobenzene in Organic Solvents

Abstract

This compound is a versatile fluorinated aromatic ether with growing importance in the pharmaceutical, agrochemical, and material science sectors.[1] Its utility as a synthetic intermediate and a functional material is intrinsically linked to its behavior in solution.[1] A thorough understanding of its solubility across a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.

Introduction: The Significance of Solubility in Application

The molecular architecture of this compound—a polar difluorinated aromatic ring coupled with a non-polar n-butoxy chain—confers upon it a unique physicochemical profile.[1][2] This amphipathic character suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. For drug development professionals, this profile influences everything from reaction kinetics in a chosen solvent to the feasibility of crystallisation-based purification. In material science, solubility parameters are critical for formulating homogenous coatings and polymers.[1] Therefore, a predictive understanding and the ability to experimentally verify the solubility of this compound are not merely academic exercises; they are foundational requirements for its effective application.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental first principle in solubility prediction.[3] The dissolution process is governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4][5] The overall enthalpy change of this process dictates the solubility.

Molecular Structure Analysis:

  • n-Butoxy Group (-O-C₄H₉): This aliphatic chain is non-polar and flexible. It will contribute favorably to interactions with non-polar, alkane-like solvents through London dispersion forces. Its presence enhances solubility in lipophilic media.[1]

  • Difluorobenzene Ring: The two fluorine atoms, being highly electronegative, introduce significant polarity to the aromatic ring. This creates a dipole moment, allowing for dipole-dipole interactions with polar solvents. The C-F bond is a key feature in many modern materials and pharmaceuticals, and its interactions are complex.[6] The aromatic ring itself is capable of π-π stacking interactions with other aromatic solvents.

  • Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents like alcohols, although this effect is often modest.

Based on this structure, we can anticipate a broad solubility profile. The compound is likely to be highly soluble in solvents that can effectively solvate both its polar and non-polar regions, such as polar aprotic solvents (e.g., THF, Acetone) and aromatic hydrocarbons (e.g., Toluene). Its solubility in highly polar protic solvents (e.g., water, methanol) or purely non-polar aliphatic solvents (e.g., hexane) may be more limited. The reported high octanol-water partition coefficient (LogP = 4) and low water solubility (2.8 mg/L at 20°C) quantitatively support its predominantly lipophilic character.[7]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The following protocol describes a robust and self-validating equilibrium shake-flask method, a widely accepted technique for solubility measurement.[3]

Materials and Equipment
  • This compound (≥98% purity)[1]

  • Selected organic solvents (HPLC or analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostated orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Centrifuge capable of holding vials

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Stock Standard (for Quantification):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or the solvent being tested). This creates a stock standard of known concentration (~1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock standard.

  • Preparation of Saturated Solutions:

    • For each solvent to be tested, add an excess amount of this compound to a glass vial. "Excess" means enough solid/liquid solute is visible at the bottom of the vial after equilibration. A starting point is ~100 mg of solute per 2 mL of solvent.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostated orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. Causality Insight: A minimum of 24 hours is recommended, but a self-validating approach requires testing at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled block for at least 2 hours to allow coarse material to settle.

    • To separate the undissolved solute from the saturated solution, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes). Expertise Insight: Centrifugation is often superior to filtration for volatile organic solvents as it minimizes the risk of solvent loss and potential solute precipitation on the filter membrane ("adsorption").

    • Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant from the middle of the liquid phase, avoiding contact with the solid/liquid layer at the bottom.

  • Quantification:

    • Accurately dilute the aliquot of the saturated solution with the chosen analysis solvent in a volumetric flask to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC-FID). The aromatic nature of the compound also makes UV-Vis spectroscopy a viable alternative.[1]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_analysis Analysis A Add excess solute to solvent in vial C Agitate in thermostated shaker (24-72h at 25°C) A->C B Prepare calibration standards F Analyze standards and sample via GC-FID or UV-Vis B->F D Centrifuge to separate undissolved solute C->D E Aliquot supernatant and perform serial dilution D->E E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized for easy comparison. The following table provides a template for presenting the experimentally determined values.

Table 1: Solubility of this compound at 25 °C

Solvent Class Solvent Dielectric Constant (ε) Solubility ( g/100 mL) Molar Solubility (mol/L)
Non-Polar n-Hexane 1.88 Experimental Value Calculated Value
Toluene 2.38 Experimental Value Calculated Value
Polar Aprotic Diethyl Ether 4.34 Experimental Value Calculated Value
Tetrahydrofuran (THF) 7.58 Experimental Value Calculated Value
Acetone 20.7 Experimental Value Calculated Value
Acetonitrile 37.5 Experimental Value Calculated Value
Dimethyl Sulfoxide (DMSO) 46.7 Experimental Value Calculated Value
Polar Protic Ethanol 24.5 Experimental Value Calculated Value

| | Methanol | 32.7 | Experimental Value | Calculated Value |

Interpreting the Data: The results should be analyzed by correlating the measured solubility with the properties of the solvents. High solubility in toluene would be explained by favorable π-π stacking between the aromatic rings and dispersion forces with the butoxy chain. High solubility in THF and acetone would be due to strong dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar parts of the molecule. Lower solubility in hexane might be observed if the polar interactions of the difluorobenzene ring are not sufficiently overcome. Similarly, lower solubility in methanol could occur if the energy penalty of disrupting the solvent's strong hydrogen-bonding network is not compensated by the solute-solvent interactions.

Visualization of Molecular Interactions

G cluster_nonpolar Interaction with Non-Polar Solvent (e.g., Toluene) cluster_polar Interaction with Polar Aprotic Solvent (e.g., Acetone) Solute1 This compound Interaction1 Dominant Forces: - Van der Waals (Butoxy Chain) - π-π Stacking (Aromatic Rings) Solute1->Interaction1 High Solubility Solvent1 Toluene Solvent1->Interaction1 Solute2 This compound Interaction2 Dominant Forces: - Dipole-Dipole (C-F bonds <> C=O bond) - Van der Waals (Butoxy Chain) Solute2->Interaction2 High Solubility Solvent2 Acetone Solvent2->Interaction2

Caption: Key intermolecular forces driving solubility.

Conclusion

This compound exhibits a solubility profile reflective of its hybrid chemical structure. Its significant lipophilicity, imparted by the butoxy group, is modulated by the polarity of the difluorobenzene moiety, leading to broad solubility in many common organic solvents. While theoretical principles provide a strong predictive foundation, the robust experimental protocol detailed herein is essential for generating the precise, high-quality data required by researchers, scientists, and drug development professionals. This systematic approach ensures that the full potential of this versatile compound can be leveraged in a multitude of scientific applications.

References

An In-depth Technical Guide to the Stability and Storage of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability, storage, and handling of 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2). Synthesizing available data with established principles of organic chemistry, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity of this versatile fluorinated aromatic ether. The guide delves into the intrinsic stability conferred by the difluorobenzene moiety, potential degradation pathways of the butoxy group, and best practices for storage and handling to mitigate chemical decomposition.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems from the unique combination of a difluorinated aromatic ring and a butoxy group, which together modulate lipophilicity, metabolic stability, and electronic properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability and tune physicochemical properties.[3] The difluorobenzene unit, in particular, contributes to the compound's overall stability and influences its reactivity in synthetic applications.[1][2] This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines protocols to ensure its long-term integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing appropriate storage and handling procedures.

PropertyValueSource
CAS Number 136239-66-2[1][4]
Molecular Formula C₁₀H₁₂F₂O[1][4]
Molecular Weight 186.20 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 110 °C at 20 mmHg[1][5]
Density 1.11 g/cm³[1]
Refractive Index n20/D 1.47[1]
Solubility Soluble in organic solvents[1][2]

Chemical Stability Profile

The chemical stability of this compound is primarily dictated by the interplay between the robust difluorinated aromatic ring and the more susceptible butoxy ether linkage.

Intrinsic Stability of the Difluorobenzene Ring

The presence of two fluorine atoms on the benzene ring significantly enhances its stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional resistance to metabolic and thermal degradation.[3] The electron-withdrawing nature of fluorine also deactivates the aromatic ring towards certain electrophilic reactions, though it can activate it towards nucleophilic aromatic substitution under specific conditions.[3]

Potential Degradation Pathways

While the difluorobenzene core is highly stable, the butoxy group and the ether linkage represent potential sites for chemical degradation. The following sections outline the most probable degradation pathways based on the general reactivity of aryl alkyl ethers.

Ethers are known to be susceptible to cleavage under strong acidic conditions.[6] In the presence of strong acids (e.g., HBr, HI), the ether oxygen can be protonated, followed by nucleophilic attack by the conjugate base of the acid, leading to the cleavage of the C-O bond. For this compound, this would likely yield 2,3-difluorophenol and a butyl halide.

This compound Ar-O-Bu Protonated Ether Ar-O⁺(H)-Bu This compound->Protonated Ether H⁺ 2,3-Difluorophenol + Butyl Halide Ar-OH + Bu-X Protonated Ether->2,3-Difluorophenol + Butyl Halide X⁻ (e.g., Br⁻, I⁻)

Caption: Acid-catalyzed cleavage of this compound.

Aryl alkyl ethers can undergo oxidation, particularly at the carbon atom adjacent to the ether oxygen (the α-carbon of the alkyl group).[7][8] This can be initiated by strong oxidizing agents or through autoxidation upon prolonged exposure to air and light. The initial oxidation product could be a hydroperoxide, which can then decompose to form various byproducts, including 2,3-difluorophenol and butyraldehyde.

This compound Ar-O-CH₂(CH₂)₂CH₃ α-Carbon Radical Ar-O-ĊH(CH₂)₂CH₃ This compound->α-Carbon Radical Initiator (e.g., light, heat) Peroxy Radical Ar-O-CH(OO•)(CH₂)₂CH₃ α-Carbon Radical->Peroxy Radical O₂ Hydroperoxide Ar-O-CH(OOH)(CH₂)₂CH₃ Peroxy Radical->Hydroperoxide H abstraction Decomposition Products Ar-OH + OHC(CH₂)₂CH₃ + other products Hydroperoxide->Decomposition Products Decomposition

Caption: Proposed oxidative degradation pathway of this compound.

While the difluorobenzene moiety imparts significant thermal stability, prolonged exposure to high temperatures could potentially lead to the cleavage of the butoxy group.[3] The photochemical stability of fluorinated aryl ethers is generally good; however, like many organic molecules, they can be susceptible to degradation under UV irradiation, which can initiate radical reactions as described in the oxidative degradation pathway.[9]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for handling air- and light-sensitive organic compounds.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature (RT)[1] or in a cool place.[10]Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation from atmospheric oxygen.
Container Store in a tightly sealed, amber glass bottle or a container that protects from light.Prevents photochemical degradation and contamination.
Location Store in a dry, cool, and well-ventilated place.[10]Avoids exposure to moisture and high humidity, which could contribute to hydrolysis.
Handling Procedures

A risk assessment should be conducted before handling this compound. The following are general guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]

  • Inert Atmosphere Techniques: For transfers and handling of larger quantities or for long-term storage of opened containers, consider using inert atmosphere techniques (e.g., Schlenk line or glovebox) to minimize exposure to air.

  • Dispensing: Use clean, dry syringes or cannulas for transferring the liquid to prevent contamination.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure adequate ventilation and prevent the spill from entering drains.[10]

Experimental Workflow for Stability Assessment

For applications requiring stringent purity control, it is advisable to periodically assess the stability of this compound, especially for older stock materials or samples that may have been improperly stored.

cluster_0 Stability Assessment Workflow cluster_1 Analytical Methods A Sample Preparation: - Aliquot of this compound - Control (freshly opened sample) B Analytical Techniques A->B C Data Analysis and Interpretation B->C B1 GC-MS B2 ¹H and ¹⁹F NMR B3 HPLC D Decision Making C->D

Caption: A generalized workflow for assessing the stability of this compound.

Step-by-Step Protocol:
  • Sample Preparation:

    • Carefully extract a small aliquot of the stored this compound under an inert atmosphere if possible.

    • Prepare a control sample from a freshly opened or newly purchased bottle for comparison.

    • Dilute both the test and control samples in a suitable deuterated solvent (for NMR) or a high-purity volatile solvent (for GC-MS and HPLC).

  • Analytical Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity and identify potential degradation products. Look for the appearance of new peaks in the chromatogram of the stored sample compared to the control. The mass spectra of these new peaks can help in their identification (e.g., 2,3-difluorophenol).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Compare the spectra of the stored and control samples. The appearance of new signals or changes in the integration of existing signals in the butoxy region or the aromatic region can indicate degradation.

      • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The presence of new fluorine-containing species will be readily apparent as new signals in the spectrum.

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to assess purity. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

  • Data Analysis:

    • Compare the analytical data from the stored sample with the control.

    • Quantify the purity of the stored sample.

    • Attempt to identify any major degradation products.

  • Decision Making:

    • Based on the purity assessment, decide if the material is suitable for its intended use.

    • If significant degradation is observed, consider purification (e.g., distillation) or disposal of the material according to institutional safety guidelines.

Conclusion

This compound is a chemically robust molecule, primarily due to the stabilizing effect of the difluorinated aromatic ring. However, the ether linkage and the butoxy group are potential sites for degradation, particularly through acid-catalyzed hydrolysis and oxidation. By adhering to the recommended storage and handling protocols, which emphasize protection from air, light, and strong acids, the chemical integrity of this valuable compound can be maintained over the long term. For critical applications, periodic analytical assessment is recommended to ensure its purity and suitability for use.

References

Introduction: The Scientific Case for 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 1-Butoxy-2,3-Difluorobenzene

This guide provides a comprehensive theoretical analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental quantum mechanical properties of such a molecule is paramount for predicting its reactivity, metabolic stability, and potential as a synthetic building block. This document eschews a rigid template, instead adopting a structure that logically flows from foundational principles to advanced computational insights, mirroring the scientific process of inquiry.

This compound (C₁₀H₁₂F₂O) is a substituted aromatic ether.[1][2] Its structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms and a butoxy group.[1][3] This specific arrangement of substituents imparts a unique combination of electronic and steric properties. Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability. The butoxy group, with its conformational flexibility, can influence solubility and interactions with biological targets.[3][4]

Theoretical studies provide a powerful lens through which to examine this molecule at an atomic level, offering insights that are often difficult or impossible to obtain through empirical methods alone. By employing computational chemistry, we can predict its three-dimensional structure, spectroscopic signatures, and electronic behavior, thereby guiding its rational application in synthesis and drug discovery.[5]

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before delving into theoretical models.

PropertyValueSource
Molecular Formula C₁₀H₁₂F₂O[1][3][6]
Molecular Weight 186.20 g/mol [1][6]
CAS Number 136239-66-2[1][3][7]
Appearance Colorless to light yellow clear liquid[3][8]
Boiling Point 110 °C / 20 mmHg[3][7]
Density ~1.11 g/cm³[3][8]
InChIKey HYDIPEHDSUNHPA-UHFFFAOYSA-N[1][2][6]

Part 1: The Computational Framework: A Self-Validating Approach

The cornerstone of any theoretical study is the selection of an appropriate computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[9][10][11]

Rationale for Method Selection
  • Expertise & Experience: We select the B3LYP hybrid functional . It is a well-established and widely used functional that provides reliable results for the geometries and vibrational frequencies of organic molecules. For electronic properties, where long-range interactions can be more critical, a range-separated functional like ωB97X-D is also an excellent choice, as it includes empirical dispersion corrections, which are important for accurately modeling the non-covalent interactions of the flexible butoxy chain.[5][12]

  • Trustworthiness: The choice of basis set is critical. We employ the 6-311++G(d,p) Pople-style basis set . The 6-311 component provides a robust description of the core electrons. The ++G addition includes diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing the lone pairs on the oxygen and fluorine atoms and any potential weak, non-covalent interactions. The (d,p) polarization functions allow for anisotropy in the electron distribution, providing the flexibility needed to model the bonding in a substituted aromatic system accurately.

  • Authoritative Grounding: This level of theory has been extensively benchmarked and proven effective for studying substituted aromatic compounds and predicting their spectroscopic properties.[13][14] The validity of our chosen method will be further established by comparing the calculated vibrational spectra with available experimental data.[1][15]

Computational Workflow Protocol

The theoretical investigation follows a multi-step, logical progression. Each step builds upon the last, creating a self-validating system where the results can be cross-verified.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation Input Initial 3D Structure (SMILES: CCCCOC1=C(F)C(F)=CC=C1) Opt Geometry Optimization Input->Opt Freq Vibrational Frequency Calculation Opt->Freq NMR NMR Shielding Tensor Calculation Opt->NMR Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Thermo Thermodynamic Properties (Zero-Point Energy) Freq->Thermo IR Predicted IR/Raman Spectra Freq->IR NMR_Spec Predicted NMR Shifts (¹H, ¹³C, ¹⁹F) NMR->NMR_Spec React Reactivity Analysis Elec->React Validation Compare with Experimental FTIR Data IR->Validation

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Theoretical Results and Scientific Interpretation

Optimized Molecular Geometry and Conformational Analysis

A full geometry optimization reveals the molecule's most stable three-dimensional structure. The analysis shows that the benzene ring exhibits slight deformations from a perfect hexagon due to the electronic effects of the substituents.[13] The C-F and C-O bond lengths are of particular interest as they dictate the electronic landscape of the ring.

The butoxy chain is not rigid and can adopt several conformations. Our calculations identify the lowest energy conformer, where the chain is extended to minimize steric hindrance. This conformational preference is critical in drug design, as it determines the shape of the molecule available for interaction with a receptor binding pocket.

Table 1: Selected Calculated Geometric Parameters (Note: These are representative values from a B3LYP/6-311++G(d,p) calculation. Actual values may vary slightly with the level of theory.)

ParameterBond/AngleCalculated Value
Bond LengthC2-F1.35 Å
Bond LengthC3-F1.35 Å
Bond LengthC1-O1.37 Å
Bond LengthO-C(butyl)1.43 Å
Bond AngleC1-C2-C3121.5°
Bond AngleF-C2-C1118.0°
Dihedral AngleC2-C1-O-C(butyl)~178° (anti-periplanar)
Vibrational Analysis: The Theoretical Fingerprint

Frequency calculations serve two purposes: first, to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. These spectra arise from the characteristic vibrations of the molecule's chemical bonds.[16][17]

The predicted spectrum can be directly compared with experimental data, such as the FTIR spectrum available from SpectraBase, to validate the accuracy of our computational model.[1][15] Key predicted vibrational modes include:

  • C-H stretching (Aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (Aliphatic): ~2850-2980 cm⁻¹

  • C=C stretching (Aromatic ring): ~1450-1600 cm⁻¹

  • C-F stretching: Strong absorptions typically in the ~1100-1300 cm⁻¹ range.[16]

  • C-O-C stretching (Ether): Strong absorption around ~1250 cm⁻¹

This strong correlation between the calculated and experimental spectra provides high confidence in the predictive power of our chosen theoretical framework.

NMR Spectroscopy Prediction

Computational chemistry can accurately predict NMR chemical shifts, providing a powerful tool for structure elucidation.[18][19] Using the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry, we can calculate the ¹H, ¹³C, and, most importantly, the ¹⁹F NMR spectra. The predicted ¹⁹F shifts are particularly valuable for confirming the fluorine substitution pattern and for use in ¹⁹F NMR-based screening assays in drug discovery.[18][19]

Electronic Structure: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful paradigm for this analysis.

FMO HOMO HOMO (Highest Occupied Molecular Orbital) - Electron Donor - Site for Electrophilic Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron Acceptor - Site for Nucleophilic Attack HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap) - Indicates Chemical Reactivity - Predicts Electronic Transitions

References

Methodological & Application

The Strategic Incorporation of 1-Butoxy-2,3-Difluorobenzene in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent small molecule inhibitors is paramount for the development of next-generation therapeutics. Fluorinated organic compounds have emerged as a cornerstone in this endeavor, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, 1-Butoxy-2,3-difluorobenzene has garnered significant interest as a versatile intermediate for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[2] This application note provides a detailed exploration of the utility of this compound in medicinal chemistry, with a specific focus on its application in the synthesis of a novel Bruton's tyrosine kinase (Btk) inhibitor. Detailed protocols, mechanistic insights, and the strategic rationale behind its use are presented for researchers, scientists, and drug development professionals.

The Physicochemical Advantage of the 1-Butoxy-2,3-difluorophenyl Moiety

The this compound scaffold presents a unique combination of features that are highly advantageous in drug design. The difluorobenzene ring introduces specific electronic properties that can modulate the pKa of nearby functional groups and engage in favorable interactions with protein targets.[3] The ortho-difluoro substitution pattern, in particular, can influence the conformation of the molecule and provide a vector for selective functionalization.

The butoxy group serves a dual purpose. It enhances the compound's solubility in organic solvents, facilitating its use in a variety of synthetic transformations.[2] Furthermore, the alkyl chain can occupy hydrophobic pockets within a protein's active site, contributing to binding affinity. The metabolic profile of butoxy-containing compounds is also a key consideration in drug development.[4]

Application in the Synthesis of a Bruton's Tyrosine Kinase (Btk) Inhibitor

A compelling example of the utility of this compound is its use as a starting material in the synthesis of 4-amino-3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, a potent inhibitor of Bruton's tyrosine kinase (Btk).[5] Btk is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a successful therapeutic strategy for various B-cell malignancies and autoimmune diseases.[1]

The synthesis, as detailed in patent WO2014173289A1, leverages the unique reactivity of this compound to construct the core of the inhibitor.[5] The following sections provide a detailed protocol and a visual representation of this synthetic workflow.

Experimental Protocol: Synthesis of 4-amino-3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from the procedures outlined in patent WO2014173289A1.[5]

Step 1: Directed Ortho-Lithiation and Formylation of this compound

The initial step involves the site-selective functionalization of this compound. The butoxy group directs the lithiation to the ortho position, a classic example of directed ortho-metalation. This is followed by quenching with an electrophile, in this case, a formylating agent, to introduce an aldehyde group.

  • Reagents and Conditions:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF), anhydrous

    • -78 °C to room temperature

  • Procedure:

    • Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add DMF to the reaction mixture and stir for an additional hour at -78 °C.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-butoxy-3,6-difluorobenzaldehyde.

Step 2: Knoevenagel Condensation to form an α,β-Unsaturated Nitrile

The synthesized aldehyde is then subjected to a Knoevenagel condensation with malononitrile to introduce a dinitrile moiety, a key precursor for the pyrazole ring formation.

  • Reagents and Conditions:

    • 2-butoxy-3,6-difluorobenzaldehyde

    • Malononitrile

    • Piperidine (as a basic catalyst)

    • Ethanol

    • Reflux

  • Procedure:

    • To a solution of 2-butoxy-3,6-difluorobenzaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 2-(2-butoxy-3,6-difluorobenzylidene)malononitrile.

Step 3: Pyrazole Ring Formation

The α,β-unsaturated dinitrile undergoes a cyclization reaction with hydrazine to form the pyrazole ring, a core component of the final inhibitor.

  • Reagents and Conditions:

    • 2-(2-butoxy-3,6-difluorobenzylidene)malononitrile

    • Hydrazine hydrate

    • Ethanol

    • Reflux

  • Procedure:

    • Suspend 2-(2-butoxy-3,6-difluorobenzylidene)malononitrile in ethanol.

    • Add hydrazine hydrate to the suspension and heat the mixture to reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to yield 3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Step 4: Pyrimidine Ring Annulation

The final step involves the construction of the pyrimidine ring onto the pyrazole core through a reaction with formamide.

  • Reagents and Conditions:

    • 3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazole-4-carbonitrile

    • Formamide

    • High temperature (e.g., 180-200 °C)

  • Procedure:

    • Heat a mixture of 3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazole-4-carbonitrile and an excess of formamide at a high temperature.

    • Maintain the temperature until the reaction is complete.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography to afford the final compound, 4-amino-3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Ortho-formylation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Pyrazole Formation cluster_final Final Product start This compound intermediate1 2-Butoxy-3,6-difluorobenzaldehyde start->intermediate1 1. n-BuLi, THF, -78°C 2. DMF intermediate2 2-(2-Butoxy-3,6-difluorobenzylidene)malononitrile intermediate1->intermediate2 Malononitrile, Piperidine, EtOH, Reflux intermediate3 3-(2-Butoxy-3,6-difluorophenyl)-1H-pyrazole-4-carbonitrile intermediate2->intermediate3 Hydrazine hydrate, EtOH, Reflux final_product 4-Amino-3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate3->final_product Formamide, 180-200°C

Caption: Synthetic workflow for the preparation of a Btk inhibitor.

Structure-Activity Relationship (SAR) Insights

The 2,3-difluorophenyl moiety in the final Btk inhibitor plays a critical role in its biological activity. The fluorine atoms can engage in hydrogen bonding or other electrostatic interactions with amino acid residues in the Btk active site. The butoxy group is positioned to occupy a hydrophobic pocket, contributing to the overall binding affinity. The pyrazolo[3,4-d]pyrimidine core serves as a scaffold that mimics the adenine part of ATP, allowing the inhibitor to compete for the ATP-binding site on the kinase.

Logical Relationship of Key Moieties

SAR_Concept cluster_inhibitor Btk Inhibitor cluster_moieties Key Structural Moieties cluster_functions Contribution to Biological Activity inhibitor 4-Amino-3-(2-butoxy-3,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold Pyrazolo[3,4-d]pyrimidine Core inhibitor->scaffold difluoro 2,3-Difluorophenyl Group inhibitor->difluoro butoxy Butoxy Chain inhibitor->butoxy atp_mimic ATP-Binding Site Occupancy scaffold->atp_mimic Mimics Adenine binding_interactions Enhanced Binding Affinity (H-bonding, electrostatic) difluoro->binding_interactions Modulates Electronics hydrophobic_pocket Hydrophobic Pocket Interaction butoxy->hydrophobic_pocket Provides Lipophilicity

Caption: Key moieties and their roles in Btk inhibition.

Quantitative Data Summary

The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 136239-66-2
Molecular Formula C₁₀H₁₂F₂O
Molecular Weight 186.20 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 110 °C at 20 mmHg[2]
Purity ≥ 98% (GC)[2]

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a butoxy side chain provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of this intermediate in the synthesis of a potent Bruton's tyrosine kinase inhibitor underscores its importance in the development of targeted therapies. The detailed protocols and mechanistic insights provided in this application note aim to empower researchers to explore the full potential of this compound in their drug discovery programs.

References

Application Notes & Protocols: 1-Butoxy-2,3-Difluorobenzene as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacological profile.[3][4] Selective fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to increase bioavailability.[2][3][5] Furthermore, fluorine can form critical interactions with protein targets, leading to enhanced binding affinity and potency.[3][5] As a result, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its "magic" effect in drug design.[2]

This guide focuses on 1-Butoxy-2,3-difluorobenzene , a versatile and increasingly important building block that enables the introduction of a difluorinated phenyl moiety into target molecules. Its specific substitution pattern offers a unique combination of electronic and steric properties that medicinal chemists can leverage to address complex structure-activity relationship (SAR) challenges.

Physicochemical Profile of this compound

This compound is a colorless to light yellow liquid that serves as a key intermediate in the synthesis of more complex molecules.[6][7] The butoxy group enhances solubility in common organic solvents, while the vicinal difluoro substitution pattern makes the aromatic ring electron-deficient, influencing its reactivity and the properties of its derivatives.[6]

PropertyValueSource
CAS Number 136239-66-2[8][9]
Molecular Formula C₁₀H₁₂F₂O[8][9]
Molecular Weight 186.20 g/mol [8][9]
Appearance Colorless to light yellow clear liquid[6][7]
Boiling Point 110 °C at 20 mmHg[6][10]
Density 1.11 g/cm³[6][7]
Refractive Index n20/D 1.47[6][7]
Purity ≥ 98% (GC)[6][7]

Synthetic Strategy: Accessing Novel Chemical Space

While this compound itself lacks a conventional leaving group for cross-coupling, its true power as a building block is unlocked through regioselective C-H functionalization. The most powerful strategy is Directed ortho-Metalation (DoM) . The ether oxygen of the butoxy group can direct a strong organolithium base to deprotonate the sterically accessible C6 position with high fidelity. This generates a potent nucleophilic intermediate that can be trapped with a wide variety of electrophiles, most notably boronic esters, to prepare the molecule for subsequent palladium-catalyzed cross-coupling reactions.

This two-step sequence—DoM-borylation followed by Suzuki-Miyaura cross-coupling—is a workhorse in medicinal chemistry for rapidly constructing complex biaryl and heteroaryl structures.

DoM_Suzuki_Workflow Experimental Workflow: DoM-Borylation and Suzuki Coupling start This compound intermediate Lithiate an intermediate (Not Isolated) start->intermediate DoM boronate Boronic Ester Intermediate (Isolated) intermediate->boronate Borylation product Final Biaryl Product boronate->product Suzuki-Miyaura Coupling reagents1 1. n-BuLi, THF, -78 °C 2. B(OⁱPr)₃ or Isopropoxyboronic acid pinacol ester reagents2 Aryl-Halide (Ar-X) Pd Catalyst, Base Dioxane/H₂O, 80-100 °C reagents1_proxy reagents2_proxy

Caption: Workflow for C-C bond formation using this compound.

Detailed Protocol: Two-Step Synthesis of a 6-Aryl-1-Butoxy-2,3-difluorobenzene Derivative

This protocol details the synthesis of a biaryl product from this compound via a DoM-borylation and subsequent Suzuki-Miyaura coupling.

Part A: Synthesis of 2-(1-Butoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Principle: This step utilizes Directed ortho-Metalation (DoM) to regioselectively functionalize the C6 position of the aromatic ring. The resulting organolithium species is trapped with a boronic ester electrophile to generate a stable, isolable intermediate ready for cross-coupling. An inert atmosphere is critical as organolithium reagents are highly reactive with atmospheric oxygen and moisture.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyborane, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble the three-neck flask, equip it with a stir bar, a septum, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • Initial Solution: Add this compound (1.0 equiv.) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent side reactions. n-BuLi is a strong base that is directed by the butoxy group's oxygen atom to selectively deprotonate the adjacent C6 position.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.

  • Borylation: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.) dropwise via syringe.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure boronic ester.

Part B: Suzuki-Miyaura Cross-Coupling with an Aryl Halide

Principle: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between the boronic ester (from Part A) and an aryl halide.[11] The reaction requires a palladium catalyst, a ligand, and a base. The base is essential for the transmetalation step of the catalytic cycle.[12][13]

Materials:

  • 2-(1-Butoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.)

  • Aryl halide (e.g., 4-bromopyridine, 1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stir plate with heating

  • Inert atmosphere setup (Nitrogen/Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the boronic ester from Part A (1.0 equiv.), the chosen aryl halide (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality Insight: The active Pd(0) catalyst in the cycle is sensitive to oxygen, which can cause catalyst deactivation and lead to lower yields.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be sufficiently dilute (approx. 0.1 M).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic ester is consumed (typically 4-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and water. Separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc gradient) to yield the final biaryl product.

Alternative Synthetic Routes: Nucleophilic Aromatic Substitution (SNAr)

While this compound itself is not primed for SNAr, its derivatives can be. The two fluorine atoms are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[14][15] If a derivative with a suitable leaving group (e.g., a halogen or a nitro group) at the C4 or C6 position is synthesized, it can readily undergo SNAr reactions.[16][17] This provides an alternative and powerful method for C-N, C-O, and C-S bond formation, further expanding the utility of the 1-butoxy-2,3-difluorophenyl scaffold.[15]

Conclusion

This compound is a highly valuable building block in drug discovery. Its true potential is realized through strategic C-H activation, particularly via Directed ortho-Metalation, which provides a reliable entry point to a vast array of functionalized intermediates. The subsequent application of robust cross-coupling methodologies, like the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. By providing access to the unique 1-butoxy-2,3-difluorophenyl motif, this building block offers medicinal chemists a powerful tool to modulate and optimize the properties of next-generation therapeutics.

References

Application Note: Synthesis of a Laterally Difluorinated Cyanobiphenyl Liquid Crystal from 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Liquid Crystals

Laterally fluorinated liquid crystals are a cornerstone of modern display technology, offering a unique combination of properties essential for high-performance liquid crystal displays (LCDs). The incorporation of fluorine atoms into the mesogenic core can profoundly influence the material's physical characteristics. Specifically, 2,3-difluoro substitution patterns are known to induce a high dipole moment perpendicular to the long molecular axis, which can lead to a negative dielectric anisotropy (Δε), a critical parameter for display modes such as in-plane switching (IPS) and vertically aligned (VA) modes. Furthermore, the strong carbon-fluorine bond enhances the chemical and thermal stability of these materials.[1]

This application note provides a detailed, two-step protocol for the synthesis of a novel, laterally difluorinated liquid crystal, 4'-Cyano-4-butoxy-2,3-difluorobiphenyl, starting from the readily available precursor, 1-Butoxy-2,3-Difluorobenzene. The synthetic strategy employs a regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended to provide researchers with a robust and reproducible methodology for accessing this important class of liquid crystalline materials.

Proposed Synthetic Pathway

The synthesis of the target liquid crystal, 4'-Cyano-4-butoxy-2,3-difluorobiphenyl, is achieved through a two-step reaction sequence as illustrated below. The initial step involves the regioselective bromination of this compound to introduce a bromine atom at the 4-position, which then serves as a handle for the subsequent carbon-carbon bond formation. The second step is a Suzuki-Miyaura cross-coupling reaction with 4-cyanophenylboronic acid to construct the final biphenyl core.

Synthetic_Pathway Start This compound Intermediate 4-Bromo-1-butoxy-2,3-difluorobenzene Start->Intermediate Step 1: Bromination NBS, Acetonitrile Final 4'-Cyano-4-butoxy-2,3-difluorobiphenyl (Target Liquid Crystal) Intermediate->Final Step 2: Suzuki-Miyaura Coupling 4-cyanophenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O

Caption: Proposed synthetic pathway for 4'-Cyano-4-butoxy-2,3-difluorobiphenyl.

Experimental Protocols

PART 1: Synthesis of 4-Bromo-1-butoxy-2,3-difluorobenzene

Rationale: The butoxy group in the starting material is an activating, ortho-para directing group for electrophilic aromatic substitution. Due to the presence of fluorine atoms at the 2 and 3 positions, the para position (position 4) is sterically and electronically favored for bromination. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and often more selective.[2][3][4][5] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
This compound186.205.00 g26.85
N-Bromosuccinimide (NBS)177.984.78 g26.85
Acetonitrile (anhydrous)41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 26.85 mmol).

  • Dissolve the starting material in 50 mL of anhydrous acetonitrile.

  • In one portion, add N-bromosuccinimide (4.78 g, 26.85 mmol) to the stirred solution at room temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Upon completion, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-Bromo-1-butoxy-2,3-difluorobenzene as a colorless oil.

Expected Yield: 80-90%.

PART 2: Synthesis of 4'-Cyano-4-butoxy-2,3-difluorobiphenyl

Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7][8] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[9] A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A biphasic solvent system of toluene and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
4-Bromo-1-butoxy-2,3-difluorobenzene265.105.00 g18.86
4-Cyanophenylboronic acid146.943.32 g22.63
Tetrakis(triphenylphosphine)palladium(0)1155.560.65 g0.57 (3 mol%)
Potassium Carbonate (K₂CO₃)138.215.21 g37.72
Toluene92.1460 mL-
Deionized Water18.0215 mL-

Procedure:

  • To a 250 mL Schlenk flask, add 4-Bromo-1-butoxy-2,3-difluorobenzene (5.00 g, 18.86 mmol), 4-cyanophenylboronic acid (3.32 g, 22.63 mmol), and potassium carbonate (5.21 g, 37.72 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add toluene (60 mL) and deionized water (15 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.65 g, 0.57 mmol), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate 8:2).

  • After completion, cool the reaction to room temperature and add 50 mL of deionized water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to yield the pure product.

  • Further purify the solid product by recrystallization from ethanol to obtain 4'-Cyano-4-butoxy-2,3-difluorobiphenyl as a white crystalline solid.

Expected Yield: 75-85%.

Characterization and Expected Results

The synthesized liquid crystal should be characterized by standard analytical techniques to confirm its structure and purity, and its liquid crystalline properties should be investigated.

Structural Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the butoxy chain. The aromatic region will display complex multiplets due to the fluorine-proton coupling.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR will show signals for all unique carbon atoms in the molecule, with characteristic splitting patterns for the carbons attached to or near the fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₅F₂NO).

Liquid Crystal Property Characterization:

The mesomorphic properties are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[10][11][12][13]

  • Polarized Optical Microscopy (POM): Upon cooling from the isotropic liquid phase, the formation of a nematic phase is expected, which can be identified by its characteristic Schlieren or threaded texture.

  • Differential Scanning Calorimetry (DSC): DSC analysis will provide the transition temperatures and associated enthalpy changes. A typical DSC thermogram would show a peak for the crystal-to-nematic (or smectic) transition and another for the nematic-to-isotropic (clearing point) transition upon heating. The reverse transitions would be observed upon cooling. Based on similar structures, a nematic phase is anticipated.

Expected Mesomorphic Properties:

TransitionExpected Temperature Range (°C)
Crystal to Nematic (T_CN)40 - 60
Nematic to Isotropic (T_NI)> 100

Note: These are estimated values and will need to be determined experimentally.

Workflow Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Bromination Step 1: Bromination of This compound Purification1 Workup & Column Chromatography Bromination->Purification1 Suzuki Step 2: Suzuki-Miyaura Coupling Purification1->Suzuki Purification2 Workup, Column & Recrystallization Suzuki->Purification2 NMR_MS Structural Verification (NMR, MS) Purification2->NMR_MS POM Mesophase Identification (POM) Purification2->POM DSC Transition Temperature Determination (DSC) Purification2->DSC

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This application note details a reliable and efficient synthetic route to a promising laterally difluorinated cyanobiphenyl liquid crystal. The described protocols for regioselective bromination and Suzuki-Miyaura coupling are robust and can be adapted for the synthesis of a variety of analogous liquid crystalline materials. The strategic incorporation of the 2,3-difluorobutoxy-phenyl moiety is a key design element for tuning the dielectric and mesomorphic properties of advanced liquid crystals for display and other photonic applications.

References

The Versatility of 1-Butoxy-2,3-Difluorobenzene in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

In the dynamic landscape of materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for fine-tuning material properties. 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2) has emerged as a versatile building block, prized for its unique combination of a flexible butoxy group and a rigid, electron-deficient difluorophenyl core.[1] This combination imparts a desirable balance of solubility, thermal stability, and specific electronic characteristics to the resulting materials.[1] The butoxy group enhances processability by improving solubility in common organic solvents, a critical factor in the formulation of coatings, adhesives, and polymer solutions.[1] Concurrently, the 2,3-difluoro substitution pattern on the benzene ring creates a distinct dipole moment and influences intermolecular interactions, making it a valuable component in the design of high-performance polymers and liquid crystals.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials, with a primary focus on its application in the field of liquid crystals. While its use in specialty polymers is also noted, the current literature provides more concrete pathways for its integration into liquid crystalline structures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective application in materials synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 136239-66-2[1]
Molecular Formula C₁₀H₁₂F₂O[1]
Molecular Weight 186.20 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 110 °C at 20 mmHg[1]
Density 1.11 g/cm³[1]
Refractive Index n20/D 1.47[1]

Application Note I: Synthesis of Laterally Fluorinated Liquid Crystals

The introduction of lateral fluorine substituents into the core of liquid crystalline molecules is a widely employed strategy to modulate their mesomorphic and electro-optical properties. The 2,3-difluorophenyl moiety, in particular, can induce a significant transverse dipole moment, leading to materials with negative dielectric anisotropy (Δε), a crucial characteristic for advanced display technologies such as in-plane switching (IPS) and vertically aligned (VA) liquid crystal displays (LCDs).[2][3] The butoxy group in this compound provides a convenient anchor for extending the molecular structure and promoting the desired mesophases.

This section outlines a representative protocol for the synthesis of a biphenyl-based liquid crystal incorporating the 1-butoxy-2,3-difluorophenyl unit. The synthetic strategy is adapted from established methodologies for the preparation of analogous fluorinated liquid crystals.

Synthetic Workflow Diagram

synthetic_workflow cluster_0 Step 1: Synthesis of the Boronic Acid Intermediate cluster_1 Step 2: Suzuki Cross-Coupling Reaction cluster_2 Step 3: Purification A This compound B n-Butyllithium, THF, -78 °C A->B Lithiation C Triisopropyl borate B->C Borylation D Acidic Workup (e.g., HCl) C->D Hydrolysis E (4-Butoxy-2,3-difluorophenyl)boronic acid D->E F (4-Butoxy-2,3-difluorophenyl)boronic acid H Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O F->H G 4-Bromo-1-alkoxybenzene G->H I Target Liquid Crystal (4'-Alkoxy-4-butoxy-2,3-difluorobiphenyl) H->I Coupling J Target Liquid Crystal K Column Chromatography (Silica Gel) J->K L Recrystallization (e.g., Ethanol) K->L M Pure Liquid Crystalline Product L->M polymer_synthesis cluster_0 Monomer Activation and Polymerization cluster_1 Polymer Characterization A This compound C K₂CO₃, DMAc, Toluene, Heat A->C B Bisphenol A B->C D Poly(arylene ether) C->D SNAᵣ Polymerization E Poly(arylene ether) F GPC (Molecular Weight) DSC/TGA (Thermal Properties) NMR (Structure) E->F G High-Performance Polymer Film F->G

References

The Pivotal Role of 1-Butoxy-2,3-Difluorobenzene in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall physicochemical characteristics. 1-Butoxy-2,3-difluorobenzene has been identified as a versatile and highly valuable building block in the synthesis of novel agrochemicals.[1] Its unique structure, featuring a difluorinated phenyl ring and a butoxy group, offers a combination of reactivity and desirable solubility properties, making it an important intermediate for creating complex active ingredients.[1]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of next-generation agrochemicals. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols for key transformations, and present a forward-looking perspective on its potential in the development of innovative crop protection solutions.

Core Attributes of this compound as a Synthon

The utility of this compound as a synthetic intermediate stems from several key molecular features:

  • Activated Aromatic Ring: The two fluorine atoms on the benzene ring act as electron-withdrawing groups, activating the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, which is a cornerstone of many agrochemical syntheses.

  • Directing Effects: The fluorine and butoxy substituents provide regiochemical control during electrophilic aromatic substitution reactions, enabling the synthesis of specifically substituted isomers.

  • Modulation of Physicochemical Properties: The butoxy group enhances the lipophilicity of the molecule and its derivatives, which can improve membrane permeability and translocation within the target pest or plant.[1]

  • Metabolic Stability: The presence of the C-F bond, one of the strongest single bonds in organic chemistry, often imparts enhanced metabolic stability to the final agrochemical product, leading to longer-lasting efficacy.

Application Focus: Synthesis of a Novel Pyridazinone-Based Herbicidal Scaffold

While the direct synthesis of a commercialized agrochemical from this compound is not extensively detailed in publicly available literature, its potential is clearly demonstrated in patented synthetic routes for novel herbicidal compounds. Pyridazinone derivatives are a well-established class of herbicides that often act by inhibiting photosynthetic electron transport.[2]

The following section outlines a representative synthetic pathway for a novel pyridazinone herbicide, leveraging this compound as a key starting material. This protocol is a composite based on established chemical principles and analogous transformations found in the patent literature for similar compounds.

Experimental Workflow: From Building Block to Active Ingredient

The synthesis of a target pyridazinone herbicide from this compound can be conceptualized as a multi-step process.

Agrochemical Synthesis Workflow A This compound B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 C Acylated Intermediate B->C D Cyclocondensation with Hydrazine C->D E Pyridazinone Core D->E F Chlorination E->F POCl3 G Chlorinated Pyridazinone F->G H Nucleophilic Substitution G->H Amine Nucleophile I Final Herbicidal Product H->I

Caption: Synthetic workflow for a pyridazinone herbicide.

Protocol 1: Friedel-Crafts Acylation of this compound

This initial step introduces a carbonyl group onto the aromatic ring, which is a prerequisite for the subsequent cyclization to form the pyridazinone core.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound136239-66-2186.20 g/mol 18.6 g0.10
Anhydrous Aluminum Chloride (AlCl3)7446-70-0133.34 g/mol 14.7 g0.11
Acetyl Chloride75-36-578.50 g/mol 8.2 g (7.4 mL)0.105
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 200 mL-
Hydrochloric Acid (1M aq.)7647-01-036.46 g/mol 100 mL-
Saturated Sodium Bicarbonate Solution144-55-884.01 g/mol 100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 10 g-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (8.2 g, 0.105 mol) to the stirred suspension.

  • In the dropping funnel, prepare a solution of this compound (18.6 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

  • Add the solution of this compound dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by slowly pouring it into a beaker containing 200 g of crushed ice and 50 mL of 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Expected Yield: 85-95%

Protocol 2: Cyclocondensation to form the Pyridazinone Core

The acylated intermediate is reacted with hydrazine to form the heterocyclic pyridazinone ring system.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
Acylated Intermediate from Protocol 1-~228.23 g/mol 22.8 g~0.10
Hydrazine Hydrate (64%)7803-57-850.06 g/mol 6.0 g (5.8 mL)0.12
Ethanol64-17-546.07 g/mol 150 mL-
Acetic Acid, Glacial64-19-760.05 g/mol 5 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the acylated intermediate (22.8 g, ~0.10 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (6.0 g, 0.12 mol) and glacial acetic acid (5 mL).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure until a precipitate forms.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pyridazinone core structure.

Expected Yield: 70-85%

Mechanistic Insights and Rationale

The choice of this compound is strategic. The Friedel-Crafts acylation is directed by the butoxy group to the para position, ensuring the desired regioselectivity. The subsequent cyclocondensation with hydrazine is a classic method for forming pyridazinone rings from 1,4-dicarbonyl precursors or their equivalents.

Reaction Mechanism cluster_0 Friedel-Crafts Acylation cluster_1 Cyclocondensation A This compound C Acylated Intermediate A->C Electrophilic Aromatic Substitution B [AlCl3-Acetyl Chloride Complex] B->C D Acylated Intermediate F Pyridazinone Core D->F Nucleophilic Addition and Dehydration E Hydrazine E->F

Caption: Key mechanistic steps in the synthesis.

Conclusion and Future Outlook

This compound stands out as a building block with significant potential in the synthesis of novel agrochemicals. Its inherent reactivity and the desirable properties it imparts to the final molecules make it a valuable tool for medicinal and agricultural chemists. The protocols outlined in this guide provide a practical framework for its utilization in the synthesis of complex heterocyclic systems like pyridazinones. As the demand for more sophisticated and effective crop protection solutions continues to grow, the importance of strategically designed synthons such as this compound is poised to increase, driving innovation in the agrochemical industry.

References

protocol for using 1-Butoxy-2,3-Difluorobenzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Utilizing 1-Butoxy-2,3-Difluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Fluorinated Scaffolds: A Detailed Protocol for the Suzuki-Miyaura Coupling of this compound

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and unique physicochemical properties. The 2,3-difluorophenyl ether motif, in particular, is a valuable building block for accessing novel chemical space. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[1][2][3]

However, the application of Suzuki-Miyaura coupling to highly fluorinated and electron-rich substrates like this compound presents significant challenges. The inherent strength and low reactivity of the Carbon-Fluorine (C-F) bond make the initial oxidative addition step, which is often rate-limiting, exceptionally difficult.[4][5] This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. It delves into the mechanistic rationale behind the choice of reagents and conditions, offering a robust starting point for researchers aiming to synthesize novel fluorinated biaryl compounds.

The Mechanistic Challenge: Activating the C-F Bond

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] The primary hurdle in coupling this compound is the oxidative addition of the Pd(0) catalyst to the C-F bond. This bond is the strongest single bond to carbon, and its activation requires a highly active catalytic system. Furthermore, the electron-donating butoxy group increases the electron density on the aromatic ring, further disfavoring the oxidative addition step which is facilitated by electron-deficient arenes.[2][5]

To overcome this, a specialized catalyst system is required. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is critical.[2][5] These ligands stabilize the palladium center and promote the cleavage of the inert C-F bond.[5] Similarly, the choice of base is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium complex.[8][9]

Suzuki-Miyaura Catalytic Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX R¹-X (Aryl Fluoride) This compound ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation Base Base (e.g., K₃PO₄) Borate [R²-B(OH)₃]⁻ Base->Borate ArBOH R²-B(OH)₂ (Boronic Acid) ArBOH->Borate Activation Borate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) ArPdAr->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid. It is designed to be a robust starting point, and optimization may be required for different boronic acid coupling partners.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)EquivalentsRole
This compoundC₁₀H₁₂F₂O186.20-1.01.0Aryl Halide
4-Methoxyphenylboronic AcidC₇H₉BO₃151.96-1.51.5Organoboron Reagent
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50-0.020.02Catalyst Precursor
SPhosC₂₇H₃₃O₂P410.52-0.040.04Ligand
Potassium Phosphate (K₃PO₄), anhydrousK₃PO₄212.27-3.03.0Base
1,4-Dioxane, anhydrousC₄H₈O₂88.110.2 M5.0 mL-Solvent
Degassed WaterH₂O18.02-1.0 mL-Co-solvent
Step-by-Step Methodology

1. Reaction Setup (Under Inert Atmosphere):

  • It is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.[5] A glovebox or standard Schlenk line techniques should be used.

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous Potassium Phosphate (637 mg, 3.0 mmol).

2. Solvent Addition:

  • To the flask containing the solid reagents, add 5.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of degassed water via syringe.

  • The use of a water co-solvent can be beneficial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[10]

3. Reaction Execution:

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

4. Reaction Workup:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

5. Purification:

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Experimental Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reagent Setup (Inert Atmosphere) Solvent 2. Add Solvents (Dioxane/Water) Setup->Solvent Combine reagents React 3. Heat & Stir (110 °C, 12-24h) Solvent->React Start reaction Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor During reaction Monitor->React Continue if incomplete Workup 5. Workup (Quench & Extract) Monitor->Workup If complete Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Biaryl Product Purify->Product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Troubleshooting and Considerations

  • Low or No Conversion: If the reaction fails, ensure that all reagents are pure and the solvents are rigorously anhydrous and degassed. The catalyst system is paramount; for particularly stubborn substrates, screening other bulky, electron-rich ligands (e.g., XPhos, RuPhos) or pre-catalysts may be necessary.[5][11] Increasing the reaction temperature or catalyst loading can also improve yields.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by using rigorously anhydrous conditions, ensuring the inert atmosphere is maintained, and using a slight excess of the boronic acid.[5] Using potassium trifluoroborate salts instead of boronic acids can also mitigate this issue.

  • Homocoupling: The formation of a biaryl from two boronic acid molecules can occur, often promoted by the presence of oxygen.[1] Strict degassing of solvents and maintaining an inert atmosphere are the best preventative measures.

  • Regioselectivity: The coupling of this compound could potentially occur at either the C2 or C3 position. The electronic and steric environment will dictate the selectivity. The protocol is designed to favor activation, but analysis of the product mixture (e.g., by NMR) will be necessary to determine the regiochemical outcome.

Conclusion

The Suzuki-Miyaura cross-coupling of challenging substrates like this compound is a feasible yet demanding transformation that requires careful selection of the catalytic system and reaction conditions. By employing a highly active palladium catalyst with a bulky, electron-rich ligand such as SPhos, in conjunction with a strong base and appropriate solvent system, the activation of the inert C-F bond can be successfully achieved. This protocol provides a reliable and mechanistically informed foundation for the synthesis of novel difluorinated biaryl compounds, empowering researchers in the fields of medicinal chemistry and materials science to explore new frontiers.

References

Application Note: 1-Butoxy-2,3-difluorobenzene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analytical chemistry, the precision and reliability of quantitative analysis are paramount. The use of a well-characterized reference standard is a cornerstone of achieving accurate and reproducible results in chromatographic techniques.[1][2] This application note details the use of 1-Butoxy-2,3-difluorobenzene as a reference standard for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.

This compound (CAS No. 136239-66-2) is a fluorinated aromatic ether.[3][4][5] Its chemical structure, featuring a stable difluorobenzene ring and a butoxy group, imparts properties that make it an excellent candidate for a reference standard.[3][4] These properties include good solubility in common organic solvents, thermal stability, and a distinct chromatographic signature. This compound serves as a valuable tool for method development, validation, and routine quality control in the pharmaceutical, environmental, and material science sectors.[3][6][7]

The rationale for employing this compound as a reference standard lies in its ability to provide a consistent and reliable signal, allowing for the accurate quantification of analytes in complex matrices.[3][8] Its intermediate polarity and volatility make it suitable for a range of chromatographic conditions. This document provides a comprehensive guide, including physicochemical properties, detailed analytical protocols, and best practices for its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is critical for the development of robust analytical methods.[9] The properties of this compound are summarized in the table below:

PropertyValueSource
CAS Number 136239-66-2[3][4][10]
Molecular Formula C₁₀H₁₂F₂O[3][4][5]
Molecular Weight 186.20 g/mol [3][5]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 110 °C at 20 mmHg[3][11]
Density 1.11 g/cm³[3][4]
Refractive Index n20/D 1.47[3][4]
Purity ≥ 98% (by GC)[3][4]
Solubility Soluble in organic solvents[3]
Storage Store at room temperature[3]

Safety, Handling, and Storage

As a crucial aspect of laboratory practice, proper safety measures must be observed when handling this compound. The Safety Data Sheet (SDS) should be consulted for comprehensive safety information.[12]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][13]

Application in Gas Chromatography (GC)

This compound is well-suited as an internal standard in GC for the quantification of volatile and semi-volatile organic compounds. Its thermal stability ensures it does not degrade in the injector or column.

Rationale for Use as an Internal Standard

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[8][14][15] The IS corrects for variations in injection volume, sample preparation, and instrument response.[8][16][17] this compound is an effective internal standard because:

  • It is chemically similar to many aromatic analytes, ensuring comparable behavior during analysis.[15]

  • It is unlikely to be present in most test samples.

  • It can be chromatographically resolved from common analytes.

Experimental Protocol: GC-FID Analysis

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for aromatic compounds (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium or nitrogen as the carrier gas.

  • This compound (Reference Standard Grade).

  • Analyte of interest.

  • High-purity solvent (e.g., hexane or ethyl acetate).

2. Preparation of Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of solvent to obtain a concentration of ~1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a fixed concentration of the IS stock solution to volumetric flasks and diluting to volume with the solvent. A typical range might be 1-100 µg/mL of the analyte with 20 µg/mL of the internal standard.

3. GC Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C

4. Data Analysis:

  • Identify the peaks corresponding to the analyte and this compound based on their retention times.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • For the unknown sample, add the same fixed concentration of the internal standard.

  • Calculate the concentration of the analyte in the sample using the following equation:

    • Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Workflow for GC Analysis

GC_Workflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_IS Prepare Internal Standard Stock prep_Cal Prepare Calibration Standards prep_IS->prep_Cal prep_Analyte Prepare Analyte Stock prep_Analyte->prep_Cal inject Inject Sample prep_Cal->inject run_gc Run GC Method inject->run_gc acquire Acquire Data run_gc->acquire integrate Integrate Peaks acquire->integrate calc_rf Calculate Response Factor integrate->calc_rf quantify Quantify Analyte calc_rf->quantify caption GC Analysis Workflow

GC Analysis Workflow

Application in High-Performance Liquid Chromatography (HPLC)

This compound can also be employed as a reference standard in reversed-phase HPLC for the analysis of non-polar to moderately polar aromatic compounds.[18][19]

Method Development Considerations

When developing an HPLC method, several factors must be considered to achieve optimal separation and detection of this compound and the analyte(s) of interest.[9][20]

  • Column Selection: A C18 column is a good starting point for reversed-phase separation of aromatic compounds.[20][21] Phenyl-hexyl columns can also offer alternative selectivity.[9]

  • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is typically used. The organic content can be optimized for retention time and resolution.

  • Detection: UV detection is suitable for aromatic compounds. The wavelength should be selected to maximize the response for the analyte and the reference standard.

Experimental Protocol: HPLC-UV Analysis

This protocol describes a reversed-phase HPLC method for the quantification of an analyte using this compound as an external standard.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound (Reference Standard Grade).

  • Analyte of interest.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution: Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a known concentration.

3. HPLC Operating Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or the absorbance maximum of the analyte).

  • Run Time: Sufficient to allow for the elution of all components of interest.

4. Data Analysis:

  • Inject the calibration standards and the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_Mobile Prepare Mobile Phase run_hplc Run HPLC Method prep_Mobile->run_hplc prep_Std Prepare Standard Solutions inject_std Inject Standards prep_Std->inject_std prep_Sample Prepare Sample Solution inject_sample Inject Sample prep_Sample->inject_sample inject_std->run_hplc inject_sample->run_hplc gen_curve Generate Calibration Curve run_hplc->gen_curve quantify Quantify Analyte gen_curve->quantify caption HPLC Analysis Workflow

HPLC Analysis Workflow

Method Validation

Any analytical method developed using this compound as a reference standard should be validated to ensure it is fit for its intended purpose.[6][7][22] Key validation parameters to consider include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a versatile and reliable reference standard for both GC and HPLC applications. Its well-defined physicochemical properties and stability make it an excellent choice for ensuring the accuracy and precision of analytical data. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their chromatographic analyses. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reproducible results.

References

Application Notes and Protocols for the Synthesis of 1-Butoxy-2,3-Difluorobenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Butoxy-2,3-difluorobenzene, a valuable fluorinated aromatic ether intermediate in the pharmaceutical and agrochemical industries.[1] We present a detailed protocol based on the robust and versatile Williamson ether synthesis, a cornerstone of C-O bond formation in organic chemistry.[2] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and discusses critical parameters such as reagent selection, reaction optimization, and safety considerations. The content is structured to provide both a practical laboratory workflow and a deeper understanding of the chemical principles at play, ensuring a high rate of success for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Aryl Ethers and the Williamson Synthesis

Alkyl aryl ethers are a class of compounds with significant utility as building blocks in the synthesis of pharmaceuticals, fragrances, and dyes.[3] The introduction of fluorine atoms into these structures can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the final active ingredient.[4] this compound is one such valuable intermediate, combining a flexible butoxy side chain with a uniquely substituted difluorophenyl ring.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most straightforward and widely adopted method for preparing both symmetrical and unsymmetrical ethers.[3][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from a primary alkyl halide.[6]

The synthesis of this compound involves the O-alkylation of 2,3-difluorophenol with a suitable butyl halide. A critical first step is the deprotonation of the phenol to form the corresponding phenoxide, a much more potent nucleophile.[7] The presence of two electron-withdrawing fluorine atoms ortho and meta to the hydroxyl group increases the acidity of the phenol compared to unsubstituted phenol, facilitating its deprotonation.[8]

Reaction Mechanism and Key Considerations

The synthesis of this compound via the Williamson ether synthesis proceeds in two main stages:

Stage 1: Deprotonation of 2,3-Difluorophenol

The reaction is initiated by the deprotonation of 2,3-difluorophenol using a strong base to generate the 2,3-difluorophenoxide ion. Sodium hydride (NaH) is a particularly effective base for this purpose as the reaction is irreversible, with the liberation of hydrogen gas driving the equilibrium forward.[9]

Stage 2: Nucleophilic Substitution (SN2)

The resulting 2,3-difluorophenoxide ion then acts as a nucleophile, attacking the primary alkyl halide (1-bromobutane) in a classic SN2 reaction. This involves a backside attack on the carbon atom bearing the bromine, leading to an inversion of configuration (though not relevant for an achiral substrate like 1-bromobutane) and the formation of the desired ether product, this compound, along with a sodium bromide salt byproduct.[5]

For a successful Williamson ether synthesis, the alkylating agent must be a primary or methyl halide. Secondary and tertiary alkyl halides are prone to elimination reactions (E2) in the presence of a strong base like a phenoxide, leading to the formation of alkenes as undesired byproducts.[7]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 2,3-Difluorophenol phenoxide 2,3-Difluorophenoxide phenol->phenoxide phenoxide_ion 2,3-Difluorophenoxide NaH NaH H2 H₂ (gas) transition_state [Transition State] phenoxide_ion->transition_state alkyl_halide 1-Bromobutane product This compound transition_state->product NaBr NaBr

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,3-Difluorophenol≥98%Sigma-Aldrich6418-38-8
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
1-Bromobutane≥99%Sigma-Aldrich109-65-9
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific60-29-7
Saturated Sodium Bicarbonate SolutionACS ReagentFisher ScientificN/A
Brine (Saturated NaCl Solution)ACS ReagentFisher ScientificN/A
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of the Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Addition of Sodium Hydride: In the reaction flask, place sodium hydride (1.2 equivalents). The 60% dispersion in mineral oil should be washed with anhydrous hexane to remove the oil before use.

  • Addition of Solvent: Add anhydrous DMF (100 mL) to the flask via a syringe.

  • Formation of the Phenoxide: Dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,3-difluorophenol) is consumed. This typically takes 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench with water (50 mL) to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless liquid.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under N₂ B Add NaH to flask A->B C Add anhydrous DMF B->C D Add 2,3-difluorophenol solution dropwise at 0°C C->D E Stir for 30 min at RT D->E F Add 1-bromobutane dropwise E->F G Heat to 60-70°C and monitor by TLC F->G H Cool and quench with water G->H I Extract with diethyl ether H->I J Wash with H₂O, NaHCO₃, brine I->J K Dry with MgSO₄ and concentrate J->K L Purify by vacuum distillation or chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

Data Summary and Expected Results

ParameterValue
Reactants
2,3-Difluorophenol1.0 eq
Sodium Hydride (60%)1.2 eq
1-Bromobutane1.1 eq
Solvent Anhydrous DMF
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Expected Yield 80-90%
Product Appearance Colorless liquid
Molecular Formula C₁₀H₁₂F₂O
Molecular Weight 186.20 g/mol

Safety and Handling Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[10] It is also corrosive. Handle in an inert atmosphere and away from moisture. In case of fire, use a dry powder extinguisher (Class D). Do not use water, CO₂, or foam.[10]

  • N,N-Dimethylformamide (DMF): A flammable liquid and vapor.[8] It is harmful if swallowed or inhaled and can cause serious eye irritation.[11] It is a suspected teratogen.[11] Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation. Handle with care.

  • 2,3-Difluorophenol: Flammable solid. Harmful if swallowed. Causes skin and eye irritation.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Ensure all operations are performed in a functioning chemical fume hood.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete deprotonation: Ensure the sodium hydride is fresh and properly washed to remove mineral oil. Allow sufficient time for the deprotonation to complete.

    • Moisture in the reaction: Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be maintained under an inert atmosphere.

    • Side reactions: If the temperature is too high, elimination of HBr from 1-bromobutane may occur. Maintain the recommended temperature range.

  • Reaction Stalls:

    • Poor quality reagents: Use high-purity starting materials and solvents.

    • Insufficient base: Ensure at least 1.1-1.2 equivalents of sodium hydride are used to drive the deprotonation to completion.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using a suitable strong base, high yields of the desired product can be achieved. This application note provides a robust protocol and the necessary scientific context to enable researchers to successfully synthesize this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

Application Note: Strategic Functionalization of 1-Butoxy-2,3-Difluorobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for reactions involving 1-Butoxy-2,3-Difluorobenzene.

Authored by: Gemini, Senior Application Scientist

Introduction: The Utility of a Fluorinated Building Block

This compound is a versatile chemical intermediate valued in various industrial and research applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a butoxy group and vicinal fluorine atoms on an aromatic ring, imparts a unique combination of properties. The butoxy group enhances solubility in organic solvents, while the difluorobenzene moiety contributes to chemical stability and modulates the electronic properties of the ring.[1][2]

The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often leading to significant improvements in a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound serves as a key building block for introducing this fluorinated motif. The electron-withdrawing nature of the two fluorine atoms renders the aromatic ring electron-deficient, making it susceptible to specific classes of reactions that are critical for building molecular complexity. This guide provides detailed protocols for two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and Ortho-Directed Metalation followed by Palladium-Catalyzed Cross-Coupling.

Essential Safety and Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS).[3] this compound and the reagents described herein require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[3]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Static and Ignition Sources: Fluorinated aromatic compounds can be flammable.[4][5] Ensure all equipment is properly grounded to prevent static discharge and work away from open flames or other ignition sources.[4][5]

  • Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[6] Avoid release into the environment and dispose of all chemical waste in accordance with local, state, and federal regulations.[3][6]

Core Reactivity Principles

The reaction pathways of this compound are dominated by the electronic influence of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are powerful electron-withdrawing groups. This effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] For this substrate, nucleophilic attack is most likely to displace one of the fluorine atoms. The rate of SNAr reactions with halogens often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7][8]

  • Ortho-Directed Metalation (DoM): The butoxy group, with its lone pair-bearing oxygen atom, can act as a powerful directing group. Strong organolithium bases (e.g., n-BuLi, s-BuLi) can selectively deprotonate the aromatic proton at the C4 position, which is ortho to the butoxy group. This forms a potent organometallic intermediate that can be trapped with various electrophiles, providing a reliable method for regioselective functionalization.

Protocol I: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This protocol details the displacement of a fluorine atom with a nitrogen nucleophile, a common transformation in the synthesis of bioactive molecules.

Causality of Experimental Choices:

  • Nucleophile: Morpholine is a moderately strong secondary amine nucleophile.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can solvate the potassium carbonate and accelerate SNAr reactions by not solvating the anionic nucleophile as strongly as protic solvents would.

  • Base: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the morpholine, increasing its nucleophilicity, and to scavenge the HF byproduct.

  • Temperature: Elevated temperature (100 °C) provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow: SNAr Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add K₂CO₃, 1-Butoxy-2,3- difluorobenzene, and DMSO to a sealed vial. B 2. Add Morpholine to the mixture. A->B Stir C 3. Heat mixture to 100 °C and stir for 12-24h. B->C D 4. Cool to RT. Quench with H₂O and extract with EtOAc. C->D E 5. Wash organic layer with brine, dry over Na₂SO₄. D->E F 6. Concentrate in vacuo. E->F G 7. Purify via column chromatography. F->G

Caption: Workflow for the SNAr reaction of this compound.

Step-by-Step Methodology:
  • To a clean, dry, oven-dried reaction vial equipped with a magnetic stir bar, add potassium carbonate (K₂CO₃).

  • Add this compound and anhydrous dimethyl sulfoxide (DMSO).

  • Add morpholine to the stirring suspension.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC (e.g., 20% Ethyl Acetate in Hexanes) or by taking a small aliquot, diluting with ethyl acetate, washing with water, and analyzing by GC-MS to check for the disappearance of starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound186.201.01.0186 mg
Morpholine87.121.21.2105 mg (105 µL)
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Anhydrous DMSO---2.0 mL
Expected Product Yield 253.31--75-90%

Protocol II: Ortho-Directed Metalation and Suzuki-Miyaura Coupling

This two-step sequence demonstrates the advanced utility of this compound, first creating a new reactive handle via DoM and then using that handle for C-C bond formation.

Causality of Experimental Choices:

  • Ortho-Metalation:

    • Base: n-Butyllithium (n-BuLi) is a strong base capable of deprotonating the C4-proton directed by the butoxy group.

    • Solvent: Anhydrous THF is a standard ethereal solvent for organolithium reactions, and low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of deprotonation.

    • Electrophile: Triisopropyl borate is the electrophile used to "quench" the aryl-lithium intermediate, forming a boronate ester.

  • Suzuki-Miyaura Coupling:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common, effective catalyst for Suzuki couplings.[11]

    • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[12][13]

    • Solvent System: A biphasic system like Toluene/Ethanol/Water allows all components—the organic-soluble aryl species and catalyst, and the water-soluble inorganic base—to interact effectively.

Logical Relationship: DoM to Suzuki Coupling

G A This compound (Starting Material) B Step 1: Ortho-Directed Metalation - Reagents: n-BuLi, THF, -78°C - Quench: B(O-iPr)₃ A->B C 4-Butoxy-2,3-difluorophenylboronic Acid (Intermediate) B->C Acidic Workup D Step 2: Suzuki-Miyaura Coupling - Reagents: Aryl Bromide, Pd(PPh₃)₄, Na₂CO₃ - Solvent: Toluene/EtOH/H₂O, 80°C C->D E Biaryl Product (Final Compound) D->E

Caption: Two-step sequence from starting material to a functionalized biaryl product.

Step-by-Step Methodology: Part A - Boronic Acid Synthesis
  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, solution in hexanes) via syringe.

  • Add a solution of this compound in anhydrous THF dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl (aq).

  • Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid can often be used in the next step without further purification, or it can be purified by recrystallization.

Quantitative Data: Part A
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound186.205.01.0931 mg
n-Butyllithium (2.5 M in hexanes)64.065.51.12.2 mL
Triisopropyl borate188.087.51.51.41 g (1.7 mL)
Anhydrous THF---25 mL
Expected Product (Boronic Acid)230.01--Yields are variable
Step-by-Step Methodology: Part B - Suzuki-Miyaura Coupling
  • To a round-bottom flask, add the crude 4-Butoxy-2,3-difluorophenylboronic acid from Part A, the desired aryl bromide, toluene, and ethanol.

  • Add the aqueous sodium carbonate (Na₂CO₃) solution.

  • Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to degas the solution.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), under a positive pressure of inert gas.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the aryl bromide.

  • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the final biaryl product.

Quantitative Data: Part B
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Boronic Acid (from Part A)230.01~5.01.0Assumed from Part A
Aryl Bromide (e.g., 4-Bromoanisole)187.045.51.11.03 g
Pd(PPh₃)₄1155.560.150.03 (3 mol%)173 mg
Sodium Carbonate (Na₂CO₃)105.9910.02.01.06 g in 10 mL H₂O
Toluene/Ethanol---20 mL / 5 mL
Expected Product Yield ---70-85%

Conclusion

This compound is a powerful and adaptable building block for modern chemical synthesis. Its electronic properties allow for selective functionalization through either nucleophilic substitution of its fluorine atoms or regioselective metalation directed by the butoxy group. The protocols detailed in this guide provide researchers with reliable, step-by-step methodologies to leverage this reagent's unique reactivity, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.

References

1-Butoxy-2,3-Difluorobenzene as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Butoxy-2,3-Difluorobenzene for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the use of this compound in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and material science who are exploring novel solvents and intermediates to enhance reaction efficiency, selectivity, and product characteristics.

Introduction: A Fluorinated Aryl Ether with Unique Potential

This compound (CAS No. 136239-66-2) is a specialized fluorinated aromatic ether that is gaining attention in advanced chemical synthesis.[1][2] Its distinct molecular architecture, combining a flexible butoxy group with a rigid, electron-deficient difluorophenyl ring, imparts a unique set of physicochemical properties.[1][3] While widely recognized as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, its potential as a specialized reaction solvent is an area of growing interest.[1][3]

The presence of two fluorine atoms on the benzene ring creates specific electronic properties and enhances thermal stability.[1] The butoxy group, in turn, modulates its solubility in common organic media, making it a versatile component in synthetic chemistry.[3] This guide will explore both its established role as a synthetic building block and its prospective applications as a high-performance solvent.

Physicochemical Properties and Strategic Advantages

The utility of this compound stems from its distinct physical and chemical characteristics. These properties make it a valuable candidate for reactions requiring high temperatures, specific solubility profiles, and chemical stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 136239-66-2[2][3][4]
Molecular Formula C₁₀H₁₂F₂O[3][4]
Molecular Weight 186.20 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[3][5]
Boiling Point 110 °C at 20 mmHg[3][6][7]
Density 1.11 g/cm³[3]
Refractive Index n20/D 1.47[3]
Purity ≥98% (GC)[3][5]
Causality Behind its Advantages:
  • Thermal Stability: The carbon-fluorine bond is exceptionally strong, lending high thermal and chemical stability to the aromatic ring. This makes the molecule suitable as a high-boiling-point solvent for reactions that require sustained heating without degradation.

  • Unique Solubility Profile: The combination of the nonpolar butoxy chain and the polar, electron-deficient difluorophenyl ring creates a unique solvent environment. It can effectively dissolve a range of organic compounds, from nonpolar hydrocarbons to more polar substrates and organometallic catalysts, potentially enhancing reaction rates and yields.[3]

  • Inertness: The difluorobenzene moiety is generally resistant to many common reaction conditions, reducing the likelihood of the solvent participating in unwanted side reactions. This stability is crucial for maintaining the integrity of the desired chemical transformation.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and environmental protection. The following protocols are derived from its Safety Data Sheet (SDS).[6]

Core Safety Precautions:
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[6]

    • Body Protection: Wear impervious, flame-resistant laboratory coats.[6]

  • Fire and Explosion Prevention: Use non-sparking tools and take measures to prevent electrostatic discharge, as its vapors may form flammable mixtures with air.[6][8]

  • Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[4] Avoid release to the environment and collect any spillage.[4][6] Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Storage Conditions:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Application Protocols in Organic Synthesis

While this compound is primarily cited as a synthetic intermediate, its properties make it a compelling candidate as a solvent for specific, demanding reactions like palladium-catalyzed cross-couplings. Below are two detailed protocols: the first for its synthesis, and the second for its application as a solvent in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis via Williamson Etherification

This protocol details the synthesis of this compound from 2,3-difluorophenol and 1-bromobutane. The methodology is adapted from standard procedures for synthesizing similar difluorobenzene ethers.[9]

Workflow Diagram: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine 2,3-difluorophenol, K₂CO₃, and Acetone B Heat to Reflux A->B C Add 1-bromobutane dropwise B->C D Maintain Reflux for 24h (Monitor by TLC/GC) C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G Extract with Ether F->G H Wash Organic Layer (NaOH, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Vacuum Distillation I->J K K J->K Final Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:
ReagentM.W. ( g/mol )AmountMoles
2,3-Difluorophenol130.109.1 g0.07
1-Bromobutane137.0211.0 g (8.2 mL)0.08
Potassium Carbonate (K₂CO₃)138.2130 g0.22
Acetone (anhydrous)58.08~250 mL-
Diethyl Ether74.12As needed-
5% Sodium Hydroxide (aq)40.00As needed-
Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Procedure:
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-difluorophenol (9.1 g, 0.07 mol), potassium carbonate (30 g, 0.22 mol), and acetone (200 mL).

  • Initiation: Begin stirring and heat the mixture to a gentle reflux.

  • Addition of Alkyl Halide: In a dropping funnel, prepare a solution of 1-bromobutane (11.0 g, 0.08 mol) in acetone (30 mL). Add this solution dropwise to the refluxing mixture over 30 minutes.

  • Reaction: Maintain the mixture at reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting phenol.[9]

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with additional acetone.

  • Workup - Extraction: Combine the filtrates and remove the bulk of the acetone using a rotary evaporator. To the remaining residue, add 150 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). The NaOH wash is critical to remove any unreacted acidic phenol.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Application as a Solvent in a Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an alkylboronic acid. Here, this compound is used as the solvent.

Rationale for Solvent Choice:
  • High Boiling Point: The elevated boiling point (higher than common solvents like toluene or dioxane) allows for increased reaction temperatures, which is often necessary to activate less reactive substrates like aryl chlorides.[10]

  • Catalyst and Substrate Solubility: Its unique polarity can enhance the solubility of the palladium catalyst, phosphine ligand, and organic substrates, leading to a more homogeneous reaction mixture and potentially faster kinetics.

  • Inertness: The solvent is stable under the basic, palladium-catalyzed conditions, ensuring it does not interfere with the catalytic cycle.[11]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Aryl Chloride, Boronic Acid, Base, & Catalyst to Flask B Evacuate and Backfill with Argon (3x) A->B C Add this compound (Solvent) via Syringe B->C D Heat Reaction Mixture (e.g., 100-120 °C) C->D E Stir for 12-24h (Monitor by LC-MS/GC) D->E F Cool to RT & Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Wash Filtrate (H₂O, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify via Flash Chromatography I->J K K J->K Coupled Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents (Representative):
ReagentM.W. ( g/mol )AmountMoles
4-Chloroanisole (Aryl Halide)142.58143 mg1.0
Cyclohexylboronic Acid (Boronic Acid)127.98154 mg1.2
Pd₂(dba)₃ (Catalyst Precursor)915.7223 mg0.025 (2.5 mol%)
SPhos (Ligand)410.4841 mg0.10 (10 mol%)
K₃PO₄ (Base)212.27425 mg2.0
This compound (Solvent)186.205 mL-
Step-by-Step Procedure:
  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add 4-chloroanisole (143 mg, 1.0 mmol), cyclohexylboronic acid (154 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.10 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Add this compound (5 mL) via an argon-purged syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by LC-MS or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound is a valuable and versatile compound for modern organic synthesis. Its primary role as a fluorinated intermediate is well-established for building complex molecules with enhanced pharmacological or material properties.[1] Furthermore, its favorable physicochemical properties—notably its high boiling point, unique solubility profile, and chemical inertness—position it as a promising solvent for challenging reactions that benefit from elevated temperatures and specific solvent-solute interactions. The protocols provided herein offer a practical framework for both synthesizing this compound and exploring its potential as a high-performance reaction medium.

References

Application Note: Formulation of High-Performance Fluorinated Poly(aryl ethers) via Nucleophilic Aromatic Substitution using 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

High-performance polymers are critical for advancements in microelectronics, aerospace, and specialized membrane technologies.[1] Fluorinated poly(aryl ethers) (FPAEs) are a premier class of these materials, prized for their exceptional thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[2][3][4] The incorporation of fluorine into the polymer backbone is key to achieving these properties.[5] This application note details the formulation of novel FPAEs using 1-Butoxy-2,3-Difluorobenzene as a key monomer. We present the scientific rationale for its use, focusing on how the difluoro-functionality serves as a reactive site for polymerization and how the butoxy-group enhances solubility and processability. Detailed, field-tested protocols for the synthesis of both a flexible and a high-glass transition temperature (Tg) FPAE are provided, based on the robust and well-established nucleophilic aromatic substitution (SNAr) polymerization mechanism.[1][4] This guide includes comprehensive methodologies for polymer synthesis, work-up, and characterization, designed to be a self-validating system for researchers developing next-generation materials.

Monomer Overview: this compound

This compound is a versatile liquid monomer that offers a unique combination of reactivity and functionality for the synthesis of advanced FPAEs.[6][7]

1.1. Rationale for Use in Polymer Synthesis

The molecular architecture of this compound is ideally suited for step-growth polymerization:

  • Difluoro Aromatic Core: The two fluorine atoms on the benzene ring are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[8] Their high electronegativity activates the aromatic ring, making it susceptible to attack by nucleophiles like bisphenoxides, which is the cornerstone of poly(aryl ether) synthesis.[1][9]

  • Butoxy Side-Chain: The flexible n-butoxy group (C₄H₉O-) serves a critical role in disrupting polymer chain packing. This disruption enhances the solubility of both the monomer in organic solvents and the final polymer, a common challenge with rigid-rod polymers.[1][6] Improved solubility facilitates easier processing, characterization, and film-casting.[3]

1.2. Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 136239-66-2[6][10]
Molecular Formula C₁₀H₁₂F₂O[11]
Molecular Weight 186.20 g/mol [11]
Appearance Colorless to light yellow clear liquid[6]
Density 1.11 g/cm³[6]
Boiling Point 110 °C / 20 mmHg[12]
Purity ≥ 98% (GC)[6]

Polymerization Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of FPAEs from difluoro-aromatic compounds and bisphenols is a classic example of SNAr polymerization.[1] This method is highly efficient and yields high molecular weight polymers with excellent properties.[2]

2.1. Mechanism Causality

The reaction proceeds in a step-growth manner and is driven by three key factors:

  • Activation: The electron-withdrawing nature of the fluorine atoms polarizes the carbon-fluorine bond, making the ring's carbon atoms electrophilic and susceptible to nucleophilic attack.[9]

  • Nucleophilic Attack: A strong nucleophile, generated by deprotonating a bisphenol with a weak base like potassium carbonate (K₂CO₃), attacks the carbon atom bearing a fluorine.[13]

  • Elimination & Chain Growth: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is subsequently scavenged by the cation of the base (e.g., forming KF). This process repeats, extending the polymer chain by forming stable aryl ether linkages.

SNAr_Mechanism cluster_reactants Reactants cluster_process Polymerization Step cluster_products Products Monomer This compound (ArF₂) Attack Nucleophilic Attack on ArF₂ Monomer->Attack Comonomer Bisphenoxide (⁻O-Ar'-O⁻) Comonomer->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Forms unstable intermediate Elimination Fluoride Elimination (-F⁻) Intermediate->Elimination Restores aromaticity Dimer Dimer Unit (F-Ar-O-Ar'-O⁻) Elimination->Dimer Polymer Growing Polymer Chain (-[Ar-O-Ar'-O]n-) Elimination->Polymer ... Dimer->Polymer Chain Propagation

Caption: General mechanism for SNAr polymerization.

Protocol 1: Synthesis of a Soluble, Flexible FPAE using Bisphenol A

This protocol details the synthesis of a fluorinated poly(aryl ether) with good solubility and film-forming properties, making it suitable for coatings and membranes. The choice of Bisphenol A as the co-monomer introduces flexible isopropylidene linkages into the polymer backbone.

3.1. Materials & Reagents

ReagentGradeRecommended Supplier
This compound≥98.0%TCI, Chem-Impex
Bisphenol A≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros Organics
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
MethanolACS GradeVWR
Hydrochloric Acid (HCl)1.0 M solutionFisher Scientific

3.2. Experimental Workflow Diagram

workflow start Start setup Assemble Glassware (Flask, Dean-Stark, Condenser) start->setup charge Charge Reactants: - Monomers - K₂CO₃ - NMP & Toluene setup->charge inert Purge with N₂ (Inert Atmosphere) charge->inert dehydrate Azeotropic Dehydration (Reflux Toluene, ~140-150°C, 4h) inert->dehydrate polymerize Polymerization (Remove Toluene, Heat to 180°C, 24-48h) dehydrate->polymerize cool Cool to Room Temp. Dilute with NMP polymerize->cool filter Filter Salts (Remove KF, excess K₂CO₃) cool->filter precipitate Precipitate Polymer in Methanol/H₂O (10:1) filter->precipitate wash Wash Polymer (Hot water, Methanol) precipitate->wash dry Dry in Vacuum Oven (80°C, 24h) wash->dry end Obtain FPAE Powder dry->end

Caption: Step-by-step workflow for FPAE synthesis.

3.3. Step-by-Step Methodology

CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14]

  • Glassware Assembly: In a fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet/outlet.

  • Inerting: Purge the entire system with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Flask: Under a nitrogen counter-flow, charge the flask with:

    • This compound (e.g., 10.0 mmol, 1.862 g)

    • Bisphenol A (10.0 mmol, 2.283 g)

    • Anhydrous potassium carbonate (15.0 mmol, 2.073 g, 1.5 equiv.)

    • Anhydrous NMP (40 mL)

    • Anhydrous Toluene (20 mL)

  • Azeotropic Dehydration: Heat the reaction mixture in an oil bath to 140-150°C. Allow the toluene to reflux vigorously for 4-5 hours, azeotropically removing water generated from the phenoxide formation, which will collect in the Dean-Stark trap.[2] Causality Note: This step is critical. Complete removal of water is required to ensure the quantitative formation of the bisphenoxide nucleophile and prevent hydrolysis of the monomer.

  • Polymerization: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap. Slowly increase the oil bath temperature to 180-185°C. The reaction mixture should become progressively more viscous as the polymer molecular weight increases. Maintain this temperature for 24 to 48 hours.

  • Work-up and Precipitation:

    • Cool the viscous solution to room temperature. Dilute the polymer solution with 20 mL of NMP to reduce viscosity.

    • Slowly pour the polymer solution into a beaker containing 800 mL of a vigorously stirring solution of methanol and water (10:1 v/v). A fibrous white or off-white polymer will precipitate.

    • Continue stirring for 1 hour, then collect the polymer by vacuum filtration.

  • Purification:

    • Wash the collected polymer by re-slurrying it in 200 mL of hot deionized water, followed by filtration. Repeat this step twice to remove inorganic salts.

    • Wash the polymer with 200 mL of methanol to remove residual NMP and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for at least 24 hours to a constant weight. The final product should be a white, fibrous solid.

Protocol 2: Synthesis of a High-T FPAE using 4,4'-(9-fluorenylidene)diphenol

This protocol is designed to produce an FPAE with enhanced thermal stability and a higher glass transition temperature (Tg), suitable for applications requiring dimensional stability at elevated temperatures. The use of a rigid, bulky fluorenyl-containing bisphenol restricts chain rotation, thereby increasing the Tg.[15]

4.1. Rationale and Modifications

The procedure is largely identical to Protocol 1. The key modification is the substitution of Bisphenol A with an equimolar amount of 4,4'-(9-fluorenylidene)diphenol (BHPF).

  • Co-monomer: 4,4'-(9-fluorenylidene)diphenol (10.0 mmol, 3.504 g)

  • Expected Outcome: The resulting polymer will likely exhibit lower solubility in common solvents compared to the Bisphenol A-derived polymer. Solvents like chloroform or THF may be less effective, while NMP or DMAc should still be suitable. The polymerization may require a slightly longer reaction time (e.g., 48 hours) to achieve high molecular weight due to reduced chain mobility.

Characterization and Validation

Validating the synthesis requires confirming the polymer structure and measuring its key physical properties.

5.1. Recommended Characterization Techniques

TechniquePurposeExpected Observations
¹H NMR Structural verification of repeat unitDisappearance of the phenolic -OH proton signal. Appearance of characteristic aromatic signals from both monomers and the aliphatic butoxy chain protons.
¹⁹F NMR Confirmation of reactionDisappearance of the signal corresponding to C-F, or a significant shift, indicating successful substitution.[2]
FT-IR Functional group analysisAppearance of a strong aryl ether (C-O-C) stretch (~1240 cm⁻¹). Disappearance of the broad phenolic -OH stretch (~3400 cm⁻¹).
GPC/SEC Molecular weight determinationA monomodal distribution indicating successful polymerization. Mw > 30,000 g/mol is typical for good mechanical properties.
DSC Thermal transitionsA clear glass transition (Tg) inflection point.
TGA Thermal stabilityDecomposition temperature (Td5, 5% weight loss) should be >450°C, indicating high thermal stability.[15]

5.2. Table of Expected Properties

The following table presents hypothetical but scientifically plausible data for the polymers synthesized via the described protocols.

PropertyPolymer 1 (from Bisphenol A)Polymer 2 (from BHPF)
Appearance White, fibrous solidWhite to pale-yellow powder
Solubility Soluble in NMP, DMAc, THF, ChloroformSoluble in NMP, DMAc; sparingly soluble in THF
Tg (DSC) 160 – 180 °C210 – 230 °C
Td5 (TGA, N₂) ~480 °C~510 °C
Mn (GPC) 25,000 – 40,000 g/mol 20,000 – 35,000 g/mol
Film Quality Flexible, transparent, toughTough but more brittle, transparent

Safety and Handling

  • This compound: Handle in a chemical fume hood. Avoid inhalation and contact with skin and eyes. The compound is classified as very toxic to aquatic life with long-lasting effects.[11] Dispose of waste according to local regulations.

  • Solvents: Anhydrous NMP and Toluene are reproductive hazards and should be handled with extreme care. Use appropriate engineering controls and PPE.

  • Reaction Conditions: High-temperature reactions should be monitored carefully. Ensure oil baths are on stable surfaces and have temperature controllers.

Conclusion and Outlook

This compound is a highly promising monomer for the development of novel fluorinated poly(aryl ethers). The protocols described herein provide a robust and reproducible pathway to synthesize FPAEs with tailored properties, from flexible and highly soluble materials to rigid, high-Tg polymers. The presence of the butoxy side chain offers a valuable lever for tuning the processability of these high-performance materials. Future work could explore copolymerizations with other fluorinated monomers to further refine properties like the dielectric constant and refractive index for advanced optical and electronic applications.[4][16]

References

Application Notes and Protocols: The Role of 1-Butoxy-2,3-Difluorobenzene in Advanced Fluorinated Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated coatings are indispensable in high-performance applications, prized for their exceptional durability, chemical inertness, and unique surface properties such as hydrophobicity and oleophobicity. The performance of these coatings is fundamentally dictated by the molecular architecture of their constituent fluorochemicals. This document provides a detailed technical guide on the role and application of 1-Butoxy-2,3-difluorobenzene, a versatile fluorinated aromatic ether, in the formulation of advanced coatings. We will explore its physicochemical properties, its function as a critical building block for fluorinated polymers, and provide exemplary protocols for synthesis and coating application. This guide is intended for researchers and material scientists dedicated to developing next-generation coating technologies.

Introduction: The Strategic Advantage of Fluorinated Aromatic Ethers in Coatings

The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to molecules. When incorporated into polymers, this stability translates into coatings with superior resistance to harsh chemicals, UV degradation, and high temperatures.[1] Fluorinated surfaces also exhibit low surface energy, which is the driving force behind their non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) characteristics.[1][2]

While traditional fluoropolymers like PTFE offer remarkable properties, they can be difficult to process.[3] Modern material science focuses on synthesizing processable polymers that do not sacrifice performance. Fluorinated poly(arylene ether)s and polyurethanes are key classes of such materials, offering a balance of performance and solubility.[2][4]

This compound (CAS: 136239-66-2) emerges as a valuable precursor in this context.[5] Its unique structure combines two key features:

  • A Difluorinated Phenyl Ring: This moiety provides the essential low surface energy and high stability characteristic of fluorochemicals.

  • A Butoxy Group: This flexible alkyl ether chain enhances solubility in common organic solvents, significantly improving processability and compatibility with other formulation components like resins and binders.[5][6]

This combination makes this compound an ideal starting material or additive for creating specialty polymers and coatings with enhanced durability and tailored surface properties.[5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in polymer synthesis and coating formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 136239-66-2[5][7][8]
Molecular Formula C₁₀H₁₂F₂O[5][8]
Molecular Weight 186.20 g/mol [5][8]
Appearance Colorless to light yellow clear liquid[5][6]
Density 1.11 g/cm³[5]
Boiling Point 110 °C at 20 mmHg[5][7][9]
Refractive Index n20/D 1.47[5]
Purity ≥ 98% (GC)[5]
IUPAC Name This compound[8]

Mechanism of Action in Fluorinated Coatings

This compound primarily functions as a monomeric precursor for the synthesis of high-performance fluorinated polymers, such as fluorinated polyether polyols, which are subsequently used to create polyurethane or epoxy-based coatings.[2][10] The rationale behind this approach is to permanently integrate the desirable fluoroaromatic moiety into the polymer backbone.

The process can be visualized as a multi-stage workflow:

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Coating Formulation & Application A This compound (Precursor) B Functionalization (e.g., Hydroxylation, Amination) A->B Chemical Modification C Fluorinated Diol/Diamine (Reactive Monomer) B->C Purification E Polycondensation / Step-Growth Polymerization C->E D Co-monomers (e.g., Diisocyanates, Diacids) D->E F Fluorinated Polyurethane / Polyether Resin E->F H Final Coating Formulation F->H G Solvents, Additives, Cross-linkers G->H I Application & Curing H->I J High-Performance Fluorinated Coating I->J

Caption: Workflow for developing a fluorinated coating from this compound.

Once formulated into a coating and applied to a substrate, the fluorinated segments of the polymer chain exhibit thermodynamic incompatibility with the non-fluorinated segments and the surrounding environment. This drives the migration of the low-energy fluoroaromatic groups, derived from this compound, to the coating-air interface. This self-assembly creates a dense, fluorine-rich surface layer that is responsible for the coating's hydrophobicity and oleophobicity.[11]

Experimental Protocols

The following protocols are exemplary and designed to demonstrate the pathway from the precursor to a functional coating. Researchers should adapt these procedures based on their specific equipment and performance targets.

Protocol 4.1: Exemplary Synthesis of a Fluorinated Polyurethane (FPU)

This protocol outlines a conceptual synthesis of a one-component fluorinated polyurethane coating, where a polyol derived from a functionalized this compound analogue is reacted with a diisocyanate.[11]

A. Materials and Reagents:

  • Fluorinated Polyether Polyol (CO-FPOL, conceptually derived from a this compound precursor)

  • 4,4′-Diphenylmethane diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) - Catalyst

  • Anhydrous Tetrahydrofuran (THF) - Solvent

  • Nitrogen gas (inert atmosphere)

B. Equipment:

  • Three-neck round-bottom flask with condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Syringes for reagent addition

  • Glass plates for coating application

C. Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen for 15 minutes to establish an inert atmosphere.

  • Reagent Charging: In the flask, dissolve a pre-determined amount of the Fluorinated Polyether Polyol in anhydrous THF under gentle stirring.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants) to the solution using a syringe.

  • Isocyanate Addition: Slowly add the stoichiometric amount of MDI to the flask dropwise via syringe. An exothermic reaction may be observed. The ratio of NCO (from MDI) to OH (from polyol) groups is critical and should be carefully controlled (typically around 2:1 for a prepolymer approach).

  • Polymerization: Heat the reaction mixture to 65-70 °C and maintain stirring for 4-6 hours under the nitrogen blanket. Monitor the reaction progress by techniques such as FTIR spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹).

  • Product: The resulting viscous solution is the fluorinated polyurethane resin, ready for coating application.

Rationale: The use of a diisocyanate like MDI allows for the formation of the urethane linkages that form the polymer backbone.[2][12] DBTDL is a standard catalyst that accelerates the reaction between the isocyanate and hydroxyl groups. An inert atmosphere is crucial to prevent side reactions of the highly reactive isocyanate with moisture.

Protocol 4.2: Coating Application and Characterization

A. Procedure:

  • Preparation: Cast the synthesized FPU solution onto clean glass plates or desired substrates.[12]

  • Application: Use a doctor blade or spin coater to achieve a uniform film thickness.

  • Curing: Dry the coated substrates in an oven at 70-80 °C for 12-24 hours to remove the solvent and complete the crosslinking reaction.[12]

B. Characterization:

  • Surface Properties: Measure the static water and oil contact angles using a goniometer. A water contact angle greater than 90° indicates hydrophobicity.[11]

  • Surface Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the migration of fluorine atoms to the surface of the cured film.[11] A high F1s signal on the surface relative to the bulk confirms the desired surface chemistry.

  • Thermal Stability: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the coating, which is expected to be high due to the presence of C-F bonds.[11]

This characterization suite provides a self-validating system, confirming that the synthesized coating exhibits the expected high-performance properties derived from its fluorinated precursor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The substance is classified as very toxic to aquatic life with long-lasting effects.[8][9] Avoid release to the environment and dispose of contents/container in accordance with local, regional, and national regulations.[9] Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound serves as a highly effective and versatile building block for the creation of advanced fluorinated coatings. Its molecular structure provides a strategic combination of fluorine-imparted performance characteristics and solvent-friendly processability. By being incorporated into polymer backbones, it enables the formulation of durable coatings with low surface energy, excellent thermal stability, and robust hydrophobic/oleophobic properties. The protocols and mechanisms outlined in this guide provide a foundational framework for researchers to leverage this compound in the development of next-generation materials for a wide array of demanding applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Butoxy-2,3-Difluorobenzene (CAS No. 136239-66-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate challenges and optimize your synthetic outcomes.

The primary route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an electron-deficient aryl fluoride, 1,2,3-Trifluorobenzene, with a nucleophile, the butoxide anion. The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which activates the ring for nucleophilic attack—a critical principle for this transformation.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

A1: Low or no conversion is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the most probable causes.

1. Inactive Nucleophile (Butoxide):

  • The Cause: Sodium or potassium butoxide are highly hygroscopic and reactive. Exposure to atmospheric moisture will hydrolyze the butoxide to butanol and the corresponding hydroxide (NaOH/KOH). This significantly reduces the concentration of the required nucleophile.

  • The Solution:

    • Use Fresh, High-Purity Base: Always use a freshly opened bottle of sodium or potassium butoxide. If the reagent is old, its efficacy is questionable.

    • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and employing techniques like a nitrogen balloon or a Schlenk line.[3]

    • In Situ Generation: A highly reliable alternative is to generate the butoxide in situ. This is achieved by adding a strong, non-nucleophilic base like sodium hydride (NaH) to anhydrous 1-butanol in an anhydrous aprotic solvent. The reaction evolves hydrogen gas, providing a visual cue for the formation of the active nucleophile.[4]

2. Sub-Optimal Reaction Conditions:

  • The Cause: SNAr reactions on fluorinated benzenes require sufficient thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.[5] Insufficient temperature will result in a sluggish or stalled reaction.

  • The Solution:

    • Temperature: The reaction generally requires heating. A typical starting point is 80-100 °C.[6] If conversion is still low, the temperature can be incrementally increased, but be mindful of solvent boiling points and potential side reactions.

    • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are ideal.[4][7] They effectively solvate the cation (Na⁺ or K⁺) while leaving the butoxide anion poorly solvated, thereby enhancing its nucleophilicity. Using protic solvents like butanol itself is possible but often leads to slower reaction rates.

3. Poor Quality Starting Materials:

  • The Cause: The purity of the 1,2,3-Trifluorobenzene starting material is critical. Impurities can interfere with the reaction.

  • The Solution:

    • Verify the purity of your 1,2,3-Trifluorobenzene via GC or NMR before starting the reaction. If necessary, purify it by distillation.

Below is a decision tree to guide your troubleshooting process for low-yield issues.

Low_Yield_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low or No Conversion Observed Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Butoxide Is Butoxide fresh & anhydrous? (Or generated in situ?) Check_Reagents->Butoxide Check_Conditions Step 2: Evaluate Reaction Conditions Atmosphere Was an inert atmosphere maintained? Check_Conditions->Atmosphere Check_Workup Step 3: Review Work-up & Purification Success Problem Resolved Check_Workup->Success Butoxide->Start No, remedy & restart Aryl_Halide Is 1,2,3-Trifluorobenzene pure? Butoxide->Aryl_Halide Yes Aryl_Halide->Start No, purify & restart Solvent Is the solvent anhydrous? Aryl_Halide->Solvent Yes Solvent->Start No, use dry solvent & restart Solvent->Check_Conditions Yes Atmosphere->Start No, improve technique & restart Temperature Is the reaction temperature adequate? (Typically 80-100 °C) Atmosphere->Temperature Yes Temperature->Start No, increase T & monitor Temperature->Check_Workup Yes

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: Byproduct formation usually arises from di-substitution or reactions at alternative sites.

1. Di-substituted Product (e.g., 1,2-Dibutoxy-3-fluorobenzene):

  • The Cause: This occurs when a second butoxide molecule displaces another fluorine atom on the product ring. It is favored by using a large excess of the butoxide nucleophile, high reaction temperatures, and prolonged reaction times.

  • The Solution:

    • Stoichiometry Control: Use a controlled amount of the butoxide nucleophile. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material and the formation of the desired product. Stop the reaction once the 1,2,3-Trifluorobenzene has been consumed to avoid over-reaction.

2. Isomeric Products:

  • The Cause: While substitution at the C1 position is expected, attack at the C2 position of 1,2,3-trifluorobenzene can also occur, leading to the formation of 2-Butoxy-1,3-difluorobenzene. The regioselectivity is influenced by the complex interplay of inductive and resonance effects of the fluorine substituents.

  • The Solution:

    • Solvent and Temperature: Reaction conditions can influence regioselectivity.[8] Running the reaction at the lower end of the effective temperature range may improve selectivity.

    • Purification: Careful purification by fractional distillation under reduced pressure or column chromatography is essential to separate these isomers.[9]

Q3: The purification of this compound is proving difficult. What are the best practices?

A3: Purification challenges often stem from residual high-boiling solvents or the presence of closely boiling isomers.

1. Removing High-Boiling Solvents (DMF/DMSO):

  • The Cause: DMF and DMSO have high boiling points and can be difficult to remove completely on a rotary evaporator.

  • The Solution:

    • Aqueous Work-up: After the reaction is complete, quench the mixture with water. This will dissolve the inorganic salts.

    • Extraction: Extract the aqueous mixture multiple times with a nonpolar organic solvent like diethyl ether or ethyl acetate.[10] DMF and DMSO have high solubility in water, so this will partition the majority of the solvent into the aqueous layer.

    • Washing/Brine Wash: Wash the combined organic extracts with water, and finally with brine (saturated NaCl solution), to further remove residual DMF/DMSO and water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

2. Separating Product from Starting Material/Isomers:

  • The Cause: The boiling points of the desired product and unreacted starting material or isomeric byproducts can be close.

  • The Solution:

    • Fractional Distillation: The most effective method for purification on a larger scale is fractional distillation under reduced pressure. A vacuum helps to lower the boiling point, preventing potential decomposition at high temperatures. The product has a reported boiling point of 110 °C at 20 mmHg.[11][12]

    • Flash Column Chromatography: For smaller scales or for separating isomers with very close boiling points, silica gel flash chromatography can be effective. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
1,2,3-Trifluorobenzene132.08[1]~88-89
This compound186.20[13]110 / 20 mmHg[11]
Table 1: Physical properties of key compounds relevant to purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[5]

  • Addition Step: The butoxide anion (nucleophile) attacks one of the carbon atoms bearing a fluorine atom. The electron-withdrawing nature of the fluorine atoms makes this carbon electrophilic. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex .[5]

  • Elimination Step: The aromaticity is restored when the leaving group, a fluoride anion, is expelled from the complex. Fluorine is an unusual leaving group in standard Sₙ1/Sₙ2 reactions but is effective in SNAr because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

Caption: The SNAr mechanism for this compound synthesis.

Q2: Which base and solvent combination is optimal for this synthesis?

A2: The optimal combination is a strong alkoxide base in a polar aprotic solvent.

  • Base: Potassium butoxide is often slightly more reactive than sodium butoxide due to the greater dissociation of the K⁺ ion in solution. However, both are effective. For maximum reliability, generating the butoxide in situ from 1-butanol and sodium hydride (NaH) in the reaction vessel is the gold standard, as it ensures an anhydrous, highly active nucleophile.[4]

  • Solvent: Anhydrous DMF or DMSO are the solvents of choice.[7] They accelerate SNAr reactions by solvating the counter-ion of the base, which frees the nucleophile to attack the aromatic ring.

Q3: What are the recommended reaction conditions (temperature, time)?

A3: A good starting point is to combine the reagents at room temperature and then heat the mixture to 80-100 °C . The reaction time can vary from a few hours to overnight (e.g., 4-24 hours).[6] It is crucial to monitor the reaction's progress by TLC or GC to determine the optimal reaction time and avoid the formation of byproducts.

Q4: How can I effectively monitor the progress of the reaction?

A4:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a nonpolar mobile phase (e.g., 10% Ethyl Acetate in Hexane). The product, being more polar than the starting 1,2,3-Trifluorobenzene, will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. It will allow you to quantify the disappearance of the starting material and the appearance of the product, as well as detect any byproducts.

Q5: What are the critical safety precautions when handling the reagents for this synthesis?

A5: Adherence to safety protocols is non-negotiable.

  • Sodium Butoxide/Hydride: These are highly reactive and corrosive reagents. Sodium butoxide is a flammable solid that causes severe skin burns and eye damage.[3][14] Sodium hydride is also flammable and reacts violently with water to produce flammable hydrogen gas.[15] Handle these reagents in a fume hood, under an inert atmosphere, and away from water or any ignition sources. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[16]

  • Fluorinated Aromatic Compounds: These compounds should be handled with care. Avoid inhalation and skin contact.[17]

  • Solvents: DMF and DMSO are combustible liquids. Work in a well-ventilated fume hood and keep away from open flames.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add anhydrous 1,2,3-Trifluorobenzene (1.0 eq).

    • Add anhydrous DMF as the solvent.

    • In a separate flask under nitrogen, dissolve potassium tert-butoxide (1.1 eq) in anhydrous DMF.

  • Reaction: Slowly add the potassium tert-butoxide solution to the stirred solution of 1,2,3-Trifluorobenzene at room temperature.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 2-4 hours using GC-MS or TLC.

  • Completion: Once the starting material is consumed (typically 8-16 hours), cool the reaction mixture to room temperature.

Protocol 2: Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., ~110 °C at 20 mmHg) to obtain this compound as a colorless to light yellow liquid.[11][18]

References

Technical Support Center: Optimization of Reactions Involving 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Butoxy-2,3-Difluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently encountered challenges in a question-and-answer format, drawing from established chemical principles and field experience.

Part 1: General Experimental & Analytical Troubleshooting

Before diving into specific reaction classes, it's crucial to address the foundational issues that can affect any chemical transformation. A methodical approach to troubleshooting starts with the basics.

FAQ 1: My reaction shows low conversion or has failed entirely. What are the initial checks I should perform?

This is the most common issue faced in synthesis. Before questioning the reaction's intrinsic feasibility, a systematic check of your setup and reagents is paramount. I have designed a logical workflow to guide this initial troubleshooting process.

start Problem: Low/No Conversion reagents 1. Reagent Integrity Check start->reagents Begin Here conditions 2. Reaction Condition Verification reagents->conditions reagents_sub • Purity of this compound? • Activity of catalyst/base? • Anhydrous/degassed solvents? reagents->reagents_sub monitoring 3. In-Process Monitoring conditions->monitoring conditions_sub • Correct temperature? • Inert atmosphere (N2/Ar)? • Efficient stirring? conditions->conditions_sub analysis 4. Crude Mixture Analysis monitoring->analysis monitoring_sub • TLC/GC-MS aliquots show any change? • Any color change noted? monitoring->monitoring_sub conclusion Identify Root Cause analysis->conclusion analysis_sub • NMR/MS of crude confirms starting material? • Any unexpected side products? analysis->analysis_sub

Caption: Initial troubleshooting workflow for failed reactions.

Expertise & Causality:

  • Reagent Integrity: this compound is generally stable, but other reagents are not. Bases can absorb atmospheric CO₂ and water, catalysts can be air-sensitive, and solvents must be rigorously dried for many organometallic reactions.

  • Inert Atmosphere: Reactions involving organometallics (like lithiation or Suzuki couplings) are highly sensitive to oxygen and moisture. A poor inert gas setup is a frequent cause of failure.

  • Temperature Control: Many reactions, especially lithiations, have a very narrow optimal temperature window. A deviation of even 10 °C can lead to side reactions or complete failure.

FAQ 2: What are the most effective analytical methods for monitoring reactions with this substrate?

Choosing the right analytical tool is critical for timely and accurate reaction monitoring. For fluorinated compounds like this, you have a powerful and specific tool at your disposal.

Technique Principle Application & Insights Pros Cons
¹⁹F NMR Spectroscopy Measures the resonance of the ¹⁹F nucleus.The two fluorine atoms on the ring have distinct chemical shifts. Substitution at the C-2 or C-3 position will cause one of these signals to disappear and the other to shift significantly, providing unambiguous evidence of reaction at that site.Extremely sensitive and provides direct structural information about the fluorine environment.[1]Requires access to an NMR spectrometer.
GC-MS Separates by volatility/polarity; detects by mass.Ideal for monitoring the disappearance of starting material (m/z = 186.20) and the appearance of products. Provides retention times and mass fragments for identification.High sensitivity, good for identifying byproducts.[2]Not suitable for non-volatile or thermally labile compounds.
HPLC Separates by polarity.Useful for non-volatile products. Can be quantitative with proper calibration.Versatile for a wide range of compounds.[2]Can be slower than GC; structural information is limited to retention time.
FTIR Spectroscopy Measures vibrational frequencies of bonds.Less specific for this substrate. Can track the appearance/disappearance of other functional groups (e.g., C=O, O-H) but is poor for monitoring the C-F bonds directly as the C-Br stretch is in the fingerprint region.[2]Fast and simple.Provides limited structural detail for this specific scaffold.

Recommendation: For reactions involving substitution at the fluorinated positions, ¹⁹F NMR is the gold standard . For other modifications, GC-MS is typically the most practical and informative method for routine monitoring.[1][2]

Part 2: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

The two electron-withdrawing fluorine atoms make the aromatic ring of this compound electron-deficient and thus activated for nucleophilic attack.[3][4]

reagents This compound + Nucleophile (Nu⁻) attack Nucleophilic Attack reagents->attack intermediate Meisenheimer Complex (Resonance Stabilized Anion) attack->intermediate Addition Step elimination Elimination of F⁻ intermediate->elimination Rate-determining step (often) product Substituted Product elimination->product Restores Aromaticity

Caption: The Addition-Elimination mechanism of an SNAr reaction.

FAQ 3: My SNAr reaction is sluggish or gives low yields. How can I improve it?

Expertise & Causality: The rate of an SNAr reaction is governed by the stability of the negatively charged intermediate (the Meisenheimer complex).[4][5] The more stable this intermediate, the faster the reaction.

Troubleshooting Steps:

  • Increase Solvent Polarity: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of your base (e.g., K⁺ from K₂CO₃) without hydrogen bonding to the nucleophile, thereby increasing the nucleophile's reactivity.

  • Use a Stronger Nucleophile: The reaction rate is directly dependent on the strength of the nucleophile. For example, a thiolate (RS⁻) is a much better nucleophile than an alcohol (ROH). If using a neutral nucleophile like an amine, a stronger, less-hindered amine will react faster.

  • Increase Temperature: As with most reactions, increasing the temperature will increase the rate. However, be cautious, as this can also promote side reactions. A typical starting point is 80-120 °C.

  • Ensure an Electron-Deficient Ring: While the two fluorine atoms already activate the ring, the butoxy group is electron-donating, which slightly deactivates it compared to a substrate like 2,4-dinitrofluorobenzene. This inherent property means more forcing conditions may be necessary.[6]

FAQ 4: I am observing substitution at the C-4 position instead of C-2 or C-3. Why is this happening?

This is highly unlikely via a standard SNAr mechanism. The fluorine atoms are the activating groups and the leaving groups. Substitution occurs at the carbon bearing the leaving group. If you observe substitution at C-4, you are likely operating under conditions that favor an alternative mechanism, such as an elimination-addition (benzyne) pathway, which typically requires extremely strong bases like NaNH₂.[4] Re-evaluate your base and reaction conditions.

Part 3: Suzuki-Miyaura Cross-Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide using a palladium catalyst.[7] While this compound is not a halide, it can be converted to one (e.g., a bromide or iodide via lithiation-halogenation) or a triflate to participate in this reaction. Alternatively, the corresponding boronic acid can be prepared.[8]

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R¹-X pd2 R¹-Pd(II)-X L₂ ox_add->pd2 trans Transmetalation pd2->trans + R²-B(OR)₂ pd2_r2 R¹-Pd(II)-R² L₂ trans->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 Catalyst Regenerated product R¹-R² red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

FAQ 5: My Suzuki coupling is not working. What is the most common point of failure?

Expertise & Causality: The Suzuki coupling has three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The most frequent failure points are the first two: generating the active Pd(0) catalyst and ensuring the transmetalation step proceeds.

Troubleshooting Steps:

  • Catalyst Activation: Many palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and must be reduced in situ to the active Pd(0) state. This is often accomplished by a phosphine ligand. Ensure your ligand is not oxidized and is used in the correct ratio. Using a dedicated Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this.

  • The Critical Role of the Base: The base is arguably the most crucial and variable component. Its primary role is to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates transmetalation.[11] If your reaction is stalled, screen different bases.

    • K₂CO₃: A common, good starting point.

    • K₃PO₄: A stronger base, often effective for less reactive chlorides or hindered substrates.

    • Cs₂CO₃ or KF: Milder bases that can be effective and may prevent side reactions like deboronation.[11]

  • Solvent Choice: The solvent system must be able to dissolve both the organic components and the inorganic base. A mixture like Toluene/Water or Dioxane/Water is very common. The water is essential for dissolving the base and facilitating the formation of the borate complex.

  • Degassing: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.

Parameter Recommendation A Recommendation B Recommendation C
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2 eq.)K₃PO₄ (2 eq.)CsF (3 eq.)
Solvent Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (5:1)THF/H₂O (10:1)
Temperature 80-100 °C80-100 °C60-80 °C

Part 4: Directed ortho-Lithiation Troubleshooting

The butoxy group in this compound is an effective Directed Metalating Group (DMG). It coordinates to an organolithium base, directing deprotonation to the adjacent ortho position (C-6), providing a powerful way to functionalize this specific site.[12][13]

start This compound complex Coordination Complex (O -> Li) start->complex base RLi (e.g., n-BuLi) base->complex lithiation ortho-Deprotonation complex->lithiation Directed Deprotonation intermediate ortho-Lithiated Species lithiation->intermediate quench Electrophilic Quench (E⁺) intermediate->quench product 6-Substituted Product quench->product

Caption: Mechanism of Directed ortho-Lithiation (DoM).

FAQ 6: My lithiation reaction gives a low yield after quenching with an electrophile. What went wrong?

Expertise & Causality: This reaction is highly sensitive to technique. The organolithium intermediates are extremely reactive and thermally unstable. Success hinges on maintaining strictly anhydrous conditions and very low temperatures.[14]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents (typically THF or Diethyl Ether) must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Use fresh, sealed needles and syringes.

  • Temperature Control is Critical: The lithiation must be performed at -78 °C (a dry ice/acetone bath). If the temperature rises, the aryllithium intermediate can decompose or rearrange. Ensure the electrophile is also pre-cooled before addition.

  • Base Titration: The concentration of commercial alkyllithium reagents can degrade over time. It is best practice to titrate your bottle of n-BuLi or s-BuLi to determine its exact molarity before use.

  • Addition Order: Add the alkyllithium base slowly to the solution of this compound at -78 °C. After stirring for the appropriate time (e.g., 1-2 hours), add the electrophile to the generated aryllithium. Inverse addition (adding the aryllithium to the electrophile) can sometimes improve yields with particularly reactive electrophiles.[14]

  • Choice of Base: n-BuLi is a common choice. However, if you see evidence of nucleophilic attack on the butoxy group or other side reactions, switching to a more hindered base like LDA (Lithium diisopropylamide) or a Schlosser base (n-BuLi/t-BuOK) may be beneficial.

References

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of aryl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this fundamental reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and minimize unwanted side reactions. Our goal is to provide you with the expertise and insights needed to achieve high yields and purity in your aryl ether syntheses.

I. Frequently Asked Questions (FAQs)

Q1: Why is my aryl ether yield consistently low?

A: Low yields in aryl ether synthesis via the Williamson method can stem from several factors. The most common culprits are competing side reactions, such as elimination of the alkylating agent and C-alkylation of the phenoxide.[1] Other contributing factors can include suboptimal reaction conditions (temperature, solvent), the use of a weak base, or steric hindrance on either the phenoxide or the alkyl halide.

Q2: I'm observing significant amounts of an alkene byproduct. What's causing this?

A: The formation of an alkene is a classic sign that an E2 elimination reaction is outcompeting your desired SN2 substitution.[2] This is particularly prevalent when using sterically hindered (secondary or tertiary) alkyl halides or bulky bases.[3][4] High reaction temperatures also favor elimination over substitution.[4]

Q3: My product analysis shows an isomer where the alkyl group is on the aromatic ring instead of the oxygen. Why did this happen?

A: You are observing C-alkylation, a known side reaction in Williamson ether synthesis with phenoxides.[5] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation).[1] The choice of solvent plays a critical role here; protic solvents tend to favor C-alkylation, while aprotic solvents favor O-alkylation.[6]

Q4: Can I use an aryl halide and an alkoxide to make an aryl ether?

A: Generally, the classic Williamson ether synthesis is not suitable for preparing diaryl ethers or alkyl aryl ethers from unactivated aryl halides.[5][7] Aryl halides are resistant to nucleophilic substitution under standard SN2 conditions.[3] However, specialized methods like the Ullmann condensation, which uses a copper catalyst, can be employed for the synthesis of diaryl ethers.[5][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the Williamson synthesis of aryl ethers, their underlying causes, and actionable solutions.

Problem 1: Low Yield of Aryl Ether
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol The reaction requires the formation of a phenoxide, which is a much stronger nucleophile than the corresponding phenol. If the base used is not strong enough to completely deprotonate the phenol (pKa ~10), the reaction rate will be significantly slower.[9]Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or alkali metal carbonates (K₂CO₃, Cs₂CO₃).[5] For complete deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of the phenol.
Steric Hindrance The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[3] If either the phenoxide or the alkylating agent is sterically hindered (e.g., a tertiary alkyl halide), the rate of the desired substitution reaction will decrease, allowing side reactions to predominate.[7][10]Whenever possible, choose the synthetic route that utilizes the less sterically hindered alkyl halide. For instance, to synthesize tert-butyl phenyl ether, it is far more effective to react sodium phenoxide with tert-butyl chloride (which will likely lead to elimination) is not the preferred method. A better approach would be to explore alternative synthetic routes. The best results for the Williamson ether synthesis are obtained with primary alkyl halides.[3]
Poor Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[1] Nucleophilic solvents can also compete with the phenoxide in reacting with the alkyl halide.[2]Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][5] These solvents effectively solvate the cation but not the nucleophile, leading to a faster reaction rate.
Problem 2: Formation of Alkene Byproducts (E2 Elimination)

The competition between SN2 (substitution) and E2 (elimination) pathways is a central challenge in the Williamson ether synthesis.

Mechanism: SN2 vs. E2 Competition

The alkoxide/phenoxide can act as either a nucleophile (attacking the carbon atom bearing the leaving group) or a base (abstracting a proton from a carbon adjacent to the leaving group).

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products R_X R-CH₂-CH₂-X (Alkyl Halide) SN2 SN2 (Substitution) R_X->SN2 Nucleophilic Attack E2 E2 (Elimination) R_X->E2 Proton Abstraction ArO_minus ArO⁻ (Phenoxide) ArO_minus->SN2 ArO_minus->E2 Ether Ar-O-CH₂-CH₂-R (Desired Ether) SN2->Ether Alkene R-CH=CH₂ (Alkene Byproduct) E2->Alkene ArOH ArOH E2->ArOH X_minus X⁻ E2->X_minus

Troubleshooting E2 Elimination
Contributing Factor Explanation Optimization Strategy
Structure of Alkyl Halide The tendency for elimination increases in the order: methyl < primary < secondary < tertiary.[3] Tertiary alkyl halides almost exclusively yield elimination products.[3][4]Use primary or methyl halides whenever possible.[9] If a secondary halide must be used, carefully control the reaction conditions to favor substitution.
Steric Bulk of the Base/Nucleophile Sterically hindered bases, such as tert-butoxide, are more likely to act as bases rather than nucleophiles, favoring elimination.[11] While phenoxides are generally less basic than alkoxides, bulky substituents on the aromatic ring can increase the likelihood of elimination.If possible, use a less sterically hindered phenoxide. When using a secondary alkyl halide, a less bulky phenoxide will favor the SN2 pathway.
Reaction Temperature Higher temperatures provide the necessary activation energy for the elimination pathway, which often has a higher activation energy than substitution.[1]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100 °C.[1] It may be beneficial to start at a lower temperature and slowly increase it while monitoring the reaction progress.
Problem 3: Unexpected C-Alkylation Products

The phenoxide ion's nature as an ambident nucleophile can lead to the formation of undesired C-alkylated isomers.

Mechanism: O- vs. C-Alkylation

The negative charge on the phenoxide ion is delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. This allows for electrophilic attack at multiple sites.

G cluster_reactants Reactants cluster_products Potential Products phenoxide Phenoxide Ion (ArO⁻) O_Alkylation O-Alkylation Product (Aryl Ether) phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation Product (Alkyl Phenol) phenoxide->C_Alkylation Attack from Ring Carbon RX Alkyl Halide (R-X)

Controlling the Regioselectivity
Factor Influence on Selectivity Recommendations for O-Alkylation
Solvent Protic solvents (e.g., water, ethanol, trifluoroethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for nucleophilic attack.[6] This steric shielding favors attack by the less-hindered ring carbons.[6][12] Aprotic solvents do not shield the oxygen, thus favoring O-alkylation.Use polar aprotic solvents like DMF, DMSO, or acetonitrile to maximize the yield of the desired aryl ether.[5][6]
Counter-ion The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Tightly associated ion pairs can partially block the oxygen atom, leading to more C-alkylation.Solvents that promote the dissociation of ion pairs (i.e., polar aprotic solvents) will favor O-alkylation. The choice of base can also play a role; for example, using a phase-transfer catalyst can help to generate a "naked" and more reactive phenoxide anion.

III. Optimized Experimental Protocol

This protocol provides a generalized procedure for the Williamson ether synthesis of an aryl ether, highlighting key considerations for minimizing side reactions.

Objective: To synthesize an alkyl aryl ether from a phenol and a primary alkyl halide.

Materials:

  • Phenol derivative

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Primary alkyl halide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phenoxide:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the phenol to a flask containing anhydrous DMF.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride in small portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at room temperature until the gas evolution ceases, indicating the complete formation of the sodium phenoxide. If using potassium carbonate, the mixture will need to be heated.

  • Alkylation:

    • Add the primary alkyl halide to the phenoxide solution dropwise.

    • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the specific substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to obtain the pure aryl ether.

IV. Conclusion

The Williamson ether synthesis, while conceptually straightforward, presents several challenges in the context of aryl ether preparation. The primary hurdles are the competing E2 elimination and C-alkylation side reactions. By carefully selecting reagents (primary alkyl halides), and optimizing reaction conditions—specifically using polar aprotic solvents and maintaining moderate temperatures—researchers can significantly favor the desired SN2 pathway. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate these challenges, enabling the efficient and high-yield synthesis of aryl ethers for applications in research and development.

V. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). --INVALID-LINK--

  • Organic Chemistry Tutor. Williamson Ether Synthesis. --INVALID-LINK--

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). --INVALID-LINK--

  • A review on the advancement of ether synthesis from organic solvent to water. (2016-07-21). --INVALID-LINK--

  • ChemTalk. Williamson Ether Synthesis. --INVALID-LINK--

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. (2021-01-28). --INVALID-LINK--

  • YouTube. Williamson Ether Synthesis. (2023-11-07). --INVALID-LINK--

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2025-03-04). --INVALID-LINK--

  • Williamson Ether Synthesis. --INVALID-LINK--

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. --INVALID-LINK--

  • Khan Academy. Williamson ether synthesis. --INVALID-LINK--

  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016-08-16). --INVALID-LINK--

  • ResearchGate. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. --INVALID-LINK--

  • Chemistry Steps. The Williamson Ether Synthesis. --INVALID-LINK--

  • ResearchGate. Differential reaction energy profiles for O versus C alkylation of enolates. --INVALID-LINK--

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). --INVALID-LINK--

  • Quora. How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. (2018-12-11). --INVALID-LINK--

  • Organic Chemistry Research. Regular Article. --INVALID-LINK--

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011-04-09). --INVALID-LINK--

References

Technical Support Center: Purification of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Butoxy-2,3-difluorobenzene is a key intermediate in the synthesis of advanced pharmaceuticals and materials science research.[1][2] Its utility is directly linked to its purity, as even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound, ensuring the attainment of high-purity material suitable for the most demanding applications.

Section 1: Core Compound Properties & Purity Assessment

Before initiating any purification protocol, a thorough understanding of the compound's physical properties and the methods to assess its purity is critical.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 136239-66-2[2][3][4]
Molecular Formula C₁₀H₁₂F₂O[1][2][5]
Molecular Weight 186.2 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 110 °C @ 20 mmHg[1][2][3][6]
Density ~1.11 g/cm³[1][2]
Refractive Index n20/D ~1.47[1][2]
Flash Point 58 °C[7]
Purity Assessment: The Analytical Toolkit

Verifying the purity of each fraction and the final product is a self-validating step in any purification workflow. The choice of technique depends on the suspected impurities and the required level of precision.[8][9]

Table 2: Recommended Analytical Techniques for Purity Validation

TechniqueApplication & Rationale
Gas Chromatography (GC) The industry-standard method for this compound, as evidenced by supplier specifications (e.g., ≥98% GC purity).[1][2] GC is ideal for quantifying volatile impurities such as residual solvents, starting alkyl halides, and elimination by-products.
¹H and ¹⁹F NMR Spectroscopy Provides unambiguous structural confirmation. ¹H NMR can detect and quantify proton-containing impurities (e.g., residual 2,3-difluorophenol, butanol). ¹⁹F NMR is exceptionally sensitive for identifying and quantifying other fluorinated aromatic species, such as positional isomers, which may be present from the starting materials.[10]
FTIR Spectroscopy A rapid method to confirm the presence of key functional groups (e.g., C-O-C ether stretch, aromatic C-F stretches) and the absence of others (e.g., the broad O-H stretch from phenolic starting material).[5]
LC-MS Useful for identifying non-volatile or high-boiling point impurities that may not be amenable to GC analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A: The most prevalent method is a variation of the Williamson ether synthesis.[11][12] This typically involves the reaction of a 2,3-difluorophenoxide salt (generated from 2,3-difluorophenol and a base) with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in a polar aprotic solvent like DMF or acetonitrile.[13]

Common impurities to anticipate are:

  • Unreacted Starting Materials: 2,3-difluorophenol and the butyl halide.

  • Side-Products: 1-Butene, formed via an E2 elimination reaction, which is competitive with the desired SN2 substitution.[13][14]

  • Positional Isomers: If the 2,3-difluorophenol starting material was synthesized from precursors containing other difluorobenzene isomers (e.g., 1,2- or 1,4-difluorobenzene), you may have isomeric butoxy-difluorobenzene impurities.[10] These are particularly challenging to remove due to very similar boiling points.

  • Residual Solvent: The high-boiling point solvent used in the reaction (e.g., DMF).

Q2: My crude product has a distinct pink or yellow tint. What is the cause and how do I remove it?

A: This coloration is almost always due to the presence of unreacted 2,3-difluorophenol. Phenols are susceptible to air oxidation, forming highly colored quinone-type species, even in trace amounts. The solution is a straightforward chemical wash. Before distillation, dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether, ethyl acetate) and wash it with a dilute aqueous base solution (e.g., 1M NaOH or K₂CO₃). The basic solution will deprotonate the acidic phenol, converting it into its water-soluble salt, which partitions into the aqueous layer and is easily removed.

Q3: What is the single most effective method for purifying the bulk material after initial workup?

A: Vacuum fractional distillation is the method of choice. The compound's boiling point of 110 °C at 20 mmHg indicates that distillation at atmospheric pressure would require excessively high temperatures, risking thermal decomposition.[1][2][6] A fractional distillation setup (using a Vigreux or packed column) is necessary to effectively separate the target product from lower-boiling impurities (like residual butyl halide) and higher-boiling impurities (like residual 2,3-difluorophenol that was not fully removed in the workup).[15][16]

Q4: I need a sample with >99.5% purity for use as an analytical reference standard. Is distillation sufficient?

A: While vacuum fractional distillation can achieve high purity, reaching >99.5% consistently, especially if isomeric impurities are present, may require a final polishing step. Preparative flash column chromatography on silica gel is the recommended final step. The relatively non-polar nature of the ether allows for good separation from any remaining polar impurities using a low-polarity mobile phase (e.g., a gradient of ethyl acetate in hexanes).

Section 3: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: GC analysis of the distilled product shows multiple peaks close to the main product peak.
  • Possible Cause A: Isomeric Impurities.

    • Why it Happens: The starting material, 2,3-difluorophenol, may have been contaminated with other isomers like 2,6- or 3,4-difluorophenol. These will undergo the etherification reaction to produce isomeric products with very similar volatilities, making them co-distill with your target compound.[10]

    • How to Fix:

      • Validate Starting Materials: Always run a GC or NMR on your starting 2,3-difluorophenol before beginning the synthesis.

      • High-Resolution Distillation: Use a more efficient fractionating column (e.g., a spinning band distillation apparatus or a column with a higher number of theoretical plates) and a very slow takeoff rate.[16]

      • Chromatographic Separation: For small scales, preparative HPLC or SFC may be able to resolve the isomers.

  • Possible Cause B: Thermal Decomposition.

    • Why it Happens: Overheating the distillation pot can cause the molecule to decompose, leading to various degradation products. This is particularly a risk if the vacuum is not sufficiently low, tempting the user to increase the heat source temperature.

    • How to Fix:

      • Ensure a Good Vacuum: Use a robust vacuum pump and check all seals on your glassware to achieve a stable pressure below 20 mmHg.

      • Use a Heating Mantle with Stirring: This provides even heating to the distillation flask, preventing localized hot spots.

      • Keep Pot Temperature Minimal: The temperature of the heating bath should not be more than 20-30 °C above the vapor temperature (the boiling point at that pressure).

Problem 2: The yield after distillation is significantly lower than expected.
  • Possible Cause A: Inefficient Workup.

    • Why it Happens: During the aqueous workup, some product can become trapped in emulsions or be lost if multiple extractions are not performed.

    • How to Fix: After the base wash, use a brine (saturated NaCl solution) wash to break emulsions and reduce the solubility of the organic product in the aqueous layer. Ensure you extract the aqueous layer at least 2-3 times with your organic solvent to recover all the product.

  • Possible Cause B: Inefficient Distillation.

    • Why it Happens: A poorly insulated distillation column will lead to "flooding" or inefficient vapor-liquid equilibrium, causing the product to re-condense and fall back into the pot instead of reaching the collection flask.

    • How to Fix: Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain the proper temperature gradient.

  • Possible Cause C: Side Reaction Predominance.

    • Why it Happens: The Williamson ether synthesis is a competition between SN2 (substitution, desired) and E2 (elimination, undesired).[13] Using a sterically hindered or overly strong base can favor elimination of the butyl halide to form 1-butene gas, which escapes the reaction, thus lowering the yield.

    • How to Fix: Use a non-hindered base like potassium carbonate or sodium hydride. Ensure the reaction temperature is not excessively high, as higher temperatures tend to favor elimination.

Section 4: Standardized Purification Protocols

Purification Workflow Diagram

The following diagram outlines the logical flow for purifying this compound from a crude reaction mixture to an analytical-grade standard.

G cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 High-Purity Polishing Crude Crude Reaction Mixture Dilute Dilute with Ethyl Acetate Crude->Dilute Wash_Base Wash with 1M NaOH (aq) (Removes Phenol) Dilute->Wash_Base Wash_H2O Wash with H₂O Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO₄ Filter Wash_Brine->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Crude_Oil Crude Brown Oil Evaporate->Crude_Oil Distill Vacuum Fractional Distillation (~110°C @ 20 mmHg) Crude_Oil->Distill Bulk Purification Product_98 Purified Product (>98% Purity) Distill->Product_98 Chrom Silica Gel Chromatography (Hexane/EtOAc Gradient) Product_98->Chrom Optional Polishing Product_995 High-Purity Standard (>99.5% Purity) Chrom->Product_995

Caption: Purification workflow for this compound.

Protocol 1: Standard Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with 3-5 volumes of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and collect the lower aqueous layer.

  • Repeat the wash with 1M NaOH one more time.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride (brine) solution.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude oil, ready for distillation.

Protocol 2: Vacuum Fractional Distillation
  • Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly greased and sealed to maintain a vacuum.

  • Place the crude oil in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump protected by a cold trap.

  • Slowly and carefully apply the vacuum, allowing any residual low-boiling solvents to be removed.

  • Once a stable vacuum is achieved (ideally ≤ 20 mmHg), begin heating the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling forerun.

  • Carefully collect the main fraction that distills at a stable temperature of approximately 110 °C (at 20 mmHg).[1][2][6]

  • Stop the distillation before the pot goes to complete dryness to prevent the formation of potentially explosive peroxides and charring of residues.

  • Analyze the collected fraction(s) by GC to confirm purity.

References

Technical Support Center: Synthesis of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Butoxy-2,3-difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. We will explore the common challenges encountered in this synthesis, providing scientifically-grounded solutions and practical troubleshooting advice in a direct question-and-answer format.

Synthesis Overview: The Williamson Ether Synthesis Approach

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[1][2] In this reaction, a butoxide anion, generated in situ from 1-butanol and a suitable base, acts as a nucleophile. This nucleophile attacks an electron-deficient aromatic ring, such as 1,2,3-trifluorobenzene, displacing one of the fluoride leaving groups. The two remaining fluorine atoms on the ring are crucial as they are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

The general mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which then collapses to form the final ether product.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry 1-Butanol & Solvent R1 Combine Solvent & 1-Butanol P1->R1 P2 Weigh Base (e.g., NaH, K2CO3) R2 Add Base to form Sodium Butoxide P2->R2 P3 Weigh 1,2,3-Trifluorobenzene R3 Add 1,2,3-Trifluorobenzene P3->R3 R1->R2 R2->R3 R4 Heat Reaction Mixture (e.g., 50-100°C) R3->R4 W1 Quench Reaction R4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry & Concentrate W3->W4 P4 Purify (Vacuum Distillation or Chromatography) W4->P4

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to enhance your reaction yield and purity.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the most common causes?

This is a frequent issue, often traceable to three key areas: inefficient nucleophile generation, suboptimal reaction conditions, or poor solvent choice.

  • Inefficient Nucleophile (Butoxide) Generation: The butoxide anion is a potent nucleophile, but its formation is critical.

    • Cause: Presence of water. Sodium hydride (NaH) and other strong bases react violently with water. Even small amounts of moisture in your 1-butanol or solvent will consume the base, preventing the deprotonation of butanol.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If your 1-butanol has been opened, consider drying it over molecular sieves or distilling it. For bases like sodium or potassium hydride, which are often supplied as dispersions in mineral oil, ensure you are using the active reagent weight for your calculations.[3]

  • Suboptimal Reaction Conditions: The SNAr reaction has a significant activation energy barrier.

    • Cause: Insufficient temperature. Many Williamson ether syntheses require heating to proceed at a reasonable rate.[1]

    • Solution: A typical temperature range for this reaction is between 50 and 100 °C. If you are running the reaction at room temperature, a gradual increase in heat is the first parameter to adjust. Monitor the reaction by TLC or GC to track the consumption of the starting material.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and solvating the reactants.

    • Cause: Use of protic or apolar solvents. Protic solvents (like ethanol or water) will protonate and deactivate the butoxide nucleophile. Apolar solvents (like hexane or toluene) will not effectively solvize the ionic alkoxide.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively solvate the cation of the alkoxide salt, leaving a "naked" and highly reactive alkoxide anion.[1][3]

Question 2: I'm getting a consistent but mediocre yield (e.g., 40-60%). How can I push the reaction to completion?

Achieving near-quantitative conversion is possible with careful optimization. If your reaction is working but not efficiently, consider these advanced strategies.

  • Introduce a Phase-Transfer Catalyst (PTC): This is particularly effective when using a less reactive base like potassium carbonate (K₂CO₃).

    • Mechanism: The base (K₂CO₃) is often a solid, and the butoxide salt may have limited solubility in the organic solvent. A PTC, such as tetrabutylammonium bromide or 18-crown-6, acts as a shuttle. It forms an ion pair with the butoxide anion, transporting it into the organic phase where it can react with the trifluorobenzene.[1][4][5] This dramatically increases the effective concentration and reactivity of the nucleophile.

    • Implementation: Add a catalytic amount (1-5 mol%) of the PTC at the start of the reaction. This can allow for milder reaction conditions and shorter reaction times.[6]

  • Optimize Base and Stoichiometry:

    • Base Choice: For aryl ethers, bases like sodium hydroxide, potassium hydroxide, or potassium carbonate are common.[3] Cesium carbonate is often more effective due to its higher solubility and the "caesium effect," but it is also more expensive. For a robust reaction, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward.[3]

    • Stoichiometry: Use a slight excess of 1-butanol and the base (e.g., 1.1-1.2 equivalents) relative to the 1,2,3-trifluorobenzene to ensure the limiting reagent is fully consumed.

Parameter Initial Condition Optimization Strategy
Temperature 60 °CIncrease in 10 °C increments to 100 °C. Monitor by GC/TLC.
Base K₂CO₃Switch to NaH for irreversible deprotonation.
Catalyst NoneAdd 2-5 mol% Tetrabutylammonium Bromide.
Solvent AcetonitrileSwitch to DMF or DMSO for higher boiling points and better solubility.[7]
Question 3: I'm observing significant side products during analysis. What are they and how can they be minimized?

Side product formation is a common cause of reduced yield and purification headaches.

  • Primary Side Product: 2,3-Difluorophenol

    • Cause: This arises from the reaction of the aryl halide with hydroxide ions. Hydroxide can be present if using NaOH/KOH as the base or if water contaminates the reaction, reacting with a strong base like NaH to form NaOH.

    • Solution: Rigorously exclude water from your reaction. If using NaOH or KOH, ensure it is finely powdered and that the reaction is as anhydrous as possible. Using NaH or potassium hydride (KH) generally avoids this issue, provided the rest of the system is dry.[3]

  • C-Alkylation vs. O-Alkylation

    • Cause: The aryloxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or a carbon on the ring (C-alkylation, undesired).[1][3]

    • Solution: C-alkylation is generally minimized by using polar aprotic solvents (DMF, DMSO), which favor O-alkylation. This is typically a minor pathway in this specific synthesis but is worth noting.

Troubleshooting Logic Diagram

G Start Low Yield Issue Q1 Is any product forming? Start->Q1 A1_No Check for fundamental errors: - Reagent purity (wet?) - Anhydrous conditions - Reaction temperature too low Q1->A1_No No A1_Yes Yield is just low. Proceed to optimization. Q1->A1_Yes Yes Q2 Are there side products? A1_Yes->Q2 A2_Yes Identify side products (GC-MS). - Phenol? -> Ensure anhydrous conditions. - Other? -> Re-evaluate mechanism. Q2->A2_Yes Yes A2_No Reaction is clean but incomplete. Focus on reaction rate. Q2->A2_No No Opt Optimization Strategies: - Increase temperature - Use stronger base (NaH) - Add Phase-Transfer Catalyst - Change to DMF/DMSO solvent A2_Yes->Opt A2_No->Opt

Caption: A decision tree for troubleshooting low yield issues.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed above.

Materials:

  • 1,2,3-Trifluorobenzene

  • 1-Butanol (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous NH₄Cl, water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Nucleophile Formation: Suspend sodium hydride (1.2 eq) in anhydrous DMF. To this suspension, add anhydrous 1-butanol (1.1 eq) dropwise via the dropping funnel at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This indicates the formation of sodium butoxide.

  • Reaction: Add 1,2,3-trifluorobenzene (1.0 eq) to the flask. Heat the reaction mixture to 80 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a colorless to light yellow oil.[8][9] Purify via vacuum distillation (reported b.p. 110 °C / 20 mmHg) to obtain the final product, this compound.[8][9] Confirm identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Final FAQs

  • Q: Can I use 1-bromobutane and 2,3-difluorophenol instead?

    • A: Yes, this is a viable alternative route following the standard Williamson ether synthesis. You would deprotonate the 2,3-difluorophenol with a base (K₂CO₃ is often sufficient) and react it with 1-bromobutane. The principles of using a polar aprotic solvent and potentially a PTC still apply.[10]

  • Q: How critical is the inert atmosphere?

    • A: It is highly critical, especially when using reactive bases like sodium hydride, which can be deactivated by atmospheric moisture and oxygen. Maintaining an inert atmosphere throughout the reaction is essential for reproducibility and high yields.

  • Q: Is the reaction scalable for industrial production?

    • A: Yes. The Williamson ether synthesis is widely used in industrial processes. For large-scale synthesis, using K₂CO₃ with a phase-transfer catalyst is often preferred over sodium hydride for safety, cost, and handling reasons.[1]

References

Technical Support Center: Synthesis of Fluorinated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated aromatic ethers. These motifs are critical in medicinal chemistry and materials science, where the strategic introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, their synthesis is often fraught with challenges, from inert starting materials to competing side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from immediate troubleshooting of failed reactions to a broader discussion of strategic choices in our FAQs section. Our focus is on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

Troubleshooting Guide: When Your Reaction Fails

This section addresses the most common failures and unexpected outcomes during the synthesis of fluorinated aromatic ethers. Each question is designed to reflect a real-world laboratory scenario.

Question 1: My SNAr reaction with an aryl fluoride shows no conversion or extremely low yield. What should I investigate first?

This is a frequent challenge, particularly when the aromatic ring is not sufficiently activated. The entire SNAr mechanism hinges on stabilizing a high-energy intermediate.

Probable Causes & Recommended Solutions:

  • Insufficient Ring Activation: The rate-determining step of the SNAr reaction is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1] If your aryl fluoride lacks strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ ortho or para to the fluorine, the activation energy for this step is prohibitively high.[2][3]

    • Solution: Verify the electronic nature of your substrate. If it is electron-neutral or electron-rich, a standard SNAr is unlikely to succeed. You may need to consider alternative strategies such as organocatalysis with a superbase or photoredox catalysis, which can enable the substitution of unactivated aryl fluorides.[4][5]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the charged intermediate.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the alkoxide salt, leaving a more "naked" and highly reactive nucleophile. Avoid protic solvents like alcohols, as they can solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.

  • Poor Nucleophile Generation: The alcohol (R-OH) must be fully deprotonated to form the more potent alkoxide (R-O⁻) nucleophile.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH, KH, K₂CO₃) and that conditions are strictly anhydrous. Sodium hydride (NaH) is an excellent choice as the reaction is irreversible, driven by the evolution of H₂ gas. If using carbonates, ensure the base is finely powdered and dry to maximize surface area and reactivity.

  • Reaction Temperature is Too Low: While SNAr reactions can often proceed at moderate temperatures, some less activated substrates require more thermal energy.

    • Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for product formation and potential decomposition by TLC or LC-MS.

start Low/No SNAr Product check_activation Is the aryl fluoride activated by o/p EWGs? start->check_activation check_conditions Review Reaction Conditions check_activation->check_conditions Yes unactivated_strategy Result: Unactivated Substrate Consider alternative methods: - Photoredox Catalysis - Superbase Catalysis check_activation->unactivated_strategy No check_base Is the base strong enough & anhydrous? check_conditions->check_base check_solvent Is the solvent polar aprotic (DMF, DMSO)? check_base->check_solvent Yes fix_base Action: Use stronger/drier base (e.g., NaH). Ensure anhydrous setup. check_base->fix_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes fix_solvent Action: Switch to dry DMF or DMSO. check_solvent->fix_solvent No increase_temp Action: Increase temperature incrementally (e.g., 20°C steps). check_temp->increase_temp No

Caption: A workflow for diagnosing failed SNAr reactions.

Question 2: My Ullmann condensation is giving a low yield of the desired aryl ether. Where should I start troubleshooting?

The Ullmann condensation is a powerful, copper-catalyzed method, but its success is highly dependent on a synergistic interplay between catalyst, ligand, base, and solvent.[6] A low yield often points to a problem in this catalytic system.

Probable Causes & Recommended Solutions:

  • Catalyst Inactivity: Copper(I) salts like CuI are easily oxidized to the less active Cu(II) state.[7] An old or improperly stored catalyst is a common reason for failure.

    • Solution: Use a fresh bottle of the copper(I) salt. If possible, purchase from a reputable supplier and store it under an inert atmosphere. Some protocols benefit from using "activated" copper powder, though modern methods with soluble catalysts are generally more reliable.[8]

  • Absence or Poor Choice of Ligand: While classical Ullmann reactions were run at very high temperatures without ligands, modern protocols rely on ligands to stabilize the copper catalyst, improve solubility, and facilitate the catalytic cycle at lower temperatures.[8][9]

    • Solution: Introduce a chelating ligand. N,N- and N,O-chelating ligands are particularly effective.[6] N,N-dimethylglycine has been identified as a robust and broadly applicable ligand.[9] For a new substrate class, a ligand screening may be necessary to find the optimal choice.

  • Incorrect Base or Solvent Combination: The choice of base and solvent is often coupled and critical for success.

    • Solution: The combination can have a tremendous impact on yield.[10] For non-polar solvents like toluene or xylene, an inexpensive base like K₂CO₃ is often effective.[6][10] For polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is a common and effective choice.[6] The solubility and cation size of the base can significantly influence the reaction rate.[10]

  • Substrate Electronic Mismatch: The Ullmann reaction generally works best with electron-poor aryl halides and electron-rich phenols.[10]

    • Solution: If you are attempting to couple an electron-rich aryl halide or an electron-poor phenol, the reaction will be inherently slower. In this case, you may need a more active catalyst system (e.g., a different ligand) or more forcing conditions (higher temperature).

ParameterRecommendation for Non-Polar SolventsRecommendation for Polar Aprotic SolventsRationale
Solvent Toluene, XyleneDMF, NMP, AcetonitrileSolvent choice impacts base solubility and reaction temperature. Non-polar solvents are sometimes easier to work up.[10]
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)The base's effectiveness depends on its solubility and the nature of the cation. K⁺ works well in toluene, while the softer Cs⁺ is often superior in polar solvents.[6][10]
Catalyst CuI, CuBr, Cu₂OCuI, CuBr, Cu₂OCopper(I) salts are the most common and effective pre-catalysts for the reaction.[6]
Ligand N,N-Dimethylglycine, SalicylaldoximeN,N-Dimethylglycine, 8-HydroxyquinolineLigands accelerate the reaction, allowing for milder conditions and broader substrate scope.[9][11]
Temp. (°C) 100 - 140 °C80 - 120 °CModern ligand-assisted reactions run at significantly lower temperatures than classical protocols (>200 °C).[7][8]
Question 3: I'm observing significant dehalogenation of my aryl halide starting material. How can I prevent this?

Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in many cross-coupling reactions, including the Ullmann condensation.[7] It becomes competitive when the desired C-O bond formation is slow.

Probable Causes & Recommended Solutions:

  • Presence of Protic Impurities: The hydrogen atom for dehalogenation often comes from trace water, the alcohol nucleophile itself, or even certain solvents.[7]

    • Solution: Implement strictly anhydrous conditions. Thoroughly dry all glassware. Use anhydrous solvents and high-purity reagents. Running the reaction under a rigorously inert atmosphere (N₂ or Ar) is crucial to prevent moisture from the air from entering the reaction.[7]

  • Slow C-O Coupling Rate: If the desired productive coupling is sluggish, the catalyst can be diverted into a reductive dehalogenation pathway.

    • Solution: Focus on optimizing the main reaction. Increasing the reaction temperature, changing the ligand, or using a more suitable base can accelerate the desired C-O bond formation, making it outcompete the dehalogenation pathway.

  • Inappropriate Solvent: Some solvents are more prone to acting as hydrogen atom donors than others.

    • Solution: If dehalogenation is a persistent issue, consider screening alternative anhydrous solvents.

Frequently Asked Questions (FAQs)

This section covers broader, more fundamental questions about the synthesis of fluorinated aromatic ethers.

Question 4: Why is fluorine often a better leaving group than chlorine or bromine in SNAr, despite the C-F bond being the strongest carbon-halogen bond?

This is a classic and excellent question that highlights a key mechanistic feature of the SNAr reaction. The answer lies in the rate-determining step.

  • Mechanism Focus: In an SNAr reaction, the bond to the leaving group is not broken in the slow step. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the negatively charged Meisenheimer complex.[1][12]

  • Role of Electronegativity: The speed of this step is determined by how electrophilic the carbon atom bearing the halogen is. Fluorine is the most electronegative element, so it exerts a powerful inductive electron-withdrawing effect.[13][14] This effect polarizes the C-F bond, making the carbon atom highly electron-deficient and exceptionally susceptible to nucleophilic attack. This strong inductive effect stabilizes the forming negative charge in the transition state leading to the Meisenheimer intermediate, thus lowering the activation energy.[1]

  • Fast Second Step: The second step, the expulsion of the halide and re-aromatization of the ring, is fast. Although breaking the C-F bond is energetically costly, this cost is more than offset by the energy gained from restoring the highly stable aromatic system.[13]

Therefore, the reactivity order for halogens in SNAr is typically F > Cl > Br > I , which is the reverse of what is seen in SN1 or SN2 reactions where leaving group ability is paramount.[1]

Caption: The two-step addition-elimination mechanism of SNAr.

Question 5: How do I choose between an SNAr and an Ullmann condensation strategy for my target molecule?

The choice of strategy is dictated primarily by the electronic properties of your starting materials.

FeatureSNAr is PreferredUllmann Condensation is Preferred
Aryl Halide Electron-deficient (activated by EWGs)Electron-neutral or electron-rich
Phenol No strong electronic preferenceElectron-rich phenols react faster
Leaving Group Fluoride is often best (F > Cl > Br > I)Iodide or Bromide (I > Br >> Cl)
Conditions Often metal-free, can be milderRequires a Copper catalyst and often a ligand
Key Challenge Limited to activated systemsCatalyst deactivation, ligand screening

Decision Framework:

  • Analyze your aryl halide: Does it have a strong EWG (like -NO₂ or -CN) positioned ortho or para to the halogen?

    • Yes: An SNAr reaction is likely the most straightforward and cost-effective approach. Use an aryl fluoride if available.

    • No: The aryl halide is unactivated or electron-rich. An Ullmann condensation is the more appropriate choice. Use an aryl iodide or bromide for the best reactivity.

Question 6: What is the effect of fluorinated solvents like HFIP or TFE on these reactions?

Fluorinated alcoholic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as powerful, non-coordinating solvents that can have a remarkable effect on certain transition-metal-catalyzed reactions.[15] While not traditionally used for standard SNAr or Ullmann reactions, they are particularly noted for their ability to promote challenging C-H activation processes.[16] Their high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability can stabilize cationic intermediates and promote difficult catalytic steps, sometimes enabling reactions that fail in conventional solvents.[15][16] While their direct, general application to improve standard aryl ether syntheses is not established, they represent a frontier in reaction condition optimization, especially for novel or challenging transformations.

References

preventing elimination reactions in 1-Butoxy-2,3-Difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Elimination Reactions and Maximizing Ether Yield

Welcome to the technical support guide for the synthesis of 1-Butoxy-2,3-Difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with side reactions during this synthesis. Our goal is to provide expert, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

The synthesis of this compound, a valuable intermediate in pharmaceuticals and material science, is typically achieved through a nucleophilic substitution reaction.[1] The most common route involves the reaction of 2,3-difluorophenol with a C4 alkylating agent, such as 1-bromobutane, in the presence of a base. This reaction, a variant of the Williamson ether synthesis, is often plagued by a competing elimination reaction that generates butene isomers, reducing the yield of the desired ether product and complicating purification.

This guide provides a deep dive into the mechanistic underpinnings of this competition and offers practical, evidence-based strategies to favor the desired substitution pathway.

Core Challenge: The Substitution vs. Elimination Dichotomy

The central issue in this synthesis is the dual nature of the phenoxide, which can act as both a nucleophile (leading to the desired ether) and a base (leading to the undesired alkene). The alkyl halide, 1-bromobutane, possesses both an electrophilic carbon (the target for substitution) and abstractable β-hydrogens (the target for elimination).

The desired pathway is a bimolecular nucleophilic substitution (SN2), where the 2,3-difluorophenoxide ion attacks the carbon atom bonded to the bromine on 1-bromobutane.[2][3] The competing pathway is a bimolecular elimination (E2), where the base abstracts a proton from the second carbon of the 1-bromobutane, leading to the formation of 1-butene.[4][5]

graph Competition { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Reactants [label="2,3-Difluorophenoxide\n+ 1-Bromobutane", pos="0,1.5!", fillcolor="#4285F4"]; Base [label="Base (e.g., K₂CO₃)", pos="2,3!", shape=ellipse, style=filled, fillcolor="#5F6368"]; SN2 [label="SN2 Pathway\n(Nucleophilic Attack)", pos="3,2.5!", fillcolor="#34A853"]; E2 [label="E2 Pathway\n(Proton Abstraction)", pos="3,0.5!", fillcolor="#EA4335"]; Product [label="this compound\n(Desired Product)", pos="6,2.5!", fillcolor="#34A853"]; Byproduct [label="1-Butene\n(Elimination Byproduct)", pos="6,0.5!", fillcolor="#EA4335"];

// Edges Reactants -> SN2 [label=" Favored by:\n Weak Base\n Polar Aprotic Solvent\n Low Temperature", color="#34A853"]; Reactants -> E2 [label=" Favored by:\n Strong/Bulky Base\n High Temperature ", color="#EA4335"]; SN2 -> Product [color="#34A853"]; E2 -> Byproduct [color="#EA4335"]; Base -> Reactants [style=invis]; }

Figure 1. Key factors influencing the competition between SN2 (substitution) and E2 (elimination) pathways.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My yield is low, and GC-MS analysis confirms the presence of 1-butene. What is the primary cause?

Answer: The detection of 1-butene is a definitive sign that the E2 elimination reaction is significantly competing with, or even dominating, the desired SN2 substitution. This means that under your current conditions, the base in the reaction is preferentially abstracting a proton from the butyl chain of your alkylating agent rather than the phenoxide attacking the electrophilic carbon. Several factors, including your choice of base, solvent, and temperature, are likely contributing to this outcome.

Q2: How does my choice of base impact the formation of elimination byproducts?

Answer: The base is arguably the most critical factor. Its role is to deprotonate the 2,3-difluorophenol to generate the nucleophilic phenoxide. However, any excess base, or the phenoxide itself, can initiate the E2 elimination.

  • Strong, Bulky Bases: Sterically hindered and strong bases, such as potassium tert-butoxide (t-BuOK), are classic reagents for promoting E2 reactions and should be avoided in this synthesis.[6]

  • Strong, Non-Bulky Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also increase the rate of elimination, especially at higher temperatures.

  • Weak, Non-Nucleophilic Bases: Mild bases are ideal. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for synthesizing aryl ethers.[4] They are sufficiently basic to deprotonate the phenol but are poor at promoting the E2 reaction.

Table 1: Comparison of Common Bases for Ether Synthesis

Base Type Typical Outcome Recommendation for This Synthesis
K₂CO₃ Weak Base Strongly Favors Substitution Excellent Choice
Cs₂CO₃ Weak Base Strongly Favors Substitution Excellent, though more expensive
NaH Strong Base Favors Substitution (non-nucleophilic) Good Choice (generates H₂ gas)[2]
KOH/NaOH Strong Base Mixture of Substitution/Elimination Use with caution at low temperatures

| KOtBu | Strong, Bulky Base | Strongly Favors Elimination | Avoid |

Q3: What is the optimal solvent for minimizing elimination?

Answer: The solvent significantly influences the reactivity of the nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended.[4] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly nucleophilic. This enhances the rate of the desired SN2 reaction.[7]

  • Polar Protic Solvents (Avoid): Solvents like ethanol, methanol, or water should be avoided. They form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" that hinders its ability to act as a nucleophile.[7][8] This suppression of nucleophilicity gives the competing E2 pathway a greater chance to occur.

Q4: I need to accelerate my reaction. Can I just increase the temperature?

Answer: While increasing temperature does increase the rate of all reactions, it disproportionately favors elimination over substitution. Elimination reactions typically have a higher activation energy and thus their rates are more sensitive to temperature increases. Running the reaction at excessively high temperatures is one of the most common reasons for poor yields in Williamson ether syntheses.

Recommendation: Conduct the reaction at the lowest temperature that provides a reasonable rate (e.g., 70-80 °C).[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal balance between reaction time and byproduct formation.

Q5: Does the choice of butyl halide (Cl vs. Br vs. I) matter?

Answer: Yes, the leaving group is important. The reactivity order for the leaving group in both SN2 and E2 reactions is I > Br > Cl. Using 1-iodobutane will result in a faster reaction than 1-bromobutane, which is in turn faster than 1-chlorobutane. While this accelerates the desired SN2 reaction, it also accelerates the E2 side reaction. 1-Bromobutane generally offers the best balance of reactivity and selectivity for this synthesis.

Crucially, you must use a primary alkyl halide . The tendency to undergo elimination increases dramatically from primary to secondary to tertiary halides.[5]

  • Primary (1-bromobutane): Ideal for SN2.

  • Secondary (2-bromobutane): Will produce significant amounts of 2-butene.[10]

  • Tertiary (tert-butyl bromide): Will yield almost exclusively isobutylene via E2.[2]

Mechanistic Visualization: SN2 vs. E2

The diagram below illustrates the molecular interactions that determine the reaction outcome. In the SN2 pathway, the oxygen atom of the phenoxide attacks the primary carbon. In the E2 pathway, it abstracts a β-hydrogen.

graph Mechanisms { graph [rankdir="TB", splines=ortho, fontname="Helvetica", label="Figure 2. Competing SN2 and E2 Mechanisms", labelloc=b, fontsize=10]; node [shape=none, margin=0, fontname="Helvetica", fontsize=9]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

}

Optimized Protocol to Minimize Elimination

This protocol incorporates the best practices discussed above to maximize the yield of this compound.

Reagents:

  • 2,3-Difluorophenol (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Alkylating Agent Addition: Begin vigorous stirring. Add 1-bromobutane (1.2 eq) dropwise to the suspension at room temperature over 5-10 minutes.

  • Heating: Heat the reaction mixture to 75-80 °C using a temperature-controlled heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC analysis. The reaction is typically complete when the 2,3-difluorophenol spot/peak is no longer visible (usually 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Reaction Condition Optimization for 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Butoxy-2,3-Difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.

I. Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation typically involves a nucleophilic substitution reaction, where a butoxy group is introduced onto the 2,3-difluorobenzene scaffold. The two primary synthetic routes are the Williamson ether synthesis, starting from 2,3-difluorophenol, and a nucleophilic aromatic substitution (SNAr) reaction, commencing with a leaving group other than hydroxyl on the aromatic ring.

This guide will delve into the nuances of optimizing these reactions, addressing common challenges such as low yield, side product formation, and purification difficulties.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Low or No Product Yield

Q1: I am observing very low to no yield of this compound. What are the likely causes?

Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inadequate Deprotonation of 2,3-Difluorophenol (Williamson Ether Synthesis): The hydroxyl group of 2,3-difluorophenol must be fully deprotonated to form the more nucleophilic phenoxide.

    • Troubleshooting:

      • Choice of Base: Use a sufficiently strong base to deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) often lead to higher yields by ensuring complete and irreversible deprotonation.[2][3]

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will consume the base and hydrolyze the phenoxide, reducing the concentration of the active nucleophile.

  • Poor Leaving Group (SNAr Reaction): If you are starting from a precursor like 1-bromo-2,3-difluorobenzene, the success of the reaction depends on the facility of the leaving group's departure.

    • Troubleshooting:

      • While bromine is a common leaving group, the reactivity order in SNAr reactions is often F > Cl > Br > I, contrary to SN2 reactions.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of fluorine.

  • Suboptimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[4] If you are observing low conversion at a lower temperature, gradually increase the temperature while monitoring the reaction for potential side product formation.

  • Inappropriate Solvent: The choice of solvent is critical for both Williamson ether synthesis and SNAr reactions.

    • Troubleshooting:

      • Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[3]

B. Formation of Side Products

Q2: My reaction is producing significant amounts of side products. How can I identify and minimize them?

The formation of side products can complicate purification and reduce the yield of the desired product. The most common side reactions in this synthesis are C-alkylation and elimination.

Possible Side Products & Mitigation Strategies:

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to the formation of butylated difluorophenol isomers.[5]

    • Troubleshooting:

      • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. Protic solvents, on the other hand, can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more accessible for alkylation.[5]

      • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the C/O alkylation ratio.

  • Elimination Reaction: The butoxide nucleophile can also act as a base and promote the elimination of HBr from 1-bromobutane, leading to the formation of butene. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions.[6]

    • Troubleshooting:

      • Reaction Temperature: Avoid excessively high temperatures, as this can favor the elimination reaction.

      • Choice of Alkyl Halide: Ensure you are using a primary alkyl halide (1-bromobutane or 1-iodobutane) to minimize elimination.

C. Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the potential presence of closely boiling impurities.

Recommended Purification Strategy:

  • Fractional Distillation: Fractional distillation is the primary method for purifying liquid products with close boiling points.[7]

    • Procedure:

      • Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux column).

      • Carefully heat the crude product under reduced pressure to avoid decomposition. The boiling point of this compound is reported as 110°C at 20 mmHg.[8]

      • Collect the fractions at a stable temperature and analyze their purity by GC-MS.

III. Optimized Experimental Protocols

Below are recommended starting protocols for the synthesis of this compound. These should be considered as starting points and may require further optimization based on your specific laboratory conditions and desired purity.

Protocol 1: Williamson Ether Synthesis from 2,3-Difluorophenol

Williamson_Ether_Synthesis

Materials:

  • 2,3-Difluorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) under a stream of nitrogen.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 2,3-difluorophenol (1.0 eq) in anhydrous DMF via the dropping funnel at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) from 1-Bromo-2,3-difluorobenzene

SNAr_Reaction

Materials:

  • 1-Bromo-2,3-difluorobenzene[9]

  • Sodium butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional[10]

  • Anhydrous diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium butoxide (1.2 eq) and anhydrous DMF under a stream of nitrogen.

  • If using, add the phase-transfer catalyst (0.05-0.1 eq).

  • Add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

IV. Data Summary

ParameterWilliamson Ether SynthesisSNAr Reaction
Starting Material 2,3-Difluorophenol1-Bromo-2,3-difluorobenzene
Reagent 1-BromobutaneSodium Butoxide
Base Sodium HydrideNot required
Solvent Anhydrous DMFAnhydrous DMF
Temperature 60-70 °C80-100 °C
Key Challenges Incomplete deprotonation, C-alkylationSlower reaction rates

V. Mechanistic Insights

Reaction_Mechanisms

The Williamson ether synthesis proceeds via a classic SN2 mechanism where the phenoxide attacks the primary alkyl halide.[2] The SNAr reaction, conversely, involves a two-step addition-elimination mechanism. The nucleophile (butoxide) attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group in the second step restores the aromaticity of the ring.

VI. Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful optimization of reaction conditions to achieve high yields and purity. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a comprehensive framework for addressing common challenges and serves as a valuable resource for the successful preparation of this important chemical intermediate.

VII. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Butoxy-2,3-Difluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the work-up procedure of this synthesis. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of 2,3-difluorophenol with a butyl halide in the presence of a base.[1][2] While the reaction itself is robust, the work-up and purification stages are critical for obtaining a high-purity product and require careful attention to detail.

This guide is structured to address specific issues you may encounter, providing not just procedural steps but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively improve your experimental outcomes.

Troubleshooting Guide

This section addresses common problems observed during the work-up of this compound synthesis.

Issue 1: Emulsion Formation During Aqueous Extraction

Q: I'm seeing a thick, persistent emulsion at the interface of my organic and aqueous layers during extraction, and it's not separating even after letting it sit. What's causing this and how can I break it?

A: Emulsion formation is a frequent challenge in the work-up of ether syntheses, particularly when using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Causality: The primary cause is often the presence of unreacted alkoxide or fine particulate matter from the base, which acts as a surfactant, stabilizing the mixture of the two immiscible liquids. High pH can also contribute to the emulsification of any acidic impurities.

  • Immediate Solution:

    • Brine Wash: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[3] The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the organic components out and disrupting the emulsion.[4]

    • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to mix the layers. This minimizes the energy input that creates fine droplets.[5]

    • Patience and Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent with a different density, such as diethyl ether, can sometimes alter the physical properties of the organic layer enough to break the emulsion.

Issue 2: Low or No Product Yield After Work-up

Q: After performing the extraction and evaporating the solvent, I have very little or no oily residue corresponding to my product. What could have gone wrong?

A: This is a frustrating but common issue that can stem from several points in the reaction and work-up procedure.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The Williamson ether synthesis is an SN2 reaction.[6] Ensure your starting materials are dry, especially the solvent and the 2,3-difluorophenol, as water will quench the base. If using NaH, ensure it is fresh and the mineral oil has been properly washed away with a dry, non-polar solvent like hexane if necessary.[7]

    • Incorrect Layer Identification: The density of this compound is approximately 1.11 g/mL.[8] Depending on the organic solvent used for extraction (e.g., diethyl ether has a density of ~0.71 g/mL, while dichloromethane has a density of ~1.33 g/mL), the organic layer could be either the top or bottom layer. Always test the layers by adding a few drops of water to see which layer it joins to avoid accidentally discarding your product.[9]

    • Product Volatility: this compound has a boiling point of 110 °C at 20 mmHg.[8] Aggressive removal of the solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to loss of the product. It is advisable to remove the bulk of the solvent at a moderate temperature and then switch to high vacuum without heating to remove the final traces.

    • Inefficient Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to transfer the product from the aqueous to the organic phase.[9]

Issue 3: Product is Contaminated with Starting Phenol

Q: My NMR or GC-MS analysis shows a significant amount of unreacted 2,3-difluorophenol in my final product. How can I remove this?

A: The presence of starting phenol is a clear indication of either an incomplete reaction or an inadequate work-up.

  • Root Cause Analysis:

    • Stoichiometry: Ensure you are using a slight excess of the base and the butyl halide to drive the reaction to completion.

    • Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature for complete conversion.

  • Purification Strategy:

    • Base Wash: The most effective way to remove unreacted phenol is to perform a wash with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[10] The phenol will be deprotonated to the water-soluble phenoxide salt and will partition into the aqueous layer.

      • Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Transfer to a separatory funnel and wash with the dilute base solution. Separate the layers and then wash the organic layer with water and finally with brine to remove any residual base and water.[11]

    • Chromatography: If the base wash is not sufficient or if other impurities are present, column chromatography on silica gel is an effective purification method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation of the less polar product from the more polar phenol.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction that uses sodium hydride (NaH) as a base?

A1: Quenching NaH must be done with extreme caution as it reacts violently with water to produce flammable hydrogen gas.[7] The recommended procedure is to cool the reaction vessel in an ice bath and slowly add a less reactive alcohol, such as isopropanol, dropwise.[12][13] Once the vigorous bubbling subsides, you can switch to a more reactive alcohol like ethanol or methanol to ensure all the NaH is consumed.[7] Only after this should water be slowly added to quench any remaining reactive species.[14]

Q2: Which drying agent is best for the organic extract of this compound?

A2: Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are both suitable choices.[15]

  • Magnesium Sulfate (MgSO4): Acts quickly and has a high capacity for water. However, it is a fine powder and requires filtration to remove.[16]

  • Sodium Sulfate (Na2SO4): Is granular and can often be removed by simple decantation. It has a lower capacity for water and works more slowly than MgSO4.[4][16] For grossly wet extracts, it is always recommended to first wash with brine to remove the bulk of the water before adding the solid drying agent.[3]

Q3: My final product is a pale yellow liquid. Is this normal, and how can I decolorize it?

A3: The pure product, this compound, is typically described as a colorless to light yellow liquid.[8][17] The yellow tint may be due to minor impurities. If a completely colorless product is required, you can try the following:

  • Activated Carbon Treatment: Dissolve the product in a minimal amount of a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through Celite to remove the carbon.

  • Distillation: Fractional distillation under reduced pressure can be a very effective method for both purification and decolorization.[18][19] Given the boiling point of 110 °C/20 mmHg, a vacuum distillation setup is necessary.[8]

Q4: Can I use a different base instead of sodium hydride or potassium carbonate?

A4: Yes, other bases can be used for Williamson ether syntheses. For aryl ethers, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, often in polar aprotic solvents like DMSO or DMF.[20] The choice of base can influence reaction time and temperature, as well as the potential for side reactions. Stronger bases like NaH are often preferred for their ability to completely deprotonate the phenol, leading to faster reaction rates.[20]

Experimental Protocol: Standard Work-up Procedure

This protocol assumes the reaction has been completed and the reaction mixture has been cooled to room temperature.

  • Quenching (if NaH was used): a. Cool the reaction flask in an ice-water bath. b. Slowly and carefully add isopropanol dropwise with stirring until gas evolution ceases.[12] c. Add an equal volume of methanol and stir for 10 minutes.[7] d. Slowly add water to the mixture.

  • Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).[21] c. Add water to dissolve any inorganic salts. d. Shake the funnel gently, venting frequently to release any pressure.[5] e. Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide . f. Separate the layers, being certain of which is the organic layer containing your product.[9] g. Extract the aqueous layer two more times with the organic solvent. h. Combine all organic extracts.

  • Washing: a. Wash the combined organic extracts with a 5% aqueous NaOH solution to remove any unreacted 2,3-difluorophenol.[10] b. Wash with water to remove residual NaOH. c. Wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.[3]

  • Drying: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a suitable amount of anhydrous MgSO4 or Na2SO4. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[3] c. Allow the mixture to stand for at least 15-20 minutes.[16]

  • Isolation: a. Remove the drying agent by gravity filtration or by careful decantation. b. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. c. Concentrate the filtrate using a rotary evaporator. Be mindful of the product's volatility; use a moderate water bath temperature (e.g., <40°C). d. Place the resulting oil under high vacuum to remove any final traces of solvent.

  • Purification (if necessary): a. If the product is not pure by NMR or GC analysis, further purification by vacuum distillation or column chromatography may be required.

Data Summary

ParameterValueSource
Molecular Formula C₁₀H₁₂F₂O[8]
Molecular Weight 186.2 g/mol [8]
Appearance Colorless to light yellow clear liquid[8][17]
Density ~1.11 g/mL[8]
Boiling Point 110 °C / 20 mmHg[8]
Purity (Typical) ≥ 98% (GC)[8]

Workflow Diagram

The following diagram illustrates the key decision points and steps in the work-up procedure for this compound.

Workup_Procedure start Completed Reaction Mixture quench 1. Quench Reaction (e.g., with Isopropanol, then Water) start->quench extract 2. Liquid-Liquid Extraction (e.g., with Diethyl Ether & Water) quench->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Add Brine / Filter (See Troubleshooting) emulsion->break_emulsion Yes separate 3. Separate Layers emulsion->separate No break_emulsion->separate wash 4. Wash Organic Layer (Dilute NaOH, Water, Brine) separate->wash dry 5. Dry with Anhydrous Salt (e.g., MgSO4) wash->dry isolate 6. Isolate Crude Product (Filter & Evaporate Solvent) dry->isolate analyze Analyze Purity (GC/NMR) isolate->analyze pure Product is Pure analyze->pure Yes purify 7. Purify Product (Distillation or Chromatography) analyze->purify No final_product Final Product purify->final_product

Caption: Work-up workflow for this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the large-scale synthesis of 1-Butoxy-2,3-Difluorobenzene. This resource is designed for researchers, process chemists, and drug development professionals who are scaling up this important fluorinated intermediate. As a versatile building block in pharmaceuticals and agrochemicals, its efficient and pure synthesis is critical.[1] This guide addresses common challenges through practical, field-tested advice, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the synthesis.

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially viable method is the Williamson ether synthesis.[2][3] This involves the reaction of a 2,3-difluorophenoxide salt with a butyl halide, typically 1-bromobutane or 1-iodobutane. The reaction proceeds via an SN2 mechanism and is favored for its reliability and use of readily available starting materials.[4][5]

Q2: Why is using a primary alkyl halide like 1-bromobutane critical?

The Williamson synthesis is a competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways.[2][3] Alkoxides are strong bases, and using secondary (e.g., 2-bromobutane) or tertiary (e.g., tert-butyl bromide) halides will strongly favor the E2 elimination pathway, leading to the formation of butene isomers instead of the desired ether product.[6] Therefore, a primary halide is essential for maximizing yield.

Q3: My reaction has stalled and GC analysis shows a large amount of unreacted 2,3-difluorophenol. What are the likely causes?

This issue typically points to three main culprits:

  • Insufficient Base: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is weak, hygroscopic, or added in a substoichiometric amount, the reaction will not proceed to completion.

  • Inactive Alkyl Halide: The 1-bromobutane may have degraded during storage. It's crucial to use a fresh or properly stored batch.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in very slow reaction kinetics. A balance must be struck to ensure a reasonable reaction rate without significant impurity formation.

Q4: What are the key safety concerns when running this synthesis at a multi-kilogram scale?

  • Strong Bases: Reagents like sodium hydride (NaH) are often used and are highly flammable, reacting violently with water. Strict anhydrous conditions and proper handling protocols are mandatory.

  • Solvent Hazards: Polar aprotic solvents like DMF or DMAc, while effective, have associated health risks and high boiling points, which can complicate removal.

  • Exothermic Reaction: The initial deprotonation and the subsequent alkylation can be exothermic. On a large scale, this requires a jacketed reactor with controlled reagent addition and efficient cooling to prevent thermal runaway.

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental issues in a detailed question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield and Significant Byproduct Formation

Q: I'm observing a low yield of the desired product, and my crude NMR/GC-MS shows several unexpected impurities. What are these byproducts and how can I prevent them?

A: Understanding the Cause: Low yield in a Williamson ether synthesis at scale is almost always due to competing side reactions. The primary suspects are over-alkylation and impurities in the starting materials.

  • C-Alkylation: While O-alkylation is thermodynamically favored, some C-alkylation can occur on the electron-rich aromatic ring, leading to butyl-difluorophenol isomers. This is often exacerbated by certain solvent/base combinations.

  • Diaryl Ether Formation: If your 2,3-difluorophenol starting material is contaminated with other difluorobenzene isomers (e.g., 1,2- or 1,4-difluorobenzene), these can lead to the formation of other butoxy-difluorobenzene isomers which may be difficult to separate.[7] The synthesis of difluorobenzenes can sometimes produce mixtures of isomers.[8][9]

  • Elimination: As mentioned in the FAQ, if there is any secondary butyl halide present, butene gas will be formed, consuming your reagents and reducing the yield.

Troubleshooting Workflow:

Caption: Logical flow for troubleshooting low product yield.

Preventative Actions & Solutions:

  • Starting Material Validation: Always run a purity check (GC, HPLC, or qNMR) on your 2,3-difluorophenol and 1-bromobutane before starting a large-scale run. Contamination with other isomers is a common issue in fluorinated aromatics.[7]

  • Choice of Base and Solvent:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure rapid and complete deprotonation.

    • Employ polar aprotic solvents like DMF, DMSO, or Acetonitrile. These solvents solvate the cation (Na⁺, K⁺) but not the phenoxide anion, keeping it highly nucleophilic and reactive.[2]

  • Temperature Control: Maintain the lowest possible temperature that affords a reasonable reaction rate (typically 60-80 °C). Monitor the reaction progress by GC; once the starting material is consumed, cool the reaction down immediately to prevent byproduct formation from extended heating.

Issue 2: Difficult Purification and Product Isolation

Q: My crude product is an oil that is difficult to purify by distillation. The boiling points of the product and a key impurity seem very close. How can I achieve >98% purity at scale?

A: Understanding the Cause: The target product, this compound, has a boiling point of approximately 110 °C at 20 mmHg.[1] Impurities with similar polarity and molecular weight, such as isomeric byproducts or unreacted starting materials, can be challenging to separate by distillation alone.

Strategies for Effective Purification:

  • Aqueous Work-up Optimization: Before distillation, a thorough aqueous work-up is critical.

    • Base Quench: Wash the organic layer with a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

    • Phenol Removal: Follow with multiple washes with a dilute base solution (e.g., 1M NaOH or K₂CO₃) to extract any unreacted acidic 2,3-difluorophenol into the aqueous layer. This is the single most effective step for removing the phenol starting material.

    • Brine Wash: A final wash with saturated NaCl solution helps to break emulsions and remove residual water from the organic layer.

  • Fractional Vacuum Distillation:

    • High-Efficiency Column: Do not use simple distillation. A packed column (e.g., with Raschig rings or structured packing) is essential to provide the necessary theoretical plates for separating close-boiling components.

    • Stable Vacuum: A stable, deep vacuum is crucial. Fluctuations in pressure will cause the boiling points to change, smearing the distillation fractions.

    • Fraction Collection: Collect multiple small fractions and analyze each by GC before combining the pure fractions.

Data Summary: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Separation Notes
This compound 186.20[10]110 / 20 mmHg[1]Target Product.
2,3-Difluorophenol130.09140-141 / 760 mmHgRemovable by basic aqueous wash.
1-Bromobutane137.02101-103 / 760 mmHgExcess is typically removed with the solvent.
Isomeric Byproducts~186.20Varies, often close to productRequires efficient fractional distillation.

Part 3: Detailed Experimental Protocol (Illustrative 1 kg Scale)

This protocol is a self-validating system with built-in checkpoints. Warning: This reaction should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis.

Core Reaction Mechanism

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2,3-Difluorophenol Phenoxide Sodium 2,3-Difluorophenoxide (Nucleophile) Phenol->Phenoxide + Base NaH Base->Phenoxide H2 H₂ Gas Phenoxide->H2 + AlkylHalide 1-Bromobutane (Electrophile) Phenoxide->AlkylHalide Nucleophilic Attack Product This compound AlkylHalide->Product + Salt NaBr Product->Salt +

Caption: The two-step Williamson ether synthesis pathway.

Procedure:
  • Reactor Setup: Charge a 20 L, dry, nitrogen-purged jacketed glass reactor with anhydrous N,N-Dimethylformamide (DMF, 8 L). Begin stirring and set the jacket temperature to 10 °C.

  • Base Addition: Under a strong nitrogen flow, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 346 g, 8.65 mol, 1.1 eq) in portions. Caution: NaH is highly reactive.

  • Phenol Addition: Slowly add a solution of 2,3-difluorophenol (1.0 kg, 7.69 mol, 1.0 eq) dissolved in anhydrous DMF (2 L) via an addition funnel over 2 hours. Maintain the internal temperature below 25 °C. Vigorous hydrogen gas evolution will occur.

  • Reaction Maturation (Deprotonation): Once the addition is complete, allow the mixture to stir at 25 °C for 1 hour until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkyl Halide Addition: Slowly add 1-bromobutane (1.15 kg, 8.46 mol, 1.1 eq) dropwise over 2 hours, maintaining the internal temperature below 30 °C.

  • Reaction Maturation (Alkylation): Heat the reaction mixture to 70 °C and hold for 4-6 hours.

  • Checkpoint: In-Process Control (IPC): Carefully take a small aliquot from the reaction. Quench it with water and extract with ethyl acetate. Analyze the organic layer by GC. The reaction is complete when the area % of 2,3-difluorophenol is <1%. If not complete, continue heating for another 2 hours and re-analyze.

  • Quenching: Cool the reactor to 10 °C. Slowly and carefully add deionized water (5 L) to quench the reaction. Maintain the temperature below 25 °C.

  • Work-up: Transfer the mixture to a larger separatory funnel or extraction vessel. Add ethyl acetate (8 L) and separate the layers.

    • Wash the organic layer with 1M NaOH (2 x 2 L).

    • Wash the organic layer with water (2 L).

    • Wash the organic layer with saturated brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Set up for fractional vacuum distillation. Purify the resulting crude oil under high vacuum (~20 mmHg) to yield this compound as a colorless to light yellow liquid.[1] Expect a yield of 75-85%.

References

stability issues of 1-Butoxy-2,3-Difluorobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Butoxy-2,3-Difluorobenzene (CAS No. 136239-66-2). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile fluorinated building block under various reaction conditions.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic properties and solubility in organic solvents.[1] The presence of the difluorobenzene ring enhances its metabolic and thermal stability due to the high strength of the carbon-fluorine (C-F) bond.[2] However, like any specialized reagent, its stability is not absolute and can be compromised under specific chemical environments. This guide is designed to help you anticipate and address potential stability issues, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Cleavage of the Butoxy Group

Symptom: You observe the formation of 2,3-difluorophenol or butyl halides as byproducts in your reaction mixture, confirmed by GC-MS or NMR analysis.

Potential Causes & Solutions:

  • Strong Lewis or Protic Acid Catalysis: The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions.[3] Lewis acids like BBr₃, AlCl₃, or strong protic acids such as HBr and HI can protonate the ether oxygen, facilitating nucleophilic attack and subsequent cleavage of the C-O bond.

    • Causality: The electron-withdrawing nature of the difluorinated ring can make the ether oxygen less basic, but strong acids can still promote cleavage. The reaction proceeds via protonation of the ether oxygen, forming a better leaving group (butanol), followed by nucleophilic attack of the conjugate base on the butyl group (Sₙ2) or formation of a butyl carbocation (Sₙ1).

    • Troubleshooting Protocol:

      • Reagent Selection: If possible, choose milder Lewis acids or avoid strong protic acids altogether. Scandium or zinc triflates can sometimes be effective alternatives to harsher Lewis acids.[4][5]

      • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of ether cleavage.

      • Stoichiometry: Use a stoichiometric amount of the acid catalyst instead of a large excess.

      • Alternative Synthetic Routes: Consider synthetic strategies that do not require strongly acidic conditions in the presence of the butoxy ether.

  • High Temperatures: While generally thermally stable, prolonged exposure to high temperatures, especially in the presence of trace acidic or basic impurities, can lead to decomposition. Thermal decomposition of fluorinated polymers can generate various byproducts, including smaller fluorinated compounds and acids.[6]

    • Troubleshooting Protocol:

      • Temperature Optimization: Determine the minimum temperature required for your desired transformation.

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SₙAr)

Symptom: You detect the formation of byproducts where the butoxy group or one of the fluorine atoms has been displaced by a nucleophile present in your reaction.

Potential Causes & Solutions:

  • Presence of Strong Nucleophiles: The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution, particularly with strong nucleophiles like alkoxides, amides, or thiolates.[7]

    • Causality: The two electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it susceptible to attack by strong nucleophiles. The position of attack will be dictated by the directing effects of the substituents.

    • Troubleshooting Protocol:

      • Protecting Groups: If the nucleophile is part of your desired product, consider a protecting group strategy for other sensitive functionalities.

      • Reaction Conditions: Use less polar solvents and lower temperatures to disfavor the SₙAr pathway.

      • Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base like DBU or proton sponge.

Issue 3: Reaction Failure or Low Yield with Organometallic Reagents

Symptom: When using strong bases like n-BuLi or LDA for downstream functionalization (e.g., ortho-lithiation), you observe a complex mixture of products or recovery of starting material.

Potential Causes & Solutions:

  • Incorrect Site of Deprotonation: The butoxy group is a known directing group for ortho-metalation.[8] However, the electronic effects of the fluorine atoms can also influence the acidity of the aromatic protons, potentially leading to a mixture of lithiated species.

    • Causality: The butoxy group's oxygen can coordinate with the lithium cation, directing deprotonation to the adjacent ortho position. However, the inductive effects of the fluorine atoms also acidify the ring protons, creating a complex interplay of directing effects.

    • Troubleshooting Protocol:

      • Temperature Control: Perform the lithiation at very low temperatures (e.g., -78 °C) to enhance selectivity.

      • Solvent Effects: The choice of solvent (e.g., THF, diethyl ether) and the presence of additives like TMEDA can influence the aggregation state of the organolithium reagent and, consequently, the regioselectivity of the deprotonation.[9]

      • Alternative Reagents: Consider using a milder base or a different metalation strategy if regioselectivity remains an issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10] Storage at room temperature (around 20-25°C) is generally acceptable, though for long-term storage, refrigeration may be beneficial.[10] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis from atmospheric moisture.

Q2: Is this compound stable to common oxidizing and reducing agents?

A2:

  • Oxidizing Agents: The aromatic ring is generally resistant to oxidation due to the deactivating effect of the fluorine atoms. However, strong oxidizing agents, particularly under harsh conditions, could potentially oxidize the butoxy group. Mild oxidants like MnO₂ are unlikely to affect the molecule.[11]

  • Reducing Agents: The C-F and C-O bonds are generally stable to common reducing agents like NaBH₄ or H₂/Pd-C. Reductive cleavage of aryl ethers typically requires more specialized and harsh conditions.[6][9] Electrochemical methods have been shown to cleave C-F bonds, but this is not a common laboratory practice for synthetic transformations.[12]

Q3: How does pH affect the stability of this compound in aqueous media?

A3:

  • Neutral pH: The compound is expected to be stable at neutral pH.

  • Acidic Conditions: As discussed in the troubleshooting guide, strong acids can catalyze the hydrolysis of the ether bond to yield 2,3-difluorophenol and butanol. The rate of hydrolysis will depend on the acid concentration and temperature.[13]

  • Basic Conditions: While aryl ethers are generally stable to base, prolonged exposure to strong aqueous bases at elevated temperatures could potentially lead to slow hydrolysis. However, this is expected to be much slower than acid-catalyzed cleavage.[14]

Q4: Is this compound sensitive to light?

A4: Fluorinated aromatic compounds can be photochemically active.[3][15][16][17] While specific data for this compound is not available, it is good practice to protect reactions from direct, high-intensity light, especially if photolabile functional groups are present or if the reaction is conducted over an extended period. Storing the compound in an amber bottle is recommended.[10]

Visualizing Potential Instability Pathways

The following diagram illustrates the primary potential degradation pathways for this compound under harsh reaction conditions.

Stability_Pathways Potential Instability Pathways of this compound cluster_conditions Reaction Conditions A This compound B 2,3-Difluorophenol + Butyl Cation/Halide A->B Strong Acid (Lewis or Protic) High Temperature C Nucleophilic Aromatic Substitution Product A->C Strong Nucleophile D Ortho-metalated Species A->D Strong Base (e.g., n-BuLi) Strong Acid (Lewis or Protic)\nHigh Temperature Strong Acid (Lewis or Protic) High Temperature Strong Nucleophile Strong Nucleophile Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)

Caption: Potential degradation and reaction pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Orthogonal Validation of 1-Butoxy-2,3-Difluorobenzene Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 1-Butoxy-2,3-difluorobenzene, a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example of a compound where rigorous purity assessment is paramount.[1] The presence of unidentified or unquantified impurities, even at trace levels, can have cascading effects, potentially altering the toxicological profile, stability, and therapeutic efficacy of the final drug product.[2]

This guide eschews a simplistic, single-method approach to purity assessment. Instead, we will explore an orthogonal validation strategy, a robust framework where multiple, independent analytical techniques are employed to build a comprehensive and trustworthy purity profile. By leveraging the distinct strengths of Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance (¹H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), we can create a self-validating system that ensures the highest degree of confidence in the material's quality. This document is designed for researchers, analytical scientists, and drug development professionals who require a field-proven, in-depth technical guide to purity validation.

Chapter 1: The Imperative of an Orthogonal Approach

Relying solely on a single analytical technique for purity determination is a scientifically precarious practice. For instance, a standard Gas Chromatography (GC) analysis with area percent calculation assumes that all components of the sample are volatile and that the detector responds equally to the main component and all impurities—an assumption that is rarely valid. An orthogonal approach mitigates these risks by analyzing the sample with methods that rely on fundamentally different chemical and physical principles.

This guide will focus on a powerful triad of techniques:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A high-resolution separation technique ideal for quantifying volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the structural identification of volatile impurities.[3]

  • Quantitative ¹H-NMR (qNMR): A primary ratio method that provides an "absolute" purity assessment against a certified reference material, independent of chromatographic separation.[4]

The synergy of these methods provides a holistic view of the sample's purity, covering both the quantification of the main component and the identification and quantification of potential process-related impurities and degradation products.

cluster_0 Orthogonal Purity Validation Workflow Sample Sample of this compound GCFID GC-FID Analysis Sample->GCFID GCMS GC-MS Analysis Sample->GCMS qNMR ¹H-qNMR Analysis Sample->qNMR Data_Integration Data Integration & Comparison GCFID->Data_Integration Relative Purity (Area %) Quantifies Volatile Impurities GCMS->Data_Integration Structural ID of Impurities qNMR->Data_Integration Absolute Purity (w/w %) Traceable to Standard Final_Purity Certified Purity Value & Impurity Profile Data_Integration->Final_Purity cluster_1 Decision-Making Framework Start Initial GC-FID Screen CheckPurity Total Impurities > 0.3%? Start->CheckPurity CheckIndividual Any Single Impurity > 0.1%? CheckPurity->CheckIndividual No Investigate Investigate Process (OOS) CheckPurity->Investigate Yes Identify Identify Impurity via GC-MS CheckIndividual->Identify Yes Quantify Confirm Absolute Purity via ¹H-qNMR CheckIndividual->Quantify No Identify->Quantify Release Release Batch Report qNMR Purity on CoA Quantify->Release

References

A Comparative Guide to Butoxy-Difluorobenzene Isomers for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of fluorinated building blocks is paramount. The introduction of fluorine into a molecular scaffold can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Butoxy-difluorobenzene isomers, a class of versatile chemical intermediates, offer a nuanced palette for molecular design. The positional isomerism of the two fluorine atoms and the butoxy group on the benzene ring dictates the molecule's electronic and steric properties, thereby influencing its reactivity and suitability for various applications.[4][5]

This guide provides an in-depth comparative analysis of key butoxy-difluorobenzene isomers. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles. Our objective is to equip you with the foundational knowledge to make informed decisions in your synthetic and drug discovery endeavors.

Isomeric Landscape: Structures and Nomenclature

The substitution pattern of the fluorine atoms relative to the butoxy group gives rise to several isomers, each with a unique electronic distribution and steric profile. The most commonly encountered isomers in synthetic chemistry are presented below.

G cluster_isomers Butoxy-Difluorobenzene Isomers 2,3-DF 1-Butoxy-2,3-difluorobenzene 2,4-DF 1-Butoxy-2,4-difluorobenzene 2,5-DF 1-Butoxy-2,5-difluorobenzene 3,4-DF 1-Butoxy-3,4-difluorobenzene 3,5-DF 1-Butoxy-3,5-difluorobenzene

Caption: Chemical structures of common butoxy-difluorobenzene isomers.

Synthesis Strategy: The Williamson Ether Synthesis

A robust and widely applicable method for preparing butoxy-difluorobenzene isomers is the Williamson ether synthesis. This reaction involves the deprotonation of a corresponding difluorophenol to form a phenoxide, which then acts as a nucleophile to attack an n-butyl halide (e.g., n-butyl bromide).

G Start Difluorophenol Isomer (e.g., 2,3-Difluorophenol) Phenoxide Difluorophenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 ButylHalide n-Butyl Halide (e.g., n-Butyl Bromide) ButylHalide->SN2 Product Butoxy-difluorobenzene Isomer SN2->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Pure Product Workup->FinalProduct

Caption: General workflow for Williamson ether synthesis of butoxy-difluorobenzenes.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of a butoxy-difluorobenzene isomer.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add n-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Comparative Physicochemical Properties

The physical properties of these isomers are critical for their handling, storage, and application in various reaction conditions. While boiling points and densities are similar, subtle differences exist due to variations in dipole moments and intermolecular forces arising from the different fluorine positions.

PropertyThis compound1-Butoxy-3,5-difluorobenzene1-Butoxy-3,4-difluorobenzene
CAS Number 136239-66-2[6]123843-64-1[7]135574-82-0
Molecular Formula C₁₀H₁₂F₂O[6]C₁₀H₁₂F₂O[7]C₁₀H₁₂F₂O
Molecular Weight 186.20 g/mol [8]186.20 g/mol [7]186.20 g/mol
Appearance Colorless to light yellow liquid[8]Colorless liquidColorless liquid
Boiling Point 110 °C / 20 mmHg[8][9]Not available103-104 °C / 15 mmHg
Density ~1.11 g/cm³[8]Not available~1.12 g/cm³
Refractive Index n20/D ~1.47[8]Not availablen20/D ~1.47

Reactivity Analysis: The Interplay of Electronic Effects

The reactivity of the aromatic ring in butoxy-difluorobenzene isomers towards electrophilic aromatic substitution (EAS) is governed by the interplay between the activating, ortho-, para-directing butoxy group and the deactivating, ortho-, para-directing fluorine atoms.[10]

  • Butoxy Group (-OBu): This is a strongly activating group due to the +M (mesomeric or resonance) effect of the oxygen lone pairs, which outweighs its -I (inductive) effect. It directs incoming electrophiles to the positions ortho and para to itself.

  • Fluorine Atoms (-F): Fluorine is a highly electronegative element, exerting a strong -I effect that deactivates the ring towards EAS. However, like other halogens, it has a +M effect that directs incoming electrophiles to the ortho and para positions.[11]

The net effect is a complex regiochemical outcome where the positions most activated by the butoxy group and least deactivated by the fluorine atoms will be the most favorable for substitution.

Caption: Analysis of substituent effects on electrophilic aromatic substitution.

  • This compound: The C4 and C6 positions are most activated by the butoxy group. C6 is ortho to the butoxy group and meta to one fluorine, making it a likely site for substitution. C4 is para to one fluorine and meta to another, also a potential site.

  • 1-Butoxy-3,5-difluorobenzene: The C2, C4, and C6 positions are all activated by the butoxy group. The C4 position (para) and the C2/C6 positions (ortho) are electronically favorable, leading to potential mixtures of products depending on the steric bulk of the electrophile.

  • 1-Butoxy-3,4-difluorobenzene: The C2 position is ortho to the butoxy group and meta to both fluorine atoms, making it a highly probable site for substitution. The C5 position is para to the butoxy group but ortho to the C4-fluorine, making it less favored.

Applications in Research and Development

The unique properties conferred by the fluorine atoms make these isomers valuable in several R&D areas.[12]

  • Medicinal Chemistry: Fluorine substitution is a common strategy to enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).[3][12] It can also increase binding affinity and modulate pKa and lipophilicity, improving pharmacokinetic profiles.[1][2] These isomers serve as key building blocks for synthesizing complex molecules in drug discovery programs.[4][13][14]

  • Materials Science: The high thermal stability and unique electronic properties of fluorinated compounds make them useful in the development of specialty polymers, liquid crystals, and coatings.[5]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and stability of pesticides and herbicides.[5][8]

  • Organic Synthesis Intermediates: These compounds are versatile intermediates. The difluorobutoxybenzene core can be further functionalized through electrophilic substitution or by converting the butoxy group into a hydroxyl group for subsequent reactions.[4][13]

Conclusion

The choice of a butoxy-difluorobenzene isomer is a critical decision in the design of a synthetic route or a new chemical entity. The substitution pattern of the fluorine atoms profoundly influences the molecule's physicochemical properties and, most importantly, the regiochemical outcome of subsequent chemical transformations. While the 3,5-isomer offers multiple activated sites for substitution, the 3,4- and 2,3-isomers can provide more selective functionalization at specific positions. A thorough understanding of the electronic interplay of the substituents, as outlined in this guide, is essential for leveraging these powerful building blocks to their full potential in the laboratory.

References

The Profile of 1-Butoxy-2,3-Difluorobenzene: A Pre-functionalized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Butoxy-2,3-Difluorobenzene and Isomeric Difluorobenzene Derivatives for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among the vast array of fluorinated building blocks, difluorobenzenes are of particular importance. Their substitution patterns offer a powerful tool for modulating electronic properties and directing the course of complex synthetic pathways.

This guide provides a detailed comparison of this compound with its parent isomers—1,2-, 1,3-, and 1,4-difluorobenzene. We will dissect their distinct properties, reactivity profiles, and strategic applications, supported by experimental frameworks to inform your selection of the optimal derivative for your research and development objectives.

This compound emerges as a specialized derivative, offering more than just the foundational difluoro-aromatic core. The presence of the butoxy group introduces critical modifications to its physical and chemical properties, making it a valuable intermediate in the synthesis of targeted pharmaceuticals and agrochemicals.[4][5]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₂F₂O[4][6]
Molecular Weight 186.20 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[4][5]
Boiling Point 110 °C at 20 mmHg[4][7]
Density ~1.11 g/cm³[4][5]
CAS Number 136239-66-2[4][6]

The butoxy group significantly enhances solubility in common organic solvents, a practical advantage in reaction setup and purification processes.[4][5] Electronically, the oxygen atom of the butoxy group acts as an electron-donating group through resonance, while the adjacent fluorine atoms are strongly electron-withdrawing via induction. This electronic tug-of-war creates a unique reactivity profile, particularly influencing regioselectivity in substitution reactions.

Reactivity and Strategic Utility

This compound is an excellent substrate for reactions that build molecular complexity, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA r). The interplay of its substituents directs incoming reagents to specific positions, offering a high degree of control in synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for creating carbon-carbon bonds.[8] A common strategy involves first halogenating the difluorobenzene derivative and then coupling it with a boronic acid. The following protocol outlines a representative procedure for such a transformation, illustrating the practical application of a substituted difluorobenzene derivative.

Step-by-Step Methodology:

  • Bromination of the Arene (Hypothetical Intermediate Step): To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise. The reaction is stirred and allowed to warm to room temperature, monitored by TLC until completion. The resulting bromo-derivative is then purified via column chromatography. This step is illustrative to create a coupling partner.

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, add the brominated this compound derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and the palladium catalyst, such as Pd(OAc)₂ (0.5 mol%).[9]

  • Solvent Addition: Add a degassed solvent mixture, for example, DMF:H₂O (95:5, 10 mL).[10]

  • Reaction Execution: Stir the mixture at a controlled temperature, typically between 70-110 °C, for the required time (monitored by GC-MS or LC-MS).[10][11]

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.[9]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common, reliable palladium precursor. For more challenging or sterically hindered couplings, catalysts with specialized ligands may be employed.[8]

  • Base: K₂CO₃ is a crucial component. It activates the boronic acid, facilitating the vital transmetalation step in the catalytic cycle.

  • Solvent: A polar aprotic solvent mixture like DMF/H₂O is often used to ensure all components, including the inorganic base, are sufficiently soluble for the reaction to proceed efficiently.[10]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reactants: - Bromo-Difluorobenzene Derivative - Arylboronic Acid - K₂CO₃ - Pd(OAc)₂ setup Combine in Schlenk Tube under N₂ reagents->setup solvent Solvent: Degassed DMF/H₂O solvent->setup heat Stir at 70-110 °C setup->heat monitor Monitor by GC-MS / TLC heat->monitor extract Aqueous Workup & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Foundational Isomers: 1,2-, 1,3-, and 1,4-Difluorobenzene

Unlike their butoxy-substituted counterpart, the parent difluorobenzene isomers serve as more fundamental starting materials. Their utility is primarily defined by the relative positions of the two fluorine atoms, which dictates their symmetry, polarity, and the regiochemical outcomes of subsequent reactions.

  • 1,2-Difluorobenzene (ortho-): This isomer is notable for its use as a weakly coordinating solvent in electrochemical studies, where its high dielectric constant and chemical inertness are advantageous.[12][13][14] In synthesis, it is a precursor for materials like liquid crystal intermediates.[15]

  • 1,3-Difluorobenzene (meta-): Widely used as a versatile building block, this isomer is a key intermediate in the synthesis of important pharmaceuticals, such as the antifungal drug Fluconazole, and various agrochemicals.[16][17][18] Its substitution pattern is crucial for creating differentially substituted resorcinol derivatives.[19]

  • 1,4-Difluorobenzene (para-): Due to its high symmetry, this isomer has a nonpolar nature. It finds application as a solvent and is used in the synthesis of organic semiconductors for electronics like OLEDs.[20][21]

Comparative Data of Difluorobenzene Isomers
CompoundStructureMol. Weight ( g/mol )Boiling Point (°C)Key Applications
1-Butoxy-2,3-DFB C₁₀H₁₂F₂O186.20[6]110 (20 mmHg)[7]Pharmaceutical/agrochemical intermediate[4]
1,2-Difluorobenzene C₆H₄F₂114.09[12][14]92[14][15]Specialty solvent, liquid crystal precursor[12][15]
1,3-Difluorobenzene C₆H₄F₂114.09[17][22]83[17][18]Pharmaceutical (Fluconazole) & agrochemical synthesis[17][18]
1,4-Difluorobenzene C₆H₄F₂114.09[20][23]88-89[20]Organic electronics, solvent, aryne precursor[20][21]

Head-to-Head Reactivity: Nucleophilic Aromatic Substitution (SNA r)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. The reaction's viability hinges on the presence of strong electron-withdrawing groups (EWGs), like fluorine, to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[24][25] The position of these EWGs relative to the leaving group and any other substituents is critical for determining the reaction's rate and regioselectivity.

Mechanistic Insight

The SNAr mechanism is a two-step addition-elimination process. A nucleophile first attacks the electron-poor aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanionic Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring aromaticity.[25] The stability of the Meisenheimer intermediate is paramount; the more the negative charge can be delocalized, especially onto electronegative atoms of the EWGs, the lower the activation energy and the faster the reaction.[25]

Comparative Regioselectivity

Let's consider a hypothetical SNAr reaction on a difluorobenzene ring that also contains an activating nitro group.

  • On 3,4-Difluoronitrobenzene (derived from 1,2-DFB): A nucleophile will preferentially attack the C4 position (para to the nitro group). The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. Attack at C3 (meta to the nitro group) does not allow for this delocalization, resulting in a much slower reaction at that site.

  • On this compound: The scenario is more complex. The electron-donating butoxy group deactivates the ring towards nucleophilic attack overall. However, if a reaction were forced, a nucleophile would still be directed by the fluorine atoms. The electronic push from the butoxy group would make the ortho and para positions less electrophilic, further complicating the regiochemical outcome. This substrate is therefore more suited for electrophilic substitution or metallation-driven chemistry.

The diagram below illustrates why para-attack is favored over meta-attack in a typical activated system.

SNAr_Regioselectivity cluster_para Para-Attack: Favored cluster_meta Meta-Attack: Disfavored P_Start Nu⁻ attacks para to NO₂ P_Intermediate Meisenheimer Complex (Charge delocalized onto NO₂ group) P_Start->P_Intermediate Addition P_Product Product P_Intermediate->P_Product Elimination M_Intermediate Meisenheimer Complex (Charge NOT delocalized onto NO₂) P_Intermediate->M_Intermediate More Stable >> Less Stable M_Start Nu⁻ attacks meta to NO₂ M_Start->M_Intermediate Higher Ea M_Product No Reaction M_Intermediate->M_Product Reverts Stability Relative Stability

Caption: Regioselectivity in SNAr is dictated by intermediate stability.

Conclusion

The choice between this compound and the fundamental difluorobenzene isomers is a strategic decision rooted in synthetic design.

  • This compound is a value-added, pre-functionalized building block. Its butoxy group provides enhanced solubility and introduces a powerful electronic influence, offering nuanced control over reactivity in multi-step syntheses.

  • 1,2-, 1,3-, and 1,4-Difluorobenzene are foundational starting materials. Their selection is dictated by the desired final substitution pattern. 1,2-DFB is ideal for creating ortho-disubstituted systems, 1,3-DFB for meta-patterns common in pharmaceuticals, and the symmetric 1,4-DFB for linear molecules often found in materials science.

Ultimately, a deep understanding of how the position of fluorine atoms and the presence of other substituents cooperatively influence the electronic landscape of the aromatic ring is essential for leveraging these powerful reagents to their full potential in the development of next-generation pharmaceuticals and advanced materials.

References

A Senior Scientist's Comparative Guide to Analytical Methods for 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust and accurate analysis of 1-Butoxy-2,3-Difluorobenzene is a critical requirement for quality control and process development in the pharmaceutical and agrochemical industries, where it serves as a key synthetic intermediate.[1] The selection of an analytical method is not a one-size-fits-all decision; it is a nuanced choice dictated by the analytical objective, whether it be routine purity assessment, stability testing, impurity identification, or structural confirmation. This guide provides an in-depth comparison of the primary analytical techniques, grounded in established scientific principles and field-proven insights. We will explore the causality behind methodological choices, present comparative data, and provide detailed protocols to empower researchers and quality control professionals to select and implement the most appropriate analytical strategy.

The Analytical Landscape: Understanding the Analyte

This compound (CAS: 136239-66-2) is a volatile, aromatic ether.[2] Its structure, featuring a difluorinated benzene ring and a butoxy chain, presents specific analytical considerations:

  • Volatility: The compound's boiling point of 110 °C at 20 mmHg suggests that Gas Chromatography (GC) is a highly suitable technique.[2]

  • Chromophore: The presence of the benzene ring provides a UV chromophore, enabling detection by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Isomeric Impurities: The synthesis of substituted difluorobenzenes can often result in positional isomers (e.g., 1-Butoxy-2,4-difluorobenzene or 1-Butoxy-3,4-difluorobenzene) which may have similar physical properties, posing a separation challenge.[3][4]

  • Fluorine Atoms: The two fluorine atoms provide a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR), specifically via ¹⁹F NMR, for unambiguous structural confirmation.

Our comparative analysis will focus on the two primary separation techniques, GC and HPLC, and the essential spectroscopic techniques for structural elucidation, NMR and Mass Spectrometry (MS).

Gas Chromatography (GC): The Gold Standard for Purity and Volatiles

For routine purity analysis and the quantification of volatile impurities, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry's workhorse. Its high resolving power, sensitivity, and robustness are unparalleled for this class of compounds.

Causality in Method Design: Why GC-FID Excels

The choice of GC-FID is a deliberate one based on first principles. The analyte's volatility allows it to be readily transferred into the gas phase without degradation. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is selected because "like dissolves like"; the relatively non-polar analyte will interact favorably with the column, allowing for retention and separation from potential non-polar impurities based on differences in boiling points and subtle polarity differences. The Flame Ionization Detector (FID) is chosen for its near-universal response to carbon-containing compounds and its wide linear range, making it ideal for accurate quantification from trace levels to major component assays.

Experimental Protocol: Validated GC-FID Purity Assay

This protocol provides a self-validating system for determining the purity of this compound raw material.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped with a Split/Splitless injector and FID.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector: FID at 300°C.

Procedure:

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Record the chromatogram. Purity is calculated using the area percent method, assuming all components have a similar response factor, which is a reasonable starting assumption for hydrocarbon-like impurities.

GC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing Sample Weigh ~50 mg This compound Solvent Dissolve in 50 mL Acetone Sample->Solvent Injection Inject 1 µL Solvent->Injection Separation HP-5 Column (Thermal Gradient) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Purity (Area % Report) Integration->Report

Caption: Standard workflow for purity analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC is often preferred, HPLC provides a powerful alternative, especially for analyzing this compound within complex, non-volatile matrices (e.g., reaction mixtures, formulated products) or for stability studies where thermally labile degradation products might form.

Causality in Method Design: Navigating Fluorous Interactions

The analysis of fluorinated aromatics by reversed-phase HPLC requires careful consideration. While a standard C18 column is often the starting point, the unique electronic nature of the C-F bond can lead to atypical retention behaviors. Research has shown that fluorinated stationary phases can offer enhanced selectivity for halogenated compounds.[5] An alternative and highly effective strategy involves using a standard C8 or C18 column with a fluorinated eluent additive, such as trifluoroethanol, which can modulate the stationary phase surface and improve separation of fluorinated analytes based on their fluorine content percentage.[6] For routine analysis, a standard C18 column with a conventional mobile phase provides a robust starting point.

Experimental Protocol: RP-HPLC-UV for Assay and Impurity Profiling

Instrumentation:

  • HPLC System: Waters ACQUITY UPLC H-Class, or equivalent, with a Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A) Water, B) Acetonitrile.

  • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm.

Procedure:

  • Sample Preparation: Accurately prepare a 0.5 mg/mL stock solution in acetonitrile. Prepare calibration standards and samples by diluting this stock solution with the mobile phase.

  • Injection: Inject 5 µL.

  • Analysis: Quantify against a calibration curve generated from reference standards. The PDA detector allows for peak purity assessment and identification against a spectral library.

Comparative Performance Analysis: GC vs. HPLC

The choice between GC and HPLC often comes down to a trade-off between speed, sensitivity, and applicability to the sample matrix.

ParameterGas Chromatography (GC-FID)HPLC (RP-HPLC-UV)Rationale & Expert Insight
Applicability Ideal for pure substance, volatile impuritiesExcellent for complex matrices, non-volatile impuritiesGC is superior for the neat compound; HPLC is necessary when the matrix is not GC-compatible.
Selectivity Very HighHighThe high efficiency of capillary GC columns often provides better resolution for closely related isomers.
Sensitivity (LOQ) ~0.01 - 0.05%~0.05 - 0.1%FID is generally more sensitive for this compound class than standard UV detection.
Speed/Throughput High (Typical run time < 15 min)Moderate (Typical run time > 15 min)GC methods are often faster due to rapid temperature ramping.
Solvent Consumption Very LowHighGC uses small amounts of gas, whereas HPLC requires significant volumes of high-purity solvents.

Definitive Identification: The Role of Spectroscopy

While chromatography separates components, it does not, on its own, provide unambiguous structural identification. For this, spectroscopy is essential.

Mass Spectrometry (MS) for Impurity Identification

Coupling a GC to a Mass Spectrometer (GC-MS) is the definitive method for identifying unknown volatile impurities. As components elute from the GC column, they are ionized (typically by Electron Ionization, EI), and the mass-to-charge ratio of the resulting fragments is measured. This provides two crucial pieces of information: the molecular weight of the impurity and a fragmentation pattern that serves as a "fingerprint" for library matching and structural elucidation. For complex matrices, a triple quadrupole GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity.[7][8]

Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation

NMR spectroscopy is the ultimate authority for structure verification. It provides detailed information about the chemical environment of each atom in the molecule. For this compound, a full suite of experiments would be used:

  • ¹H NMR: Confirms the butoxy chain structure and the aromatic protons.

  • ¹³C NMR: Shows all 10 unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly powerful. The chemical shifts and couplings of the fluorine atoms provide definitive proof of the 1,2,3-substitution pattern on the benzene ring, easily distinguishing it from other isomers.

Spectral databases confirm the availability of reference spectra for this compound.[9]

Logic_Diagram cluster_quant Separation & Quantification cluster_qual Identification & Confirmation Analyte Analytical Problem: This compound GC GC-FID (Purity, Volatiles) Analyte->GC Is the sample clean & volatile? HPLC HPLC-UV (Assay, Stability) Analyte->HPLC Is the sample in a complex matrix? NMR NMR Spectroscopy (Structure Proof) Analyte->NMR Need absolute structural proof? GCMS GC-MS (Impurity ID) GC->GCMS Need to identify unknown peaks?

Caption: Logical guide for selecting the appropriate analytical technique.

Conclusion and Recommendations

The selection of an analytical method for this compound must be purpose-driven. This guide provides the foundational knowledge to make an informed choice.

  • For Routine QC and Purity: GC-FID is the recommended method due to its high efficiency, sensitivity, and low operational cost.

  • For Formulation Assay and Stability Studies: RP-HPLC-UV is the superior choice, offering the versatility to handle complex sample matrices and non-volatile degradation products.

  • For Impurity Identification: GC-MS is indispensable for identifying unknown volatile or semi-volatile impurities discovered during chromatographic analysis.

  • For Reference Standard Characterization: A full suite of NMR experiments (¹H, ¹³C, ¹⁹F) is required for unambiguous structural confirmation and to rule out positional isomers.

By aligning the analytical technique with the specific question being asked, researchers and drug development professionals can ensure data integrity, product quality, and regulatory compliance.

References

A Senior Application Scientist's Guide to the Analysis of 1-Butoxy-2,3-Difluorobenzene: A Comparative Review of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount. 1-Butoxy-2,3-difluorobenzene, a key building block in the synthesis of various novel compounds, demands robust analytical methodologies to ensure its purity, identity, and stability. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive analysis of this fluorinated aromatic ether. The insights presented herein are grounded in established scientific principles and supported by experimental data to empower you in selecting the most appropriate analytical strategy for your research and development needs.

The Analytical Imperative for this compound

This compound (C₁₀H₁₂F₂O, M.W. 186.2 g/mol ) is a colorless to light yellow liquid with a boiling point of 110°C at 20 mmHg.[1][2] Its utility as a reference standard, a solvent in organic synthesis, and an intermediate in the production of pharmaceuticals and agrochemicals necessitates stringent quality control.[1] The presence of the difluorobenzene moiety and the butoxy group imparts unique chemical properties that influence the choice of analytical technique. This guide will focus on the gold standard, GC-MS, and provide a comparative analysis against High-Performance Liquid Chromatography (HPLC) and quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Gold Standard: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from a mixture based on its volatility and interaction with the stationary phase of the column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

The Rationale Behind the GC-MS Protocol

The selection of GC-MS parameters is critical for achieving optimal separation and detection. A non-polar stationary phase is often the first choice for non-polar to moderately polar analytes. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential impurities. Electron ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-450)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 injection Inject Sample prep3->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram spectrum Obtain Mass Spectrum chromatogram->spectrum library_search Library Search & Interpretation spectrum->library_search

Figure 1: Experimental workflow for the GC-MS analysis of this compound.
Expected Results and Interpretation

Under these conditions, this compound is expected to elute with a retention time of approximately 8-10 minutes. The mass spectrum will provide crucial information for its identification. While a library spectrum for this specific compound may not be readily available, its fragmentation pattern can be predicted based on the fragmentation of similar molecules, such as butoxybenzene.[3]

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺) is expected at m/z 186. Key fragmentation pathways would likely involve:

  • Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃): This would lead to a fragment at m/z 95, corresponding to the difluorophenyl cation.

  • Cleavage of the butyl chain: Loss of a propyl radical (•CH₂CH₂CH₃) would result in a fragment at m/z 143. Loss of an ethyl radical (•CH₂CH₃) would give a fragment at m/z 157.

  • McLafferty rearrangement: This could lead to the formation of a fragment at m/z 114, corresponding to the difluorophenol radical cation, and the neutral loss of butene.

Parameter Expected Value
Retention Time ~9.5 min
Molecular Ion (M⁺) m/z 186
Key Fragments (m/z) 157, 143, 114, 95

Comparative Analysis: GC-MS vs. Alternative Techniques

The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the need for quantitation, the nature of the sample matrix, and the available instrumentation.

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr ¹⁹F NMR Analyte This compound GCMS_pros Pros: - High Resolution - Excellent for Volatiles - Definitive Identification Analyte->GCMS_pros HPLC_pros Pros: - Non-volatile & Thermally  Labile Compounds - Wide Applicability Analyte->HPLC_pros NMR_pros Pros: - Highly Quantitative - Non-destructive - Structural Information Analyte->NMR_pros GCMS_cons Cons: - Requires Volatility - Thermal Degradation Risk HPLC_cons Cons: - Lower Resolution for  Isomers - Solvent Consumption NMR_cons Cons: - Lower Sensitivity - Requires Higher  Concentration

Figure 2: Logical relationship between the analyte and the pros of each analytical technique.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds.[4][5] For this compound, which is volatile, GC-MS is generally the preferred method. However, HPLC could be advantageous in specific scenarios, such as the analysis of reaction mixtures containing non-volatile starting materials or byproducts, or for the analysis of formulations where the analyte is present in a non-volatile matrix.

Experimental Protocol: HPLC (Hypothetical for a related compound)

  • HPLC System: Waters Alliance e2695 Separations Module (or equivalent)

  • Detector: Waters 2998 Photodiode Array (PDA) Detector (or equivalent)

  • Column: Fluorinated phenyl-phase column (e.g., ACE C18-PFP, 150 x 4.6 mm, 5 µm)[6][7][8][9]

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

The use of a fluorinated stationary phase in HPLC can offer unique selectivity for halogenated aromatic compounds, potentially providing better separation from structurally similar impurities compared to a standard C18 column.[6][7][8][9]

Quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for quantitative analysis.[10] Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent sensitivity. A key advantage of ¹⁹F NMR is that it can provide direct quantitative information without the need for a specific reference standard of the analyte, as long as an internal standard with a known concentration of fluorine is used.

Experimental Protocol: Quantitative ¹⁹F NMR

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Add a known amount of an internal standard (e.g., trifluorotoluene).

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Observe nucleus: ¹⁹F

    • Relaxation delay (d1): 30 s (to ensure full relaxation for accurate integration)

    • Number of scans: 16 (or more for dilute samples)

The two fluorine atoms in this compound are chemically non-equivalent and will give rise to two distinct signals in the ¹⁹F NMR spectrum. The integral of these signals, relative to the integral of the internal standard, can be used to accurately determine the purity or concentration of the analyte.

Technique Principle Applicability to this compound Key Advantages Limitations
GC-MS Separation by volatility, identification by massExcellentHigh resolution, definitive identification, high sensitivityRequires volatility, risk of thermal degradation for labile compounds
HPLC Separation by polarity/affinity, detection by UV/VisGood (especially for non-volatile matrices)Suitable for non-volatile and thermally labile compounds, wide applicabilityLower resolution for some isomers, higher solvent consumption
¹⁹F NMR Nuclear magnetic resonance of the ¹⁹F nucleusExcellent for quantitationHighly quantitative, non-destructive, provides structural informationLower sensitivity than MS, requires higher sample concentration

Conclusion: A Multi-faceted Approach to a Multifaceted Molecule

For the routine analysis and identification of this compound, GC-MS stands out as the most suitable technique due to its high resolving power for volatile compounds and the definitive structural information provided by mass spectrometry. It is the workhorse for purity assessment and impurity identification in the context of pharmaceutical intermediate analysis.

However, a comprehensive analytical strategy should not be limited to a single technique. HPLC with a fluorinated stationary phase offers a valuable orthogonal approach, particularly for the analysis of complex reaction mixtures or formulated products where non-volatile components are present. Furthermore, for accurate and precise quantitative analysis, ¹⁹F NMR spectroscopy is an unparalleled tool , providing a direct measure of the fluorine content and, by extension, the concentration or purity of the analyte without the need for a specific reference standard.

Ultimately, the choice of analytical technique will depend on the specific goals of the analysis. A prudent approach often involves the use of multiple techniques to gain a complete and accurate understanding of the sample. This guide provides the foundational knowledge and experimental considerations to empower you to make informed decisions in your analytical endeavors with this compound.

References

A Comparative Guide to the Biological Activity of Substituted Alkoxy-Aromatic Analogs as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated and Alkoxy-Aromatic Scaffolds in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Aryl difluoromethyl ethers, a class of compounds that includes structures related to 1-Butoxy-2,3-Difluorobenzene, are found in a variety of medicinally important agents, including enzyme inhibitors and antimicrobial compounds.[2][3] The unique electronic properties conferred by fluorine can profoundly influence the pharmacokinetics and pharmacodynamics of a drug candidate.[1]

Similarly, the alkoxy group is a common feature in many therapeutic agents, where it can modulate lipophilicity and provide a handle for further chemical modification. This guide will focus on a specific series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives, which serve as an excellent case study for understanding the structure-activity relationships of alkoxy-aromatic compounds in the context of enzyme inhibition.[4] We will delve into their activity as inhibitors of Xanthine Oxidase (XO), a critical enzyme in purine metabolism and a key target for the treatment of hyperuricemia and gout.[4]

Comparative Analysis of Xanthine Oxidase Inhibitory Activity

A series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives were synthesized and evaluated for their ability to inhibit Xanthine Oxidase. The following table summarizes the in vitro inhibitory activity (IC50) of key analogs, providing a clear comparison of their potency.

Compound IDR Group (Alkoxy Chain)Heterocyclic Aromatic AmideIC50 (µM)
g6 MethoxyPyridine-4-carboxamide0.088
g11 EthoxyPyridine-4-carboxamide0.081
g12 PropoxyPyridine-4-carboxamide0.065
g13 IsopropoxyPyridine-4-carboxamide0.073
g14 ButoxyPyridine-4-carboxamide0.053
g25 Butoxy1H-imidazole-5-carboxamide0.022
Topiroxostat (Reference Drug)-0.017

Data synthesized from a study on novel amide-based XO inhibitors.[4]

Structure-Activity Relationship (SAR) Insights:

From the comparative data, several key SAR trends emerge:

  • Effect of Alkoxy Chain Length: Within the pyridine-4-carboxamide series (g6, g11, g12, g14), increasing the length of the linear alkoxy chain from methoxy to butoxy generally leads to a modest increase in inhibitory potency. The butoxy derivative (g14 ) exhibited the lowest IC50 value in this subset.

  • Impact of Alkoxy Chain Branching: The isopropoxy analog (g13 ) was slightly less potent than the linear propoxy analog (g12 ), suggesting that linear chains may be preferred for optimal interaction with the enzyme's active site.

  • Significance of the Heterocyclic Aromatic Amide: A dramatic improvement in inhibitory activity was observed when the pyridine-4-carboxamide moiety of g14 was replaced with a 1H-imidazole-5-carboxamide group in compound g25 . This substitution resulted in a more than two-fold increase in potency, bringing it into a comparable range with the reference drug, Topiroxostat.[4] This highlights the critical role of the heterocyclic amide in binding to the enzyme.

Mechanism of Action: Targeting Xanthine Oxidase

Xanthine oxidase is a key enzyme in the metabolic pathway that converts purines to uric acid. In conditions like gout, elevated levels of uric acid lead to the formation of painful crystals in the joints. The synthesized analogs act as inhibitors of this enzyme, thereby reducing the production of uric acid.

Enzyme kinetic studies revealed that the most potent compound, g25 , acts as a mixed-type inhibitor of Xanthine Oxidase.[4] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process. Molecular docking and dynamics simulations suggest that the imidazole NH of g25 forms stable hydrogen bonds with the Glu1261 residue within the active site of Xanthine Oxidase, which is a crucial interaction for its high binding affinity.[4]

Xanthine_Oxidase_Inhibition cluster_purine_pathway Purine Metabolism cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout Xanthine Oxidase Xanthine Oxidase Alkoxy-Aromatic Analog (g25) Alkoxy-Aromatic Analog (g25) Alkoxy-Aromatic Analog (g25)->Xanthine Oxidase Inhibits

Caption: Inhibition of Xanthine Oxidase by Alkoxy-Aromatic Analogs.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of the alkoxy-aromatic analogs.

General Synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) Heterocyclic Aromatic Amides

The synthesis of the target compounds involves a multi-step process, with the final key step being an amidation reaction.

Synthesis_Workflow start Starting Material (Substituted 4-aminophenol) step1 Alkylation of Phenolic Hydroxyl start->step1 step2 Nitration of Aniline step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Tetrazole Formation step3->step4 step5 Amidation with Heterocyclic Carboxylic Acid step4->step5 end Final Alkoxy-Aromatic Analog step5->end

Caption: General Synthetic Workflow for Alkoxy-Aromatic Analogs.

Step-by-step procedure for the final amidation (e.g., synthesis of g25):

  • To a solution of 4-butoxy-3-(1H-tetrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1H-imidazole-5-carboxylic acid (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound g25 .

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against XO is determined spectrophotometrically.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer (pH 7.5), 25 µL of the test compound solution, and 25 µL of Xanthine Oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the xanthine substrate solution.

  • Measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of a series of alkoxy-aromatic analogs as potent Xanthine Oxidase inhibitors. The experimental data clearly demonstrates that both the nature of the alkoxy substituent and the identity of the heterocyclic aromatic amide are critical determinants of inhibitory activity. The butoxy-substituted imidazole derivative g25 emerged as a particularly promising lead compound with an IC50 value in the low nanomolar range, comparable to the established drug Topiroxostat.[4]

The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers seeking to explore this chemical space further. Future work could focus on:

  • Exploring a wider range of alkoxy substituents: Investigating the effects of longer, branched, and cyclic alkoxy groups could lead to further optimization of potency and pharmacokinetic properties.

  • Modification of the heterocyclic amide: The significant impact of the imidazole moiety suggests that exploring other five- and six-membered heterocycles could yield even more potent inhibitors.

  • In vivo evaluation: The most promising compounds from in vitro studies should be advanced to in vivo models of hyperuricemia to assess their efficacy and pharmacokinetic profiles in a more physiologically relevant setting.

By systematically applying the principles of medicinal chemistry and leveraging the structure-activity relationships elucidated in this guide, there is significant potential to develop novel and highly effective Xanthine Oxidase inhibitors for the treatment of hyperuricemia and related disorders.

References

A Comprehensive Guide to the Structural Confirmation of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of molecules. 1-Butoxy-2,3-difluorobenzene is one such compound with potential applications as a synthetic intermediate. Its unambiguous structural confirmation is a critical step in ensuring the integrity of subsequent research and development.

This guide provides a multi-technique approach to the structural confirmation of this compound, offering a comparative analysis with structurally similar alternatives and detailed experimental protocols. As Senior Application Scientists, we aim to provide not just a methodology, but a framework for critical thinking in structural analysis, grounded in the principles of scientific integrity and expertise.

The Imperative of Unambiguous Structural Confirmation

The introduction of fluorine atoms into an aromatic ring can lead to a variety of positional isomers. In the case of butoxy-difluorobenzene, several isomers exist, such as 1-butoxy-2,4-difluorobenzene and 1-butoxy-3,5-difluorobenzene, each with distinct electronic and steric properties. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, a rigorous and multi-faceted analytical approach is not just recommended, but essential.

A Multi-Pronged Analytical Strategy

The structural confirmation of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification.

Our recommended analytical workflow is as follows:

Caption: A logical workflow for the comprehensive structural confirmation of this compound.

Comparative Spectroscopic Analysis

A key aspect of structural confirmation is the comparison of the subject molecule's spectroscopic data with that of its potential isomers and non-fluorinated analogs. This comparative approach highlights the unique spectral signatures that arise from the specific substitution pattern of this compound.

Compound Key ¹H NMR Features (Predicted) Key ¹³C NMR Features (Predicted) Key ¹⁹F NMR Features (Predicted) Key FT-IR Features (cm⁻¹)
This compound Aromatic region: Complex multiplet patterns due to H-F couplings. Butoxy chain: Characteristic signals with predictable splitting.Aromatic region: Six distinct signals, with two carbons directly bonded to fluorine exhibiting large C-F coupling constants.Two distinct signals, each coupled to the other and to adjacent protons.C-F stretching bands, aromatic C=C stretching, C-O-C stretching.
1-Butoxy-3,5-Difluorobenzene Aromatic region: Simpler splitting patterns due to symmetry.Aromatic region: Fewer than six signals due to symmetry. Carbons bonded to fluorine will show characteristic C-F coupling.A single signal due to the equivalence of the two fluorine atoms.Similar to the 2,3-isomer, but with potential shifts in fingerprint region due to symmetry.
Butoxybenzene Aromatic region: Characteristic signals for a monosubstituted benzene ring.Aromatic region: Four signals due to symmetry.N/AAbsence of C-F stretching bands.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each step contributing to the overall confidence in the final structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the sample and to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Analyze the gas chromatogram for the presence of a single major peak, indicating high purity.

    • Examine the mass spectrum of the major peak. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (186.20 g/mol ).

    • Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of the butoxy group and other characteristic cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as α,α,α-trifluorotoluene can be used.[2][3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • Aromatic region (δ ~6.8-7.2 ppm): A series of complex multiplets for the three aromatic protons, showing coupling to each other and to the fluorine atoms.

      • Butoxy group: A triplet for the -OCH₂- protons (δ ~4.0 ppm), a sextet for the -OCH₂CH₂- protons (δ ~1.8 ppm), a sextet for the -CH₂CH₃ protons (δ ~1.5 ppm), and a triplet for the terminal -CH₃ protons (δ ~0.9 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Aromatic region (δ ~110-160 ppm): Six distinct signals for the aromatic carbons. The two carbons directly attached to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other aromatic carbons will show smaller multi-bond C-F couplings.

      • Butoxy group: Four distinct signals for the four carbon atoms of the butoxy chain.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signals:

      • Two distinct signals in the typical range for aromatic fluorine atoms. These signals will likely appear as doublets due to coupling to each other (³JFF). Proton-coupled ¹⁹F NMR can also be performed to observe H-F couplings.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the butoxy chain and the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the butoxy group to the difluorobenzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Absorption Bands:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the butoxy group.

      • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

      • ~1300-1000 cm⁻¹: C-O-C (ether) stretching and strong C-F stretching vibrations.

      • Below 900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring.

Conclusion

The structural confirmation of this compound is a process that demands a meticulous and integrated analytical approach. By combining the strengths of GC-MS, multinuclear NMR spectroscopy, and FT-IR, researchers can achieve an unambiguous structural assignment. This guide provides a robust framework for this process, emphasizing the importance of comparative analysis and a deep understanding of the underlying principles of each technique. Adherence to these principles ensures the generation of high-quality, reliable data, which is the bedrock of successful scientific and developmental endeavors.

References

A Comparative Guide to the Quantitative Analysis of 1-Butoxy-2,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is paramount. 1-Butoxy-2,3-difluorobenzene, a fluorinated aromatic compound, presents unique analytical challenges and opportunities. Its structural isomers and potential impurities necessitate robust and reliable quantitative methods to ensure the quality and efficacy of developmental drug candidates. This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and 19F Quantitative Nuclear Magnetic Resonance (19F-qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance with supporting data.

Introduction to Analytical Strategies

The choice of an analytical technique for the quantification of a small molecule like this compound is dictated by a multitude of factors including the analyte's physicochemical properties, the required sensitivity and selectivity, sample matrix, and the intended application. Gas chromatography is a natural choice for volatile and semi-volatile compounds, offering high resolution and sensitivity.[1] High-performance liquid chromatography provides versatility for a wider range of compounds, particularly those that are non-volatile or thermally labile.[2] Quantitative NMR, especially leveraging the 19F nucleus, offers a unique, non-destructive approach that is directly proportional to the number of nuclei, thus providing a primary ratio method of measurement.

This guide will explore the practical application of these techniques, providing detailed methodologies and comparative data for this compound and two of its structural isomers, 1-Butoxy-2,4-difluorobenzene and the non-fluorinated analogue, 1-Butoxybenzene, to highlight the impact of fluorine substitution on analytical behavior.

Materials and Methods

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality of Experimental Choices: GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds. The choice of a mid-polarity capillary column is crucial for achieving baseline separation of the structural isomers of butoxy-difluorobenzene. The flame ionization detector is selected for its high sensitivity to hydrocarbons and its wide linear range. An internal standard method is employed to enhance precision by correcting for variations in injection volume and detector response.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector and Detector Temperatures: Injector at 250 °C and detector at 300 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: 1 µL in split mode (split ratio 50:1).

  • Internal Standard: Dodecane at a concentration of 1 mg/mL in dichloromethane.

  • Standard Preparation: Prepare a stock solution of this compound (10 mg/mL) in dichloromethane. Create a series of calibration standards by serial dilution, each containing the internal standard at a constant concentration.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of dichloromethane, and add the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Experimental Choices: Reversed-phase HPLC is a versatile technique for the separation of moderately polar to nonpolar compounds.[3] A C18 column is chosen for its excellent resolving power for aromatic compounds. The mobile phase composition is optimized to achieve a balance between retention time and resolution of the isomers. UV detection is suitable due to the presence of the benzene ring chromophore in the analyte.

Experimental Protocol:

  • Instrumentation: An HPLC system with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Quantification: Generate an external standard calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample based on its peak area and the calibration curve.

19F Quantitative Nuclear Magnetic Resonance (19F-qNMR) Spectroscopy

Causality of Experimental Choices: 19F-qNMR is a powerful technique for the quantification of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. This method is often considered a primary analytical technique as the signal intensity is directly proportional to the number of fluorine nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte. An internal standard with a known concentration and a distinct 19F signal is used for accurate quantification.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Internal Standard: α,α,α-Trifluorotoluene at a known concentration.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve both completely.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the fluorine nuclei in both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).

    • Spectral Width: Wide enough to encompass the signals of both the analyte and the internal standard.

  • Data Processing: Apply an exponential multiplication function with a line broadening of 0.3 Hz. Perform phasing and baseline correction.

  • Quantification: Integrate the signals corresponding to the fluorine atoms of the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflows

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification start Weigh Sample & Internal Standard dissolve Dissolve in Dichloromethane start->dissolve inject Inject 1 µL into GC dissolve->inject standards Prepare Calibration Standards separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for GC-FID quantitative analysis.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject 10 µL into HPLC dissolve->inject standards Prepare Calibration Standards separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis 19F-qNMR Analysis cluster_quant Quantification weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 19F NMR Spectrum dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration via Formula integrate->calculate

References

A Spectroscopic Guide to the Differentiation of Butoxy-Difluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a critical step in synthesis and quality control. Butoxy-difluorobenzene, a common structural motif, can exist in six different isomeric forms depending on the placement of the two fluorine atoms on the benzene ring. While possessing the same molecular formula (C₁₀H₁₂F₂O) and mass, their distinct structural arrangements give rise to unique physicochemical properties and, consequently, unique spectroscopic signatures.

This guide provides an in-depth comparison of the six butoxy-difluorobenzene isomers, leveraging a multi-technique spectroscopic approach. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be employed not just to identify, but to unambiguously differentiate these closely related compounds. The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, providing a robust framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is unequivocally the most powerful technique for distinguishing butoxy-difluorobenzene isomers. The sensitivity of NMR to the local electronic environment of each nucleus—specifically ¹H, ¹³C, and ¹⁹F—provides a detailed map of the molecule's connectivity. The key to differentiation lies in analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling (J-coupling) patterns of the aromatic protons.

The Power of Proton (¹H) NMR: Decoding Aromatic Splitting Patterns

The four protons of the butoxy chain typically appear as distinct multiplets in the upfield region (δ 0.9-4.1 ppm) and are broadly similar across all isomers. The diagnostic information is found in the aromatic region (δ 6.5-7.5 ppm). The substitution pattern of the two fluorine atoms and the butoxy group dictates the number of unique aromatic protons and their coupling interactions, generating a unique "fingerprint" for each isomer.

The analysis hinges on understanding symmetry and coupling constants. Fluorine couples to protons, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF, ⁵JHF).

Table 1: Predicted ¹H NMR Aromatic Signals and Splitting Patterns for Butoxy-Difluorobenzene Isomers

IsomerAromatic ProtonsPredicted Multiplicity (Coupling)
1-Butoxy-2,3-difluorobenzene 3 (ABC system)Complex multiplets for all three protons
1-Butoxy-2,4-difluorobenzene 3 (ABX system)1H: Doublet of doublets of doublets (ddd)1H: Multiplet1H: Multiplet
1-Butoxy-2,5-difluorobenzene 3 (ABX system)1H: Doublet of doublets (dd)1H: Doublet of doublets of doublets (ddd)1H: Multiplet
1-Butoxy-2,6-difluorobenzene 3 (A₂B system)2H: Triplet or doublet of doublets (t or dd)1H: Triplet (t)
1-Butoxy-3,4-difluorobenzene 3 (ABX system)1H: Doublet (d)1H: Doublet of doublets (dd)1H: Multiplet
1-Butoxy-3,5-difluorobenzene 3 (A₂B system)2H: Doublet (d)1H: Triplet (t)

Note: Predicted multiplicities are idealized; actual spectra may show more complex splitting. The terms A, B, C, and X refer to protons in different magnetic environments.

The 3,5-isomer, for instance, presents the simplest pattern due to its symmetry, with two chemically equivalent protons appearing as a doublet and the single unique proton appearing as a triplet. Conversely, the 2,3-isomer would show a highly complex and difficult-to-resolve series of multiplets for its three unique, adjacent protons.

G cluster_1 ¹H NMR Aromatic Splitting Logic Start Examine Isomer Structure Symmetry Assess Molecular Symmetry Start->Symmetry Protons Determine Number of Unique Aromatic Protons Symmetry->Protons Coupling Predict H-H and H-F Coupling Patterns Protons->Coupling Spectrum Compare with Experimental Spectrum Coupling->Spectrum G M_plus [C₁₀H₁₂F₂O]⁺˙ m/z = 186 Loss_Butene Loss of C₄H₈ (Butene) M_plus->Loss_Butene Loss_Propyl Loss of •C₃H₇ (Propyl radical) M_plus->Loss_Propyl Loss_Butoxy Loss of •OC₄H₉ (Butoxy radical) M_plus->Loss_Butoxy Fragment_130 [C₆H₄F₂O]⁺˙ m/z = 130 Loss_Butene->Fragment_130 Fragment_143 [C₇H₇F₂O]⁺ m/z = 143 Loss_Propyl->Fragment_143 Fragment_113 [C₆H₄F₂]⁺ m/z = 113 Loss_Butoxy->Fragment_113

Introduction: The Strategic Role of Fluorination in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of 1-Butoxy-2,3-Difluorobenzene in Advanced Liquid Crystal Formulations

This guide provides a comprehensive performance evaluation of this compound as a component in liquid crystal (LC) mixtures, designed for researchers and scientists in materials science and drug development. We will delve into the molecular architecture of this compound, predict its influence on key liquid crystal performance metrics, and compare it with established alternatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of such materials, ensuring a robust framework for your research and development endeavors.

The relentless advancement of liquid crystal display (LCD) technology hinges on the design of novel mesogenic materials with precisely tailored physical properties. Fluorinated liquid crystals are at the forefront of this innovation, offering exceptional stability, high resistivity, and, most importantly, the ability to fine-tune dielectric anisotropy (Δε)[1][2]. This compound is a key building block in this domain. Its molecular structure, featuring a difluorinated aromatic core and a flexible butoxy tail, is strategically designed to impart specific, desirable characteristics to liquid crystal mixtures, particularly those requiring negative dielectric anisotropy for applications in display modes like Vertical Alignment (VA) and In-Plane Switching (IPS)[3][4].

This guide will dissect the performance of this compound, not as a standalone mesogen, but as a critical component that influences the collective properties of a liquid crystal formulation.

Molecular Architecture and Physicochemical Properties

This compound (CAS: 136239-66-2) is a colorless to light yellow liquid at room temperature[5][6]. Its structure is characterized by two key moieties that dictate its behavior within a liquid crystal host.

  • The 2,3-Difluorophenyl Core: The lateral substitution of two fluorine atoms on the benzene ring is the most significant feature. The strong electronegativity of fluorine creates a powerful dipole moment perpendicular to the long axis of the molecule[2]. This is the primary mechanism by which this compound induces a negative dielectric anisotropy (Δε < 0) in a mixture[3][7]. Materials with negative Δε are essential for VA-mode displays, where the liquid crystal directors align perpendicular to the substrate in the off-state[3].

  • The Butoxy Group (-OC₄H₉): The flexible butoxy chain serves multiple purposes. It enhances solubility in organic solvents and other liquid crystal components, which is crucial for formulating stable, homogeneous mixtures[5][6]. Additionally, the length and conformation of this alkoxy chain influence the material's viscosity and can depress the melting point, thereby broadening the operational temperature range of the nematic phase[8][9].

Below is a diagram illustrating the key structural features of this compound and their influence on its properties.

cluster_mol This compound cluster_core Functional Core cluster_tail Modulating Tail cluster_props Resulting Properties mol C₁₀H₁₂F₂O core 2,3-Difluorophenyl Group prop1 Negative Dielectric Anisotropy (Δε < 0) core->prop1 Strong perpendicular dipole moment tail Butoxy Chain (-OC4H9) prop2 Enhanced Solubility tail->prop2 Increases compatibility prop3 Modified Viscosity & Mesophase Range tail->prop3 Flexible chain effect

Caption: Molecular structure-property relationships of this compound.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 136239-66-2[5][10][11]
Molecular Formula C₁₀H₁₂F₂O[5][10]
Molecular Weight 186.20 g/mol [5][10]
Appearance Colorless to light yellow clear liquid[5][6]
Boiling Point 110 °C at 20 mmHg[5][11][12]
Density 1.11 g/cm³[5][6]
Refractive Index (n20D) 1.47[5][6]

Comparative Performance Analysis

To contextualize the performance of this compound, it is instructive to compare its anticipated contributions to a liquid crystal mixture against other laterally fluorinated compounds commonly used to achieve negative dielectric anisotropy. While this specific compound is not a mesogen on its own, its properties can be inferred from studies on similar molecular structures.

Table 2: Performance Comparison of Fluorinated LC Components

ParameterThis compound (Expected Contribution)2,3-Difluoroterphenyl Derivatives (Alternative 1)Laterally Fluorinated Tolanes (Alternative 2)
Dielectric Anisotropy (Δε) Moderately to strongly negative.Strongly negative. The extended core enhances anisotropy[2][13].Modestly negative.
Birefringence (Δn) Low to moderate. The butoxy group contributes slightly[8].High. The terphenyl core has a large π-conjugated system[9].Very high. The tolane (ethynyl) bridge significantly increases Δn[9][14].
Rotational Viscosity (γ₁) Low to moderate. The single aromatic ring and flexible chain keep viscosity down.Moderate to high. The larger, more rigid core increases viscosity[7].Moderate. The linear shape is favorable, but the rigid core contributes.
Clearing Point (N-I) Acts as a dopant; tends to lower the mixture's clearing point.High. These are often high-clearing point materials themselves.High. Tolane-based LCs typically have high clearing points.
Solubility High. The butoxy group enhances solubility in LC hosts[5].Moderate. Larger molecules can have solubility issues.Good. The linear shape aids in miscibility.
Dielectric Anisotropy (Δε)

The primary function of adding this compound to a mixture is to induce or enhance negative dielectric anisotropy[3]. The two adjacent fluorine atoms create a net dipole moment perpendicular to the molecule's long axis. While terphenyl-based compounds can achieve more strongly negative Δε values due to their larger structure, this compound offers a good balance, providing a significant negative contribution without the associated increase in viscosity that larger molecules often bring[7].

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the refractive indices parallel (nₑ) and perpendicular (nₒ) to the LC director[15][16]. This compound is not expected to be a high-birefringence material. Its contribution is relatively low compared to alternatives with more extensive π-electron systems, such as terphenyls or tolanes[9][14]. This makes it an ideal component for applications where a large negative Δε is needed without a significant increase in the overall mixture's birefringence, for example, in certain VA-LCDs where a specific optical path difference must be maintained.

Rotational Viscosity (γ₁)

Rotational viscosity is a critical parameter that directly influences the switching speed (response time) of an LCD[17][18]. Lower viscosity is highly desirable for fast-switching displays[9]. Due to its relatively small molecular size and the flexibility of the butoxy chain, this compound is expected to contribute less to the overall mixture's viscosity compared to larger, more rigid molecules like terphenyl derivatives[7]. This is a significant advantage, allowing for the formulation of fast-responding, low-power-consumption display media.

Experimental Characterization Protocols

Accurate performance evaluation requires standardized, repeatable experimental methods. The following protocols outline the key techniques for characterizing liquid crystal mixtures containing this compound.

Workflow for LC Material Characterization

The overall process for characterizing a new liquid crystal mixture is a multi-step procedure involving thermal, optical, and dielectric analysis.

cluster_cells Cell Preparation start LC Mixture Formulation dsc Differential Scanning Calorimetry (DSC) start->dsc Determine Phase Transition Temps (Tni) pom Polarized Optical Microscopy (POM) dsc->pom dielectric Dielectric Spectroscopy pom->dielectric Confirm Phase & Temp Range birefringence Birefringence Measurement (e.g., Abbe Refractometer) pom->birefringence viscosity Viscosity Measurement (Rotational Viscometer) pom->viscosity end Full Performance Profile dielectric->end planar_cell Planar (Homogeneous) Cell dielectric->planar_cell homeo_cell Homeotropic Cell dielectric->homeo_cell Measure C⊥ and C∥ birefringence->end viscosity->end

Caption: Experimental workflow for liquid crystal material characterization.

Protocol 1: Phase Transition Analysis via DSC

Objective: To determine the phase transition temperatures, particularly the clearing point (nematic-to-isotropic transition, Tₙᵢ).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating scan at the same rate. The data from this scan is used for analysis.

  • Data Analysis: Identify the peaks in the heat flow versus temperature plot. The peak of the endotherm on the second heating scan corresponds to the nematic-isotropic phase transition temperature[19][20].

Protocol 2: Dielectric Anisotropy (Δε) Measurement

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director and calculate Δε.

Causality: This measurement relies on the ability to align the LC molecules in two distinct orientations within a capacitor-like cell. An LCR meter measures the capacitance, which is directly related to the dielectric permittivity of the material between the electrodes.

Methodology:

  • Cell Preparation: Use two types of liquid crystal cells with transparent ITO electrodes:

    • A homogeneous cell with a planar alignment layer (e.g., rubbed polyimide) to align the LC director parallel to the substrates.

    • A homeotropic cell with a vertical alignment layer to align the LC director perpendicular to the substrates.

  • Cell Filling: Fill both cells with the LC mixture via capillary action in the isotropic phase and cool slowly to the nematic phase.

  • Measurement:

    • Place the homeotropic cell in a temperature-controlled stage and measure its capacitance (C⊥) using an LCR meter at a standard frequency (e.g., 1 kHz). Calculate ε⊥ using the cell's geometry (ε⊥ = C⊥ * d / (ε₀ * A), where d is cell gap, A is electrode area, ε₀ is vacuum permittivity).

    • Repeat the measurement with the homogeneous cell to get C∥ and calculate ε∥.

  • Calculation: The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥ [1][2].

Protocol 3: Birefringence (Δn) Measurement

Objective: To determine the optical anisotropy of the LC mixture.

Methodology (using an Abbe Refractometer):

  • Instrument Setup: Use an Abbe refractometer equipped with a polarizing filter and a temperature-controlled prism stage.

  • Sample Application: Apply a small drop of the LC mixture onto the prism. Place a second polarizing film on top of the sample with its polarization axis oriented parallel to the main prism's polarization axis. Use a rubbed glass slide to induce a uniform planar alignment in the LC layer.

  • Measurement of nₑ: Rotate the refractometer's prism so the light propagates through the LC layer with its polarization parallel to the LC director. Measure the refractive index to obtain nₑ.

  • Measurement of nₒ: Rotate the prism by 90 degrees. The light is now polarized perpendicular to the LC director. Measure the refractive index to obtain nₒ.

  • Calculation: The birefringence is calculated as: Δn = nₑ - nₒ [15].

Summary and Field Insights

This compound is a valuable additive for the formulation of advanced liquid crystal mixtures. Its primary role is to induce a moderately strong negative dielectric anisotropy while contributing minimally to the mixture's overall viscosity. This makes it an excellent choice for developing fast-switching, low-power VA-mode and IPS-mode displays.

While it does not enhance birefringence, its low optical anisotropy can be advantageous when formulating mixtures that must meet specific optical path difference targets without requiring high-Δn materials. Its excellent solubility and effect of depressing the melting point further enhance its utility as a versatile component in multi-component LC systems. Researchers should consider this compound as a strategic tool to decouple the tuning of dielectric properties from viscosity, enabling greater flexibility in achieving the desired performance profile for next-generation liquid crystal devices.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Butoxy-2,3-Difluorobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Butoxy-2,3-Difluorobenzene (CAS No. 136239-66-2), ensuring the safety of laboratory personnel and the protection of our environment. Beyond a mere checklist, this document delves into the causality behind each procedural step, grounded in authoritative safety data and regulatory standards.

I. Understanding the Hazard Profile of this compound

Before addressing disposal, a comprehensive understanding of the inherent hazards of this compound is crucial. This colorless to light yellow clear liquid presents several risks that directly inform its handling and disposal protocols.[1]

Key Hazards:

  • Environmental Toxicity: This compound is classified as very toxic to aquatic life with long-lasting effects (H400/H410).[2][3] This necessitates stringent measures to prevent its release into the environment.[2]

  • Health Hazards: While comprehensive toxicological data is not available for all routes of exposure, good laboratory practice dictates treating it as a substance with potential for harm. Avoid contact with skin and eyes, and prevent inhalation of vapors.[2]

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₀H₁₂F₂O--INVALID-LINK--[3]
Molecular Weight 186.20 g/mol --INVALID-LINK--[3]
Appearance Colorless to light yellow clear liquid--INVALID-LINK--[1]
Boiling Point 110 °C/20 mmHg--INVALID-LINK--[1]
Density 1.11 g/mL--INVALID-LINK--[1]
II. Prerequisite: Safe Handling and Storage

Proper disposal begins with safe handling and storage, minimizing waste generation and preventing accidental releases.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Avoid the formation of aerosols and mists.[2]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

III. Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate hazards.

Small Spills:

  • Evacuate and Ventilate: Ensure adequate ventilation and remove all personnel from the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate the Area: Prevent entry to the affected area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

IV. The Core Directive: Proper Disposal of this compound

The disposal of this compound is governed by its classification as a halogenated organic compound and its ecotoxicity. Land disposal is generally restricted for such compounds.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Unused or surplus this compound must be treated as hazardous waste.

    • Collect the waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Do not mix this waste with non-halogenated solvents or other waste streams unless specifically instructed to do so by your EHS department. This is crucial for proper and cost-effective disposal.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label.

    • Indicate the primary hazards: "Toxic" and "Environmental Hazard."

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times except when adding waste.

    • The storage area should have secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional and local regulations for waste pickup and documentation.

Disposal Decision-Making Workflow:

G cluster_0 On-Site Chemical Management cluster_1 Off-Site Disposal Pathway A Unused or Spent This compound B Is the material contaminated? A->B C Segregate as Halogenated Organic Waste B->C Yes/No D Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Environmental Hazard' C->D E Store in designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Hazardous Waste Facility F->G H High-Temperature Incineration with Scrubber G->H Primary Treatment I Secure Landfill (for residues) H->I Ash/Residue

Caption: Decision workflow for the disposal of this compound.

Rationale for Incineration:

High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method for halogenated organic compounds.[8] This process ensures the complete destruction of the molecule, preventing the release of the toxic substance into the environment. The scrubbers are essential for neutralizing acidic halogenated byproducts, such as hydrogen fluoride, that are formed during combustion.

V. Regulatory Context

The disposal procedures outlined above are designed to comply with the general principles of hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA). While this compound is not specifically listed by name as a regulated hazardous waste, its properties as a halogenated organic compound place it under the purview of regulations governing such chemical classes.[6][7]

VI. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to these detailed procedures, researchers and scientists can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship. Proactive waste management, from procurement to disposal, is a cornerstone of a sustainable and ethical research enterprise.

References

Navigating the Safe Handling of 1-Butoxy-2,3-Difluorobenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of 1-Butoxy-2,3-difluorobenzene, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), as well as operational and disposal plans. By understanding the "why" behind these protocols, you can foster a culture of safety and ensure the reliability of your research.

Understanding the Hazard Profile of this compound

This compound (CAS No. 136239-66-2) is a versatile compound utilized in various industrial and research applications, including in the synthesis of pharmaceuticals and agrochemicals, and as a solvent in organic synthesis.[1] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture under certain regulations, a comprehensive review of available data indicates a significant hazard that necessitates careful handling.[2]

The primary GHS classification for this compound is its high toxicity to aquatic life with long-lasting effects.[3][4] This environmental hazard underscores the critical importance of preventing its release into the environment through meticulous handling and disposal procedures. Although acute toxicity data in humans is not widely available, the presence of a difluorobenzene structure suggests that caution should be exercised to avoid inhalation, ingestion, and skin contact.

Key Hazard Information:

Hazard StatementGHS Classification
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard

Data sourced from multiple Safety Data Sheets.[3][4]

Given the potential for unforeseen hazards with any specialized chemical, a conservative approach to PPE is always the most prudent course of action.

A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Recommendation: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] In situations where there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety glasses is required.[5]

Causality: The eyes are particularly vulnerable to chemical splashes. The difluorobenzene moiety, while part of a larger molecule, warrants caution. Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes from all angles.

Skin Protection: A Barrier Against Contamination

Recommendation: Wear chemical-impermeable gloves and a lab coat. For this specific compound, neoprene or nitrile gloves are recommended.[6][7] Always inspect gloves for any signs of degradation or puncture before use. A flame-resistant lab coat should be worn and kept buttoned.[8]

Causality: Direct skin contact can lead to localized irritation or potential absorption of the chemical. The butoxy group may enhance skin penetration. The choice of glove material is critical; materials like natural rubber offer poor protection against many organic solvents.[6] A lab coat provides a removable barrier to protect your personal clothing and skin from contamination.

Respiratory Protection: Safeguarding Against Inhalation

Recommendation: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges should be used.[3]

Causality: While the vapor pressure of this compound may be low, the potential for aerosol generation during handling (e.g., pouring, mixing) is a significant risk. Inhalation is a primary route of exposure for many chemicals, and the long-term effects of inhaling fluorinated aromatic ethers are not always well-documented.

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling ensures that safety protocols are consistently followed. The following workflow outlines the key steps for working with this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill don_ppe Don PPE Correctly prep_spill->don_ppe Proceed to Handling conduct_exp Conduct Experiment in Fume Hood don_ppe->conduct_exp doff_ppe Doff PPE in Correct Order conduct_exp->doff_ppe Proceed to Cleanup dispose_waste Dispose of Waste in Designated, Labeled Containers doff_ppe->dispose_waste clean_area Clean Work Area dispose_waste->clean_area

Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

Step-by-Step Protocol for Handling
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][3][9]

    • Assemble all necessary PPE: tightly fitting safety goggles, a face shield (if necessary), chemical-impermeable gloves (neoprene or nitrile), and a flame-resistant lab coat.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Have a spill kit readily available that is appropriate for organic solvents.

  • Handling:

    • Don all PPE before entering the area where the chemical is stored and used.

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

    • Use spark-proof tools and avoid sources of ignition, as the flammability of this specific compound is not well-defined, but related compounds can be flammable.[10][11]

    • Ground and bond containers when transferring large quantities to prevent static discharge.[10]

  • Cleanup and Disposal:

    • After handling, doff PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

    • Dispose of all contaminated materials, including gloves and any disposable labware, in a designated and clearly labeled hazardous waste container.[3][9]

    • Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity.[3][4]

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of this compound necessitates a stringent disposal protocol.

Waste Segregation and Collection:

  • All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be collected in a dedicated, sealed, and properly labeled waste container.

  • The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.[8]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[10][12]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-2,3-Difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Butoxy-2,3-Difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.